Methyl 2-bromo-5-chlorothiazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c1-10-4(9)2-3(7)11-5(6)8-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGAGMHCJHFNFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653281 | |
| Record name | Methyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053655-63-2 | |
| Record name | 4-Thiazolecarboxylic acid, 2-bromo-5-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-5-chlorothiazole-4-carboxylate
This guide provides a comprehensive overview and detailed protocol for the synthesis of methyl 2-bromo-5-chlorothiazole-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented in two primary stages: the formation of the precursor, methyl 2-amino-5-chlorothiazole-4-carboxylate, followed by a Sandmeyer-type diazotization and bromination. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a methodology, but also the scientific rationale behind the procedural choices.
Introduction and Strategic Overview
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific substitution pattern of this compound makes it a versatile building block, allowing for further functionalization at the 2-position through various cross-coupling reactions. The synthetic strategy hinges on the reliable formation of a 2-aminothiazole precursor, which is then converted to the target 2-bromo derivative via a Sandmeyer reaction. This classical yet powerful transformation allows for the introduction of a bromine atom, a key functional handle for subsequent synthetic manipulations.
The overall synthetic pathway can be visualized as a two-step process, starting from readily available materials to construct the thiazole core, followed by the crucial amino-to-bromo conversion.
Caption: High-level overview of the two-stage synthesis of this compound.
Synthesis of Methyl 2-amino-5-chlorothiazole-4-carboxylate (Precursor)
The formation of the 2-aminothiazole ring is a cornerstone of this synthesis. While various methods exist, a common approach is a variation of the Hantzsch thiazole synthesis. This involves the condensation of a thiourea with an α-haloketone or a related species. For the synthesis of the titled precursor, a plausible route involves the reaction of thiourea with an appropriate chlorinated three-carbon carbonyl compound.
Mechanistic Considerations
The Hantzsch thiazole synthesis is a classic cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbonyl carbon of the α-halo-β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to afford the 2-aminothiazole ring system. The regioselectivity of the chlorination at the 5-position is dictated by the choice of the starting chlorinated carbonyl compound.
Experimental Protocol
A generalized protocol for the synthesis of 2-aminothiazole-4-carboxylate analogues involves the reaction of a suitable α-halo-β-ketoester with thiourea.[1] A "one-pot" method involving in-situ bromination of an acetoacetate followed by cyclization with a thiourea derivative has also been described, which can be adapted for chlorination.[2]
Materials:
-
Methyl 2-chloroacetoacetate (or a suitable equivalent)
-
Thiourea
-
Ethanol or another suitable solvent
-
Base (e.g., sodium acetate, if necessary to neutralize HCl formed)
Procedure:
-
Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To this solution, add methyl 2-chloroacetoacetate dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, the solvent may be removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture), to yield pure methyl 2-amino-5-chlorothiazole-4-carboxylate.
Conversion to this compound via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for converting an aromatic or heteroaromatic primary amine to a halide via a diazonium salt intermediate, using a copper(I) halide catalyst.[3] This reaction is particularly useful for the synthesis of 2-halothiazoles from their 2-amino precursors.[4][5]
Causality Behind Experimental Choices
-
Diazotization: The first step is the conversion of the 2-amino group into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite in an acidic medium, or an alkyl nitrite like tert-butyl nitrite or n-butyl nitrite in an organic solvent.[6][7] The use of alkyl nitrites is often preferred for substrates that are sensitive to strongly acidic aqueous conditions.
-
Brominating Agent and Catalyst: Copper(I) bromide (CuBr) is the classical and highly effective catalyst for the bromination step.[8] It facilitates the conversion of the diazonium salt to the aryl radical with the loss of nitrogen gas, followed by the transfer of a bromine atom from a copper(II) species to the radical, regenerating the copper(I) catalyst.[3] In some cases, copper(II) bromide (CuBr₂) can also be used, sometimes leading to different outcomes or yields depending on the substrate and conditions.[7]
-
Solvent: Acetonitrile is a common solvent for Sandmeyer reactions on 2-aminothiazoles as it is polar enough to dissolve the starting materials and the copper salts, and it is relatively inert under the reaction conditions.[6][7]
-
Temperature Control: The formation of the diazonium salt is typically carried out at low temperatures (0-5 °C) to ensure its stability. The subsequent decomposition of the diazonium salt in the presence of the copper catalyst is often performed at a slightly elevated temperature (e.g., 60-65 °C) to drive the reaction to completion in a reasonable timeframe.[6][7]
Experimental Protocol
The following protocol is a synthesized procedure based on established methods for the Sandmeyer bromination of 2-aminothiazole derivatives.[6][7]
Materials:
-
Methyl 2-amino-5-chlorothiazole-4-carboxylate
-
Copper(I) bromide (CuBr)
-
n-Butyl nitrite
-
Acetonitrile
-
Ethyl acetate
-
Aqueous ammonia solution (e.g., 0.1 M)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 2-amino-5-chlorothiazole-4-carboxylate (1.0 equivalent) in acetonitrile in a round-bottom flask, add copper(I) bromide (approximately 1.5 equivalents).
-
Stir the mixture at room temperature.
-
Add n-butyl nitrite (approximately 1.5 equivalents) to the stirring solution.
-
Heat the reaction mixture to 60-65 °C. The reaction is typically rapid and is often complete within 15-30 minutes, which can be monitored by TLC. A color change and evolution of nitrogen gas are usually observed.
-
After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash it with a dilute aqueous ammonia solution to remove copper salts.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 5. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hantzsch Synthesis of Substituted Thiazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Thiazole Carboxylates in Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, imparts unique physicochemical properties to molecules, influencing their solubility, metabolic stability, and ability to interact with biological targets.[3][4] When substituted with a carboxylate group, these compounds become versatile intermediates in the synthesis of more complex molecules, including potent anticancer, antibacterial, and anti-inflammatory agents.[1][5][6] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the construction of this vital heterocyclic system due to its reliability, high yields, and operational simplicity.[7][8] This guide provides a deep dive into the mechanistic underpinnings and practical execution of the Hantzsch synthesis for preparing substituted thiazole carboxylates, offering insights for both seasoned researchers and those new to the field.
The Core Mechanism: A Stepwise Journey to Aromaticity
The Hantzsch thiazole synthesis is fundamentally a condensation reaction between a thioamide and an α-halo carbonyl compound.[7][9] In the context of synthesizing thiazole carboxylates, the α-halo carbonyl component is typically an α-halo ester, such as ethyl bromopyruvate.[10] The reaction proceeds through a well-established, multi-step pathway driven by the ultimate formation of a stable aromatic ring.[8][11]
The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon bearing the halogen in the α-halo ester.[9] This SN2 reaction forms a key intermediate. Subsequent tautomerization is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon of the ester. The final steps involve dehydration and loss of a hydrogen halide to yield the aromatic thiazole ring.[9][11] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[8]
Visualizing the Hantzsch Synthesis Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. media.neliti.com [media.neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. chemhelpasap.com [chemhelpasap.com]
Spectroscopic data for Methyl 2-bromo-5-chlorothiazole-4-carboxylate
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-bromo-5-chlorothiazole-4-carboxylate
Introduction
This compound is a polysubstituted heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a functionalized thiazole, it serves as a versatile synthetic building block for the development of novel pharmaceutical agents and functional materials. The thiazole ring is a key scaffold in numerous biologically active compounds, and the specific arrangement of bromo, chloro, and carboxylate substituents on this molecule offers multiple reaction sites for further chemical modification.
A definitive structural confirmation of such a molecule is paramount for its application in drug development and synthetic chemistry. While specific, peer-reviewed spectroscopic data for this exact compound is not widely published, this guide provides a comprehensive framework for its complete spectroscopic characterization. Drawing upon established principles of spectroscopy and data from structurally related compounds, we present the predicted spectroscopic features and outline authoritative, field-proven protocols for their acquisition and interpretation. This document is designed to empower researchers to confidently synthesize, purify, and validate the structure of this compound.
Caption: Molecular structure of the target compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide unambiguous evidence for the presence of the methyl ester and the substitution pattern of the thiazole ring.
Predicted Spectroscopic Features
¹H NMR Spectrum: The structure lacks any protons directly attached to the thiazole ring. Therefore, the proton NMR spectrum is expected to be remarkably simple.
-
Chemical Shift (δ): A single signal is predicted in the range of 3.9-4.1 ppm . This chemical shift is characteristic of methyl protons of an ester group where the carboxylate is attached to an aromatic, electron-withdrawing ring system.
-
Integration: This peak will integrate to 3H , corresponding to the three equivalent protons of the methyl group.
-
Multiplicity: As there are no adjacent protons, the signal will appear as a sharp singlet (s) .
¹³C NMR Spectrum: The ¹³C NMR spectrum will be crucial for confirming the core structure, with six distinct carbon signals expected. The chemical shifts are predicted based on general values for substituted thiazoles and esters.[1][2]
-
Carbonyl Carbon (C=O): Expected around 160-165 ppm . This is a typical range for an ester carbonyl conjugated with an aromatic system.
-
Thiazole Ring Carbons:
-
C2 (C-Br): Predicted in the range of 140-145 ppm . The direct attachment to the electronegative bromine atom and the ring nitrogen results in a downfield shift.
-
C5 (C-Cl): Predicted to be significantly downfield, likely in the 148-155 ppm range, due to the strong deshielding effects of both the adjacent nitrogen and the electronegative chlorine atom.
-
C4 (C-COOCH₃): Predicted in the range of 125-130 ppm .
-
-
Methyl Carbon (-OCH₃): A signal is expected in the upfield region, around 52-55 ppm , which is characteristic of an ester methyl carbon.[3]
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data for structural validation.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the purified, dry compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for moderately polar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Most commercially available deuterated solvents already contain TMS.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard pulse program. A spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds are typical starting points. 8-16 scans should provide an excellent signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A wider spectral width (~240 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary to obtain a good spectrum.
-
Caption: Workflow for NMR spectroscopic analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. For the target compound, it will serve as a rapid and reliable method to confirm the presence of the ester group.
Predicted Spectroscopic Features
The IR spectrum will be dominated by vibrations from the ester functionality and the aromatic thiazole core.[4]
-
C=O Stretch (Ester): A very strong and sharp absorption band is predicted in the range of 1720-1740 cm⁻¹ . This is a highly characteristic and diagnostic peak for the carbonyl group of the methyl ester. The conjugation with the thiazole ring may shift this value slightly compared to a simple aliphatic ester.[5]
-
C-O Stretch (Ester): A strong band is expected between 1250-1300 cm⁻¹ , corresponding to the C-O single bond stretch of the ester.
-
C-H Stretch (Methyl): Weak to medium absorptions are expected just below 3000 cm⁻¹ (typically 2950-2990 cm⁻¹ ) from the methyl C-H bonds.
-
Thiazole Ring Vibrations: A series of medium to sharp bands between 1400-1600 cm⁻¹ will correspond to the C=C and C=N stretching vibrations within the aromatic thiazole ring.[6]
-
C-Cl and C-Br Stretches: These vibrations typically appear in the fingerprint region (below 800 cm⁻¹) and can be difficult to assign definitively without computational analysis.
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is the modern standard for acquiring IR spectra of solid samples due to its simplicity and speed.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, raise the press arm and clean the sample from the crystal surface using a soft tissue dampened with an appropriate solvent (e.g., isopropanol), then allow it to dry completely.
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide its elemental formula through high-resolution measurements. For this halogenated compound, the isotopic pattern is a key diagnostic feature.
Predicted Spectroscopic Features
-
Molecular Weight: The monoisotopic mass of C₅H₃⁷⁹Br³⁵ClNO₂S is 268.8756 .
-
Isotopic Pattern: The presence of both bromine and chlorine creates a highly distinctive isotopic signature for the molecular ion peak (M⁺).
-
Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).
-
Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
This will result in a cluster of peaks for the molecular ion:
-
M peak (¹²C₅¹H₃⁷⁹Br³⁵Cl¹⁶O₂³²S): The base peak in the cluster.
-
M+2 peak: A combination of (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl). This peak will be very intense, with a relative abundance of approximately 125% of the M peak.
-
M+4 peak (¹²C₅¹H₃⁸¹Br³⁷Cl¹⁶O₂³²S): This peak will have a relative abundance of approximately 40% of the M peak.
-
-
Observing this characteristic M, M+2, M+4 pattern with the correct relative intensities provides powerful evidence for the presence of one bromine and one chlorine atom.[7]
-
-
Fragmentation: Common fragmentation pathways in electron ionization (EI) could include the loss of the methoxy radical (•OCH₃, M-31) or the loss of the entire methoxycarbonyl group.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Data Acquisition
Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is ideal for obtaining accurate mass data.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolving power of the instrument should allow for the determination of the molecular formula from the exact mass measurement (typically with an error of < 5 ppm).
-
Data Analysis: Analyze the resulting spectrum to identify the monoisotopic mass of the molecular ion and confirm that the measured mass is consistent with the calculated mass for C₅H₃BrClNO₂S. Verify the characteristic isotopic pattern described above.
Caption: Workflow for HRMS analysis.
Data Summary and Validation
The combination of these three spectroscopic techniques provides a robust and self-validating system for the structural confirmation of this compound. NMR defines the carbon-hydrogen framework, IR confirms the key functional groups, and HRMS provides the exact molecular formula while confirming the presence of the two distinct halogen atoms.
| Technique | Predicted Feature | Expected Value/Observation | Purpose |
| ¹H NMR | -OCH₃ Signal | ~3.9-4.1 ppm (singlet, 3H) | Confirms methyl ester protons |
| ¹³C NMR | C =O | ~160-165 ppm | Confirms ester carbonyl carbon |
| C -Br | ~140-145 ppm | Confirms C2 substitution | |
| C -Cl | ~148-155 ppm | Confirms C5 substitution | |
| C -COOCH₃ | ~125-130 ppm | Confirms C4 substitution | |
| -OC H₃ | ~52-55 ppm | Confirms methyl ester carbon | |
| IR | C=O Stretch | ~1720-1740 cm⁻¹ (Strong, Sharp) | Confirms ester functional group |
| C-O Stretch | ~1250-1300 cm⁻¹ (Strong) | Confirms ester C-O bond | |
| HRMS | Exact Mass | m/z ≈ 268.8756 for C₅H₃⁷⁹Br³⁵ClNO₂S | Confirms elemental formula |
| Isotopic Pattern | M, M+2, M+4 peaks | Confirms presence of one Br and one Cl |
References
- BenchChem. A Comparative Spectroscopic Analysis of Halogenated Isothiazoles.
- The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film...
- Guidechem. How to Prepare Methyl 2-Bromothiazole-5-Carboxylate? - FAQ.
- The Royal Society of Chemistry. L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation...
- MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate.
- ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles...
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles... (2025).
- Google Patents. CN105348216A - Synthetic method for 2-acetyl thiazole.
- Google Patents. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- Google Patents. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- ResearchGate. CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY...
- Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Santa Cruz Biotechnology. Methyl 4-Bromo-2-chlorothiazole-5-carboxylate.
- ChemScene. Methyl 2-bromo-5-methylthiazole-4-carboxylate.
- Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
- PubChem. Methyl 2-bromothiazole-4-carboxylate.
- Journal of Applied Pharmaceutical Science. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- Sigma-Aldrich. Methyl 5-bromothiazole-4-carboxylate.
- Fluorochem. Methyl 2-bromothiazole-5-carboxylate.
- ResearchGate. The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol.
- PubChemLite. Methyl 2-bromothiazole-5-carboxylate (C5H4BrNO2S).
Sources
Introduction: The Central Role of Halogenated Thiazoles and NMR in Modern Drug Discovery
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Halogenated Thiazole Esters
Halogenated thiazole esters represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Thiazole rings are found in a variety of natural products and synthetic drugs, including anti-cancer agents and non-steroidal anti-inflammatory drugs.[1] The introduction of halogen atoms and ester functionalities onto the thiazole core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, playing a pivotal role throughout the drug discovery and development pipeline.[2][3] It provides unparalleled, atom-level information about molecular structure, connectivity, and conformation.[4][5] For researchers working with novel halogenated thiazole esters, a deep understanding of their NMR spectral characteristics is crucial for unambiguous structure elucidation, purity assessment, and reaction monitoring.[3] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of these important compounds, grounded in established principles and field-proven insights.
Core Principles of NMR Analysis for Heterocyclic Systems
NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[4] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.[5]
Three key parameters are central to NMR analysis:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups (like halogens or carbonyls) "deshield" a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, causing an upfield shift (lower ppm).[6]
-
Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of nuclear spins through the intervening bonding electrons, resulting in the splitting of NMR signals.[7] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides definitive information about the connectivity of atoms, typically over two to four bonds.[8]
-
Signal Intensity (Integration): The area under a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for quantitative analysis.
¹H NMR Spectral Analysis of Halogenated Thiazole Esters
The aromatic protons of the thiazole ring typically resonate in the range of 7.0 to 9.0 ppm, a consequence of the diamagnetic ring current.[1] The precise chemical shift is modulated by the position and nature of the substituents.
Influence of Halogen Substituents
Halogens exert a strong influence on the chemical shifts of nearby protons primarily through their inductive electron-withdrawing effect. This effect generally deshields adjacent protons, causing a downfield shift.
-
Position Dependence: A halogen at the C2-position will most strongly influence the proton at C5, while a halogen at C4 will primarily affect the H5 proton. A halogen at C5 directly replaces the proton, leaving only one proton signal for the thiazole ring.
-
Halogen Type: The electronegativity of the halogen (F > Cl > Br) correlates with the magnitude of the downfield shift it induces on neighboring protons. Fluorine, being the most electronegative, will cause the most significant deshielding.[9] For fluorinated compounds, ¹⁹F NMR is also a powerful tool, offering a wide chemical shift range and sensitivity to the molecular environment.[10][11]
Influence of the Ester Group
The ester functionality (-COOR) is an electron-withdrawing group that also deshields the thiazole ring protons. Its effect is most pronounced when it is directly attached to the ring, for example, at the C5 position. The protons of the alkyl portion of the ester (e.g., the ethyl group in ethyl thiazole-5-carboxylate) will appear in the aliphatic region of the spectrum, typically as a quartet for the -CH₂- group (around 4.1-4.4 ppm) and a triplet for the -CH₃ group (around 1.2-1.4 ppm).[12][13]
Illustrative ¹H Chemical Shift Data
The following table summarizes typical chemical shift ranges for protons on a substituted thiazole ring. Actual values will vary based on the specific combination of substituents and the solvent used.
| Position of Proton | Typical δ (ppm) | Influence of Halogen at C2 | Influence of Ester at C5 |
| H4 | 7.5 - 8.5 | Moderate downfield shift | Significant downfield shift |
| H5 | 7.2 - 8.8 | Significant downfield shift | N/A (Replaced by Ester) |
Data synthesized from general principles of NMR and data on substituted thiazoles.[1][14][15]
¹³C NMR Spectral Analysis of Halogenated Thiazole Esters
The carbon atoms of the thiazole ring resonate at distinct positions in the ¹³C NMR spectrum, providing complementary structural information. Aromatic and heterocyclic carbons typically appear in the 100-170 ppm range.[16][17]
Influence of Halogen and Ester Substituents
-
C2-Carbon: This carbon, situated between two heteroatoms (N and S), is typically the most downfield of the ring carbons, often appearing around 150-170 ppm.[16] A halogen at this position will further shift its resonance.
-
C4-Carbon: The C4 carbon resonance is influenced by substituents at both the C2 and C5 positions.
-
C5-Carbon: The C5 carbon is often the most upfield of the ring carbons. However, substitution with an electron-withdrawing group like an ester will cause a significant downfield shift.[18]
-
Ester Carbons: The carbonyl carbon (C=O) of the ester group is highly deshielded and readily identifiable by its characteristic chemical shift in the 160-175 ppm region.[18] The carbons of the alkyl portion will appear in the upfield region (e.g., -CH₂- around 60 ppm, -CH₃- around 14 ppm).
Illustrative ¹³C Chemical Shift Data
The table below provides expected chemical shift ranges for the carbon atoms of a halogenated thiazole ester.
| Position of Carbon | Typical δ (ppm) | Key Influences |
| C2 | 150 - 175 | Between N and S; Halogen substitution |
| C4 | 125 - 150 | Adjacent to substituent at C5 |
| C5 | 110 - 135 | Halogen or Ester substitution causes downfield shift |
| Ester C=O | 160 - 175 | Carbonyl environment |
| Ester -CH₂- | ~60 | Attached to oxygen |
| Ester -CH₃ | ~14 | Aliphatic methyl |
Data synthesized from general principles and published data on thiazole derivatives.[16][18]
Visualizing the Core Structure and Analytical Workflow
To provide a clear framework for discussion, the general structure of a halogenated thiazole ester and the typical NMR analysis workflow are illustrated below.
Caption: General structure of a C2-halogenated, C5-ester substituted thiazole.
Caption: Standard workflow for NMR-based structure elucidation.
Experimental Protocols: A Self-Validating Approach
The trustworthiness of NMR data hinges on meticulous experimental practice. The following protocol is designed to ensure high-quality, reproducible results.
Sample Preparation
-
Objective: To prepare a homogeneous solution of the analyte at an appropriate concentration for NMR analysis.
-
Methodology:
-
Weigh approximately 5-10 mg of the purified halogenated thiazole ester directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Causality Insight: CDCl₃ is a good first choice for many organic molecules due to its excellent solubilizing power and volatility. DMSO-d₆ is preferred for less soluble or more polar compounds. The choice of solvent can slightly alter chemical shifts.[19]
-
-
Vortex the sample until the solid is completely dissolved. If necessary, gentle warming can be applied.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is at least 4 cm to be within the detection region of the NMR coil.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
-
Objective: To acquire a comprehensive set of 1D and 2D NMR spectra for complete structural assignment.
-
Methodology (performed on a standard NMR spectrometer, e.g., 400-600 MHz):
-
Shimming & Tuning: Insert the sample into the spectrometer. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks. Tune and match the probe to the specific nucleus being observed.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 128 to 1024 or more) are required.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-135 and DEPT-90 experiments.
-
Causality Insight: These experiments are crucial for differentiating between CH, CH₂, and CH₃ groups, which validates carbon assignments. A DEPT-135 shows CH/CH₃ signals positive and CH₂ signals negative, while a DEPT-90 shows only CH signals.
-
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent in the molecule. It is essential for tracing out spin systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It provides an unambiguous link between a proton and the carbon it is attached to, forming the backbone of the assignment process.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four).
-
Trustworthiness Insight: HMBC is the ultimate tool for piecing together the molecular puzzle. For instance, a correlation from the H4 proton to the C2, C5, and ester carbonyl carbons definitively establishes the connectivity of the entire thiazole ester core. This self-validates the structure.
-
-
Data Processing and Interpretation
-
Objective: To convert the raw NMR data into interpretable spectra and assign all signals to the correct atoms in the molecule.
-
Methodology:
-
Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using the spectrometer's software.
-
Calibrate the chemical shift scale. For ¹H and ¹³C spectra, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
-
Begin the assignment process using the 1D spectra and the expected chemical shift regions outlined in the tables above.
-
Use the 2D HSQC spectrum to link proton and carbon assignments.
-
Use the 2D COSY spectrum to connect adjacent protons.
-
Finally, use the 2D HMBC spectrum to confirm long-range connectivities and lock in the final, validated structure.
-
Conclusion
The ¹H and ¹³C NMR analysis of halogenated thiazole esters is a powerful and essential process in modern chemical research and drug development. By systematically applying a suite of 1D and 2D NMR experiments and understanding the predictable electronic effects of halogen and ester substituents, researchers can confidently elucidate and validate the structures of these vital chemical entities. The integrated workflow presented here, combining robust experimental protocols with a deep understanding of spectral interpretation, provides a reliable framework for achieving accurate and trustworthy results.
References
- Labome. (2014). NMR Spectroscopy in Drug Discovery and Development. Labome.
- AZoNetwork. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. News-Medical.
- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.
- AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.com.
- researchmap. (n.d.). Application of NMR in drug discovery. researchmap.
- Can. J. Chem. (n.d.).
- Bell, N. G. A., et al. (n.d.).
- PubMed. (2017).
- ACS Publications. (2024). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.
- Royal Society of Chemistry. (2022).
- Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Thiazoles. Asian Journal of Chemistry.
- ResearchGate. (2017).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- RSC Publishing. (n.d.).
- ACS Omega. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)
- MDPI. (2021).
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Wikipedia. (n.d.). Thiazole. Wikipedia.
- Modgraph. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph.
- HETEROCYCLES. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. HETEROCYCLES.
- ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook.
- Chemistry LibreTexts. (2023). J-Coupling (Scalar). Chemistry LibreTexts.
- (n.d.). V J-Coupling.
- ResearchGate. (n.d.). Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Taylor & Francis Online. (n.d.). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Taylor & Francis.
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. azooptics.com [azooptics.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchmap.jp [researchmap.jp]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. weizmann.ac.il [weizmann.ac.il]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. modgraph.co.uk [modgraph.co.uk]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 16. asianpubs.org [asianpubs.org]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
Navigating the Labyrinth of Isotopes and Rearrangements: A Technical Guide to the Mass Spectrometry Fragmentation of Bromo-Chloro-Thiazole Compounds
For Immediate Release
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a cornerstone in medicinal chemistry, is present in a multitude of pharmacologically active agents. The introduction of halogen atoms, specifically bromine and chlorine, onto this heterocyclic scaffold, dramatically influences the physicochemical properties and biological activity of the resulting compounds. Consequently, the precise structural elucidation of these bromo-chloro-thiazole derivatives is paramount in drug discovery and development. Mass spectrometry stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This technical guide provides a comprehensive exploration of the mass spectrometric fragmentation of bromo-chloro-thiazole compounds, offering field-proven insights into the interpretation of their mass spectra and the underlying fragmentation mechanisms.
The Isotopic Signature: A Halogen's Telltale Footprint
The most immediate and revealing feature in the mass spectrum of a bromo-chloro-thiazole compound is its distinctive isotopic pattern. Unlike many other common elements in organic molecules, both bromine and chlorine have significant naturally occurring heavier isotopes. This gives rise to a characteristic cluster of peaks for the molecular ion (M) and its fragment ions, which unequivocally indicates the presence and number of these halogen atoms.
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2] Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a nearly 1:1 natural abundance ratio.[1][2] For a compound containing one bromine and one chlorine atom, the molecular ion region will exhibit a characteristic pattern of peaks at M, M+2, and M+4, arising from the different combinations of these isotopes. The relative intensities of these peaks provide a high degree of confidence in the elemental composition.
| Isotopic Composition | Relative Mass (to M) | Expected Relative Intensity |
| ³⁵Cl, ⁷⁹Br | M | 100% (Reference) |
| ³⁷Cl, ⁷⁹Br or ³⁵Cl, ⁸¹Br | M+2 | ~132% |
| ³⁷Cl, ⁸¹Br | M+4 | ~32% |
| Table 1. Predicted isotopic distribution for the molecular ion of a compound containing one bromine and one chlorine atom. |
This unique isotopic signature is a foundational element in the analysis, and its careful examination is the first critical step in spectral interpretation.
Ionization Techniques: The Gateway to Fragmentation
The method of ionization significantly influences the extent and nature of fragmentation. For bromo-chloro-thiazole compounds, two common techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons, leading to the formation of a radical cation (M⁺•) and inducing extensive fragmentation. The resulting mass spectrum is rich in fragment ions, providing a detailed fingerprint of the molecule's structure. EI is particularly useful for elucidating the core fragmentation pathways of the thiazole ring and the influence of the halogen substituents.
Electrospray Ionization (ESI): As a soft ionization technique, ESI typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation.[3] This is advantageous for determining the molecular weight with high accuracy. To induce fragmentation for structural analysis, E-S-I is often coupled with tandem mass spectrometry (MS/MS). In an MS/MS experiment, the precursor ion of interest (e.g., [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID) to generate product ions.[4] This allows for a controlled and systematic study of the fragmentation pathways.
Figure 1. A simplified workflow illustrating the influence of Electron Ionization (EI) and Electrospray Ionization (ESI) on the fragmentation of bromo-chloro-thiazole compounds.
Deciphering the Fragments: Key Fragmentation Pathways
The fragmentation of bromo-chloro-thiazole compounds is a complex interplay between the inherent stability of the thiazole ring and the influence of the halogen substituents. Several key fragmentation pathways are consistently observed.
Halogen Loss: The Initial Steps
Due to the relative weakness of the carbon-halogen bonds, the initial fragmentation events often involve the loss of the halogen atoms. This can occur through two primary mechanisms:
-
Loss of a Halogen Radical: The molecular ion can undergo homolytic cleavage to lose a bromine radical (•Br) or a chlorine radical (•Cl). The relative ease of loss is generally Br > Cl, due to the lower bond dissociation energy of the C-Br bond.
-
Loss of a Hydrogen Halide: Elimination of HBr or HCl is also a common fragmentation pathway, particularly if a hydrogen atom is available on an adjacent substituent.
Thiazole Ring Fission: Unraveling the Core
The thiazole ring itself can undergo characteristic cleavage. Common fragmentation pathways for substituted thiazoles include the loss of a nitrile radical (•CN) or the expulsion of a thioformyl radical (•CHS). The presence of both bromine and chlorine can influence which bonds are preferentially cleaved.
A significant finding in the study of perhalogenated thiazoles is the potential for the fragmentation pattern to elucidate the specific positions of the halogen substituents. For instance, the fragmentation of 5-bromo-4-chloro-2-fluorothiazole has been shown to provide clues to its specific isomeric structure.
A Surprising Twist: Halogen Migration
A particularly noteworthy fragmentation pathway observed in perhalogenated thiazoles is a novel halogen migration from a carbon atom to the nitrogen atom within the thiazole ring. This rearrangement is a key diagnostic feature and highlights the complex intramolecular interactions that can occur during fragmentation. Understanding this migration is crucial for accurate spectral interpretation.
Figure 2. Generalized fragmentation pathways for bromo-chloro-thiazole compounds under electron ionization.
Experimental Protocols: A Practical Approach
To obtain high-quality, reproducible mass spectra of bromo-chloro-thiazole compounds, a well-defined experimental protocol is essential.
Sample Preparation
-
Dissolution: Dissolve the purified bromo-chloro-thiazole compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 1 mg/mL for stock solutions.
-
Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent or a solvent compatible with the ionization source. For ESI, the final solution should be compatible with the mobile phase.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the mass spectrometer.
Instrumentation and Data Acquisition
For Electron Ionization (EI-MS):
-
Inlet System: Use a direct insertion probe or a gas chromatograph (GC) for sample introduction.
-
Ion Source Temperature: Set the ion source temperature to 200-250 °C.
-
Electron Energy: Use a standard electron energy of 70 eV to induce fragmentation.
-
Mass Range: Scan a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 50-500).
For Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS):
-
Liquid Chromatography (LC): If desired, couple the mass spectrometer to an LC system for separation of mixtures. Use a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid for positive ion mode) as a starting point for method development.
-
Ion Source: Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimize the signal for the compound of interest.
-
MS1 Scan: Perform an initial full scan (MS1) to identify the precursor ion (e.g., [M+H]⁺).
-
MS2 Scan (Product Ion Scan): Select the precursor ion and subject it to collision-induced dissociation (CID) with an appropriate collision energy to generate a product ion spectrum. The optimal collision energy will need to be determined empirically for each compound.
Conclusion: A Powerful Tool for Structural Elucidation
The mass spectrometric analysis of bromo-chloro-thiazole compounds provides a wealth of structural information. By carefully analyzing the isotopic patterns, understanding the fundamental fragmentation pathways of the thiazole ring, and considering the influence of the halogen substituents, researchers can confidently elucidate the structure of these important molecules. The recognition of unique fragmentation behaviors, such as halogen migration, further enhances the diagnostic power of mass spectrometry in this field. As the complexity of halogenated thiazole derivatives in drug discovery continues to grow, a thorough understanding of their mass spectrometric fragmentation is an indispensable skill for scientists in the pharmaceutical industry and academia.
References
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak. Retrieved from [Link]
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
- Shishov, A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 737.
-
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Retrieved from [Link]
- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.
-
Semantic Scholar. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Retrieved from [Link]
- V, A. & Gohlke, H. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(5), 1255-1266.
-
World Journal of Pharmaceutical Research. (2024). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]
- Debré, O., et al. (2000). Negative Ion Electrospray of bromo- and chloroacetic acids and an evaluation of exact mass measurements with bench-top time-of-flight mass spectrometer. Journal of the American Society for Mass Spectrometry, 11(9), 809-821.
- Joshi, K. C., Jain, R., & Arora, S. (1993). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Indian Journal of Heterocyclic Chemistry, 2, 251-254.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Mohamed, S. M. (2006).
- Ramana, D. V., & Vairamani, M. (1976). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Organic Mass Spectrometry, 11(6), 525-530.
- Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].
-
ResearchGate. (n.d.). ESI‐(−) mass spectrum (MS) of the reaction between p‐chloro.... Retrieved from [Link]
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [PDF document].
-
NIST. (n.d.). Benzene, 1-bromo-4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
- Ferreira, I. C. F. R., et al. (2021).
- Herkes, F. E., & Bazer, T. A. (1976). Perhalogenated thiazoles. Their synthesis, reactions and mass spectra. Journal of Heterocyclic Chemistry, 13(6), 1297-1304.
- Prukala, D., Prukala, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-1065.
-
NIST. (n.d.). 2-Bromo-4-chloroanisole. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
YouTube. (2016, April 5). Mass Spectral Fragmentation Pathways. [Video]. YouTube. Retrieved from [Link]
- Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1079-1090.
-
NIST. (n.d.). Thiazole. NIST Chemistry WebBook. Retrieved from [Link]
- Stangeland, E. L., & Sammakia, T. (2004). Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B. The Journal of organic chemistry, 69(7), 2381–2385.
-
El-Faham, A., et al. (2022). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][2][5]triazole Derivatives. Molecules, 27(1), 123.
-
NIST. (n.d.). Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Thiazole, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. [Video]. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]
-
NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). Wiley Registry of Mass Spectral Data. Retrieved from [Link]
- Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Mass Spectrometry Reviews, 42(2), e21501.
-
Wiley-VCH. (n.d.). Wiley Registry of Mass Spectral Data 2023. Retrieved from [Link]
-
Scientific Instrument Services. (n.d.). Wiley Registry™ of Mass Spectral Data, 2023 Edition. Retrieved from [Link]
- Wiley. (n.d.).
-
SciSpace. (n.d.). Top 7 Advances in Heterocyclic Chemistry papers published in 1976. Retrieved from [Link]
- El-Sayed, W. A., et al. (2022). Synthesis and Characterization of Thiazole Derivatives as Cholinesterase Inhibitors. ChemistrySelect, 7(22), e202201014.
-
ResearchGate. (2021). Derivatives from Thiazole Derivative. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-chloro-2-fluoroaniline. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]
- Zhang, J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of organic chemistry, 87(5), 2559–2568.
- Zhang, Y., et al. (2018). Halogen Migration in Hybrid Perovskites: The Organic Cation Matters. The journal of physical chemistry letters, 9(18), 5474–5480.
-
European Journal of Chemistry. (n.d.). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. Retrieved from [Link]
- Aune, J. P., Dou, H. J. M., & Crousier, J. (1979). Alkyl, Aryl, Aralkyl, and Related Thiazole Derivatives. In The Chemistry of Heterocyclic Compounds (Vol. 34, pp. 337-518). John Wiley & Sons, Inc.
-
ResearchGate. (n.d.). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. Retrieved from [Link]
- G, A., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453(1), 030018.
- K, A. A., et al. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 26(16), 4983.
-
ResearchGate. (n.d.). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][2][5]triazole Derivatives. Retrieved from [Link]
-
Zhang, X., et al. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][6]benzothia zepin-1-ones. Rapid communications in mass spectrometry, 14(8), 637–640.
-
NIH. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link]
Sources
- 1. 标题:Perhalogenated thiazoles. Their synthesis, reactions and mass spectra【化源网】 [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of Thiazole-4-carboxylate Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, crystallographic analysis, and structural intricacies of thiazole-4-carboxylate derivatives. The thiazole ring is a prominent scaffold in medicinal chemistry, and a thorough knowledge of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutic agents.[1][2][3][4] This document delves into the experimental and computational methodologies employed to elucidate the crystal structures of these compounds, with a focus on the non-covalent interactions that govern their solid-state architecture.
The Significance of Thiazole-4-carboxylate Derivatives in Medicinal Chemistry
The thiazole nucleus is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which imparts unique physicochemical properties that are advantageous for drug development.[3][4] Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][5] The carboxylate group at the 4-position of the thiazole ring provides a key site for molecular interactions and can be readily modified to modulate the biological activity and pharmacokinetic profile of the molecule.[2] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is crucial for elucidating structure-activity relationships (SAR) and for the design of more potent and selective drug candidates.[1]
Synthesis and Crystallization of Thiazole-4-carboxylate Derivatives
The journey to understanding the crystal structure of a thiazole-4-carboxylate derivative begins with its synthesis and subsequent crystallization. The choice of synthetic route and crystallization conditions can significantly impact the quality of the resulting crystals and, in some cases, may lead to the formation of different polymorphic forms.[6][7]
General Synthetic Strategies
A common and effective method for the synthesis of ethyl 2-substituted-thiazole-4-carboxylates involves the Hantzsch thiazole synthesis. This typically involves the cyclization reaction between a thiosemicarbazone and ethyl bromopyruvate.[8][9][10]
Experimental Protocol: Synthesis of Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate [9][10]
-
Thiosemicarbazone Formation: A mixture of 2-nitrobenzaldehyde and thiosemicarbazide in ethanol is refluxed for 2-3 hours. The resulting precipitate of 1-(2-nitrobenzylidene)thiosemicarbazide is filtered, washed with cold ethanol, and dried.
-
Cyclization: The synthesized thiosemicarbazone is then refluxed with ethyl bromopyruvate in absolute ethanol for 4-5 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of acetone and n-hexane, to yield the final product.[8]
Caption: Synthetic workflow for a thiazole-4-carboxylate derivative.
Crystallization Techniques for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. The choice of solvent and crystallization method is critical.
-
Slow Evaporation: This is the most common technique, where the synthesized compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly at room temperature.[6]
-
Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and layering a "poor" solvent on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, leading to crystallization.
-
Temperature Control: The solubility of many compounds is temperature-dependent. Slowly cooling a saturated solution can induce crystallization. In some cases, heating a sealed solution can promote the growth of specific polymorphs.[6]
Elucidation of the Crystal Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using methods such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.
-
Data Validation and Analysis: The final structure is validated using crystallographic software to ensure its quality and accuracy. Further analysis is then performed to understand the molecular geometry, intermolecular interactions, and crystal packing.
Interpreting the Crystal Structure: Non-covalent Interactions and Crystal Packing
The solid-state architecture of thiazole-4-carboxylate derivatives is dictated by a network of non-covalent interactions. Understanding these interactions is key to comprehending the stability and properties of the crystalline material.
Hydrogen Bonding
Hydrogen bonds, particularly N-H···O, C-H···O, and N-H···N interactions, are often the primary forces driving the assembly of molecules in the crystal lattice.[10][11] These interactions can lead to the formation of well-defined supramolecular synthons, such as dimers and chains, which in turn pack to form the three-dimensional crystal structure.[10]
π-π Stacking
The aromatic thiazole ring and any attached phenyl groups can participate in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the stability of the crystal packing.[10]
Halogen Bonding and Other Weak Interactions
Substituents on the thiazole-4-carboxylate scaffold can introduce other important non-covalent interactions. For instance, bromine substituents can lead to Br···Br interactions, which can influence the crystal packing.[11] Van der Waals forces also play a crucial role in the overall stability of the crystal structure.[12]
Computational Approaches to Complement Experimental Data
Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, are powerful tools for gaining deeper insights into the crystal structure and intermolecular interactions.
Density Functional Theory (DFT)
DFT calculations can be used to optimize the molecular geometry, calculate vibrational frequencies, and analyze the electronic properties of thiazole-4-carboxylate derivatives.[8][10] The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide information about the molecule's reactivity and electronic transitions.[10]
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal.[9][10][11] The Hirshfeld surface is mapped with properties such as dnorm (which highlights regions of close intermolecular contacts), shape index, and curvedness. Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts present in the crystal.[11]
Polymorphism in Thiazole-4-carboxylate Derivatives
Polymorphism is the ability of a compound to exist in more than one crystalline form.[6] Different polymorphs can exhibit distinct physical properties, such as solubility, melting point, and bioavailability, which is of critical importance in the pharmaceutical industry.[6] The formation of a particular polymorph can be influenced by factors such as the solvent used for crystallization and the temperature.[6][7] The structural analysis of different polymorphs reveals how subtle changes in intermolecular interactions can lead to different crystal packing arrangements.[7]
Structure-Property Relationships
A detailed understanding of the crystal structure of thiazole-4-carboxylate derivatives allows for the establishment of structure-property relationships. For example, the arrangement of molecules in the crystal can influence the material's photophysical properties, such as fluorescence.[13] In the context of drug development, knowledge of the preferred conformations and intermolecular interactions of a molecule in the solid state can inform the design of analogues with improved binding affinity to a biological target.
Conclusion
The study of the crystal structure of thiazole-4-carboxylate derivatives is a multifaceted endeavor that combines synthetic chemistry, single-crystal X-ray diffraction, and computational modeling. This in-depth technical guide has outlined the key methodologies and concepts involved in this field of research. A thorough understanding of the three-dimensional architecture of these important molecules is essential for advancing their application in medicinal chemistry and materials science.
References
-
Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Meundaeng, N., Rujiwatra, A., & Prior, T. J. (2016). Polymorphism in metal complexes of thiazole-4-carboxylic acid. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 86(3-4), 241–248. [Link]
-
Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. (2023). Taylor & Francis Online. Retrieved January 8, 2026, from [Link]
-
Haroon, M., et al. (2018). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. UNIST Scholarworks. Retrieved January 8, 2026, from [Link]
-
Haroon, M., et al. (2018). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. ProQuest. Retrieved January 8, 2026, from [Link]
-
Polymorphism in metal complexes of thiazole-4-carboxylic acid. (2016). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide. (2017). PMC. Retrieved January 8, 2026, from [Link]
-
An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). Journal of Pharmaceutical Sciences. Retrieved January 8, 2026, from [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2021). MDPI. Retrieved January 8, 2026, from [Link]
-
Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Novel cocrystals of the potent 1,2,4-thiadiazole-based neuroprotector with carboxylic acids: virtual screening, crystal structures and solubility performance. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2020). RSC Publishing. Retrieved January 8, 2026, from [Link]
-
Thiabendazole and Thiabendazole-Formic Acid Solvate: A Computational, Crystallographic, Spectroscopic and Thermal Study. (2020). Semantic Scholar. Retrieved January 8, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC. Retrieved January 8, 2026, from [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved January 8, 2026, from [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). NIH. Retrieved January 8, 2026, from [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). PMC. Retrieved January 8, 2026, from [Link]
-
Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. (2024). ResearchGate. Retrieved January 8, 2026, from [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2019). International Journal of Scientific Research in Science and Technology. Retrieved January 8, 2026, from [Link]
-
Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Noncovalent interactions of aromatic heterocycles: rotational spectroscopy and theoretical calculations of the thiazole–CF4 and thiazole–SF6 complexes. (2021). Physical Chemistry Chemical Physics (RSC Publishing). Retrieved January 8, 2026, from [Link]
-
Synthesis of the 2-aminothiazole-4-carboxylate analogues.... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives: Molecular Docking and Optical Properties Investigation. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 10. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - ProQuest [proquest.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Noncovalent interactions of aromatic heterocycles: rotational spectroscopy and theoretical calculations of the thiazole–CF4 and thiazole–SF6 complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-bromo-5-chlorothiazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 2-bromo-5-chlorothiazole-4-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes known information, provides data from closely related analogs, and details the established scientific methodologies for its full characterization. The guide is structured to offer both foundational knowledge and practical, field-proven insights into determining the critical parameters that govern the compound's behavior, stability, and utility in a research and development setting.
Chemical Identity and Molecular Structure
This compound is a polysubstituted thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen. The strategic placement of bromo, chloro, and methyl carboxylate functional groups on the thiazole ring imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.
The fundamental identification parameters for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate | N/A |
| CAS Number | 1053655-63-2 | [1] |
| Molecular Formula | C₅H₃BrClNO₂S | [1] |
| Molecular Weight | 256.50 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=C(N=C(S1)Br)Cl | N/A |
| InChI Key | N/A (Not available in public databases) | N/A |
Physicochemical Properties: Knowns and Estimations
Direct experimental values for many core physicochemical properties of this compound are not widely reported. However, by examining closely related analogs, we can establish reasonable expectations and understand the causality behind these properties.
Physical State and Appearance
The compound is expected to be a solid at room temperature, likely a white to off-white or pale yellow crystalline powder. This is based on the physical form of similar thiazole carboxylates, such as Methyl 2-bromothiazole-5-carboxylate, which is a solid with a melting point of 78-80°C.[2] The introduction of a chloro-substituent is anticipated to increase the molecular weight and potentially strengthen intermolecular forces, likely resulting in a higher melting point compared to its non-chlorinated counterpart.
Melting and Boiling Points
-
Melting Point: While no experimental data is available for the target compound, its isomer, Methyl 5-bromo-2-chlorothiazole-4-carboxylate, is known, though its melting point is not specified in the search results.[1] For context, Methyl 2-bromothiazole-5-carboxylate (lacking the chlorine atom) has a melting point of 78-80 °C.[2]
-
Boiling Point: A predicted boiling point for Methyl 2-bromothiazole-5-carboxylate is 263.3±13.0 °C at 760 mmHg.[2][3] It is reasonable to infer that this compound would have a comparable or slightly higher boiling point due to its greater molecular mass.
Solubility
The solubility profile is critical for reaction setup, purification, and formulation. A systematic workflow for solubility determination is essential.
-
Solvent Selection: Choose a diverse panel of solvents ranging from nonpolar (e.g., hexanes, toluene) to polar aprotic (e.g., dichloromethane (DCM), ethyl acetate (EtOAc), acetone, acetonitrile (ACN)) and polar protic (e.g., methanol, ethanol, water).
-
Qualitative Assessment:
-
To 1 mL of each solvent in a labeled vial, add ~1-2 mg of the compound.
-
Vortex at room temperature for 1-2 minutes.
-
Visually inspect for dissolution. Classify as "freely soluble," "partially soluble," or "insoluble."
-
-
Quantitative Assessment (for solvents showing partial to free solubility):
-
Prepare a saturated solution at a controlled temperature (e.g., 25 °C) by adding excess compound to a known volume of solvent.
-
Stir vigorously for a set period (e.g., 24 hours) to ensure equilibrium.
-
Centrifuge to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Remove the solvent under vacuum or by evaporation.
-
Weigh the residual solid to calculate the concentration (e.g., in mg/mL).
-
Causality Insight: The presence of the polar ester group and the heteroatoms in the thiazole ring suggests probable solubility in moderately polar aprotic solvents like DCM, EtOAc, and acetone. Solubility in nonpolar solvents like hexanes is expected to be low. The lack of a highly acidic or basic site suggests that solubility in water will also be limited.
Spectroscopic and Analytical Characterization
A robust analytical workflow is the cornerstone of trustworthy research. The following sections detail the standard methodologies for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to be simple. The primary signal will be a singlet for the methyl ester protons (-OCH₃), anticipated to appear around 3.9-4.1 ppm. There are no aromatic protons on the thiazole ring itself, which simplifies the spectrum significantly.
-
¹³C NMR: The carbon NMR will be more informative, revealing distinct signals for each of the five carbon atoms in the molecule: the methyl carbon of the ester, the carbonyl carbon, and the three carbons of the thiazole ring. The chemical shifts will be influenced by the adjacent electronegative bromine, chlorine, nitrogen, and sulfur atoms.
Caption: Standard workflow for NMR-based structural verification.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic distribution, which is particularly distinctive for molecules containing bromine and chlorine.
-
Expected Findings: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) will appear as a characteristic cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The resulting pattern will show peaks at m/z corresponding to:
-
M (C₅H₃⁷⁹Br³⁵ClNO₂S)
-
M+2 (containing either ⁸¹Br or ³⁷Cl)
-
M+4 (containing both ⁸¹Br and ³⁷Cl) The relative intensities of these peaks provide a high-confidence signature for the elemental composition.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expected Absorptions:
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong band will likely appear in the 1250-1300 cm⁻¹ region.
-
C=N and C=C Stretches (Thiazole Ring): A series of medium to weak bands are expected in the aromatic region of 1450-1600 cm⁻¹.
-
C-H Stretch (Methyl): A weak to medium absorption around 2950-3000 cm⁻¹.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a compound. A reverse-phase method is typically suitable for molecules of this polarity.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% of the same acid.
-
-
Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical screening gradient would be 5% to 95% B over 10-15 minutes.
-
Detection: UV detector set at a wavelength where the thiazole ring absorbs, likely around 254 nm or 270-280 nm.
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase (e.g., 50:50 A:B or pure ACN).
-
Validation: The final method should show a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. Purity is calculated based on the area percentage of the main peak.
Chemical Reactivity and Stability
The thiazole ring is generally aromatic and stable, but the halogen substituents create reactive sites for nucleophilic aromatic substitution (SₙAr) or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The bromine at the 2-position is typically more labile and susceptible to reaction than the chlorine at the 5-position, making selective functionalization possible.
-
Stability: The compound should be stable under normal laboratory conditions. However, it should be stored away from strong bases, which could hydrolyze the ester, and strong reducing agents.
-
Storage: For long-term integrity, it is recommended to store the compound in a tightly sealed container in a cool, dry, dark place, such as a desiccator or refrigerator.[2]
Safety and Handling
-
Hazard Classification: The isomeric compound Methyl 5-bromo-2-chlorothiazole-4-carboxylate is classified with GHS07 pictogram (Warning) and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] It is prudent to handle the target compound with the same precautions.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Use a lab coat. Ensure good ventilation, typically a chemical fume hood, to avoid inhalation of any dust or vapors.
First Aid Measures
-
In case of Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of Skin Contact: Wash off with soap and plenty of water.
-
If Inhaled: Move the person into fresh air.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. (General first aid measures adapted from similar chemical safety sheets).
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a synthetic intermediate. This guide has outlined its known chemical identity and provided a framework for its comprehensive physicochemical characterization based on established scientific principles and data from analogous structures. By following the detailed experimental and analytical workflows presented, researchers can ensure the quality, integrity, and appropriate handling of this valuable chemical building block, thereby enabling trustworthy and reproducible scientific outcomes.
References
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Cas 54045-74-8,Methyl 2-bromothiazole-5-carboxylate. (n.d.). LookChem. Retrieved from [Link]
-
Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]
Sources
The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile reactivity have established it as a fundamental building block in a vast array of pharmacologically active compounds.[2][3] This guide provides a comprehensive technical overview of the thiazole scaffold, from its core chemical attributes and synthesis to its multifaceted roles in targeting a wide spectrum of diseases. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols, offering field-proven insights for drug development professionals. The content is structured to explain the causality behind experimental choices, providing a robust, self-validating framework for researchers navigating the landscape of thiazole-based drug discovery.
Chapter 1: The Thiazole Core - Physicochemical & Structural Attributes
Introduction to the Heterocyclic Scaffold: Structure and Aromaticity
Thiazole, or 1,3-thiazole, is an azole heterocycle with the molecular formula C₃H₃NS.[1][2] Its aromaticity, a critical feature for its stability and biological interactions, arises from the delocalization of a lone pair of electrons from the sulfur atom across the five-membered ring.[4] This electronic configuration, combining an electron-donating sulfur atom (-S-) and an electron-accepting imine group (-C=N-), creates a unique distribution of electron density.[4][5] The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack, while the C5 position is the most electron-rich, rendering it the preferred site for electrophilic substitution.[6] Understanding this electronic landscape is fundamental to designing synthetic strategies and predicting drug-target interactions.
Key Physicochemical Properties for Drug Design
The utility of a scaffold in drug design is heavily dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of the Thiazole Nucleus
| Property | Value/Description | Significance in Drug Design |
|---|---|---|
| Molecular Formula | C₃H₃NS | Low molecular weight contributes favorably to drug-likeness. |
| Boiling Point | 116-118°C | Indicates moderate volatility.[2] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water.[2] | The core is relatively lipophilic; solubility of derivatives is highly tunable via substitution. |
| pKa | ~2.5 | Weakly basic, protonating on the nitrogen atom.[4] This influences ionization state in physiological environments. |
| Reactivity | Prone to substitution at C2 (nucleophilic), C5 (electrophilic), and N-alkylation.[6] | Provides multiple handles for chemical modification to optimize potency and properties. |
The thiazole ring's properties allow it to serve as a versatile pharmacophore. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors.[7] Its planar, aromatic nature facilitates π-π stacking interactions with aromatic residues in protein active sites.
Reactivity and the Rationale for Derivatization
The predictable reactivity of the thiazole ring is a significant advantage for medicinal chemists. The acidic proton at the C2 position can be removed by strong bases, creating a nucleophile that can react with various electrophiles to build complexity.[6] Conversely, electrophilic substitution reactions like halogenation and sulfonation preferentially occur at the C5 position.[6] This differential reactivity at the C2, C4, and C5 positions allows for the systematic and regioselective introduction of diverse functional groups, enabling the exploration of the chemical space around the core scaffold.[5] This process is central to optimizing a compound's biological activity, selectivity, and pharmacokinetic properties during lead optimization.
Chapter 2: Synthesis of Thiazole Derivatives - Building the Foundation
The ability to efficiently synthesize a diverse library of derivatives is paramount in any drug discovery program. Several robust methods exist for the construction of the thiazole ring.
The Classic Hantzsch Synthesis: Mechanism and Scope
The Hantzsch thiazole synthesis, first reported in 1887, remains the most notable and widely used method for preparing thiazole derivatives.[5] The reaction involves the condensation of an α-haloketone with a thioamide or a related thiourea derivative.[5][8] Its enduring popularity stems from its reliability, broad substrate scope, and operational simplicity. The causality behind this choice is its efficiency in creating the core ring structure in a single, often high-yielding, step.
Alternative Synthetic Routes
While the Hantzsch synthesis is dominant, other methods offer access to specific substitution patterns:
-
Cook-Heilborn Synthesis: This method produces 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or isothiocyanates.[6] It is the method of choice when a primary amino group is desired at the C5 position.
-
Gabriel Synthesis: This route can also be adapted to produce aminothiazoles, expanding the toolkit for chemists.[8]
-
Tcherniac's Synthesis: This approach yields 2-substituted thiazoles through the hydrolysis of α-thiocyanoketones.[6]
Modern Methodologies: Microwave-Assisted Synthesis
Modern synthetic chemistry often employs microwave irradiation to accelerate reaction rates and improve yields. The synthesis of thiazoles is no exception. Microwave-assisted Hantzsch reactions, for instance, can dramatically reduce reaction times from hours to minutes, facilitating high-throughput synthesis for library generation.[9][10] This choice is driven by the need for speed and efficiency in the early stages of drug discovery.
Caption: General workflow of the Hantzsch thiazole synthesis.
Experimental Protocol: A General Procedure for Hantzsch Thiazole Synthesis
This protocol describes a representative synthesis of a 2,4-disubstituted thiazole derivative. It is designed as a self-validating system where product formation can be monitored and confirmed through standard analytical techniques.
-
Reagent Preparation: In a round-bottom flask, dissolve the thioamide (1.0 eq) in a suitable solvent such as absolute ethanol (5-10 mL per mmol of thioamide).
-
Reaction Initiation: To the stirred solution, add the corresponding α-haloketone (1.0-1.1 eq) either neat or as a solution in the same solvent. The choice to add it portion-wise or as a solution is dictated by the reaction's exothermicity; a controlled addition prevents runaway reactions.
-
Reaction Conditions: Heat the mixture to reflux (typically 70-80°C for ethanol) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours. The endpoint is determined by the consumption of the limiting reagent.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture may form a precipitate. If so, collect the solid by filtration. If not, concentrate the mixture under reduced pressure. The resulting crude product can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) if the hydrohalide salt is formed.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel. The choice of purification method depends on the physical state and purity of the crude material.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Chapter 3: The Pharmacological Versatility of the Thiazole Scaffold
The thiazole ring is a key constituent in numerous drugs spanning a wide range of therapeutic areas.[2][11][12] Its ability to interact with diverse biological targets underscores its importance in medicinal chemistry.
Anticancer Agents
Thiazole derivatives are prominent in oncology, acting through various mechanisms to inhibit cancer cell growth and proliferation.[13][14]
-
Mechanism of Action: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7] Thiazole-containing drugs like Dasatinib are potent tyrosine kinase inhibitors.[15][16] Other mechanisms include the disruption of microtubule assembly (e.g., Ixabepilone ), induction of apoptosis, and inhibition of key signaling pathways like PI3K/Akt/mTOR.[16][17][18]
-
Key Targets: Thiazole derivatives have been developed to target Epidermal Growth Factor Receptor (EGFR), topoisomerase, and histone deacetylases (HDACs), among others.[17][19] The nitrogen atom of the thiazole ring often plays a critical role by forming hydrogen bonds with the target protein's active site.[7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
Table 2: Representative Thiazole-Based Anticancer Agents and their IC₅₀ Values
| Compound/Drug | Cancer Cell Line | IC₅₀ Value (µM) | Mechanism/Target |
|---|---|---|---|
| Dasatinib | Various | 0.0004 - 0.001 | BCR-ABL Kinase Inhibitor[16][17] |
| Compound 87a[2] | HeLa | 3.48 ± 0.14 | Anticancer |
| Compound 90[2] | Liver Cancer Cells | 0.11 | Anti-hepatocellular |
| Compound 4i[19] | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | EGFR Inhibitor |
Antimicrobial Agents
The thiazole scaffold is integral to many antimicrobial drugs, a legacy that began with the sulfa drugs. The rise of antimicrobial resistance provides a strong impetus for developing new agents based on this proven framework.[10][20]
-
Antibacterial: Sulfathiazole , an early antibiotic, functions by inhibiting dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.[2][9] The reduced thiazole ring (thiazolidine) is a core component of the penicillin family of antibiotics.[6]
-
Antifungal: Thiazole derivatives have shown potent activity against various fungal strains, including Candida albicans, with efficacy comparable to standard drugs like fluconazole.[9][11] Their amphiphilic nature, combining hydrophobic and hydrophilic components, may facilitate penetration of the fungal cell membrane.[20]
-
Antiviral: The antiretroviral drug Ritonavir contains a thiazole moiety and functions as a protease inhibitor, crucial for treating HIV/AIDS.[5][9][21]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Compound Preparation: Prepare a stock solution of the test thiazole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using culture broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including positive (no drug) and negative (no microbes) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The choice of visual inspection is a rapid and established method, though spectrophotometric readings can provide quantitative data.
Agents for Neurodegenerative Diseases
Thiazole derivatives are emerging as promising candidates for treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[22][23]
-
Mechanism of Action: A key strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[24] Several thiazole derivatives have been identified as potent AChE inhibitors.[22][25] Other derivatives target monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters, which is relevant for Parkinson's disease.[22] The multitarget potential of these compounds is a significant advantage in treating complex diseases.[24][26]
Caption: Mechanism of thiazole-based acetylcholinesterase (AChE) inhibitors.
Chapter 4: Structure-Activity Relationship (SAR) and Drug Design Principles
Decoding the SAR: Influence of Substituents
Structure-Activity Relationship (SAR) studies are crucial for rational drug design, providing insights into how chemical modifications affect biological activity. For the thiazole scaffold, the substituents at the C2, C4, and C5 positions are determinants of potency and selectivity.[2][5]
-
C2 Position: Substitution at this position significantly impacts activity across therapeutic areas. For instance, attaching an amino group (2-aminothiazole) is a common starting point for many antimicrobial and anticancer agents.[11] Linking other heterocyclic rings or aromatic systems at C2 can enhance binding affinity.
-
C4 and C5 Positions: These positions are often substituted with aryl groups. The nature and substitution pattern on these aryl rings are critical. For example, in anticancer derivatives, the presence of hydroxyl or methoxy groups on a C4-phenyl ring can enhance activity, while halogen groups may decrease it.[2] For antimicrobial agents, electron-withdrawing groups like nitro (-NO₂) on an aryl ring can increase potency.[5]
Sources
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 26. researchgate.net [researchgate.net]
The Versatility of the Thiazole Scaffold: An In-Depth Technical Guide to Methyl 2-Bromo-5-chlorothiazole-4-carboxylate as a Core Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring, a cornerstone in medicinal chemistry, is a privileged scaffold present in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in a wide range of non-covalent interactions have cemented its role as a versatile pharmacophore. This technical guide delves into the specifics of methyl 2-bromo-5-chlorothiazole-4-carboxylate , a highly functionalized thiazole derivative, exploring its potential as a pivotal starting point for the design and synthesis of novel therapeutic agents. We will dissect its synthesis, analyze its physicochemical properties, and present its application as a core pharmacophore with examples of its derivatives targeting various biological pathways. Furthermore, this guide provides detailed, field-proven experimental protocols for the biological evaluation of compounds derived from this scaffold, ensuring a self-validating framework for researchers in the field.
The Thiazole Nucleus: A Privileged Pharmacophore
The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This structural motif is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its aromaticity, coupled with the presence of heteroatoms, allows it to act as a bioisostere for other aromatic systems and engage in hydrogen bonding, dipole-dipole interactions, and π-π stacking with biological targets. Thiazole-containing drugs, such as the anticancer agent Dasatinib and the H2 receptor antagonist Famotidine, are testaments to the scaffold's therapeutic importance.[1]
The subject of this guide, this compound, presents a particularly interesting case. The strategic placement of a bromine atom at the 2-position and a chlorine atom at the 5-position, along with a methyl carboxylate group at the 4-position, offers multiple avenues for synthetic elaboration and fine-tuning of biological activity. The halogens can serve as handles for cross-coupling reactions, allowing for the introduction of diverse substituents, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding the chemical space.
Physicochemical Properties of the Core
A comprehensive understanding of the physicochemical properties of a core scaffold is paramount for rational drug design. While specific experimental data for this compound is not extensively published, we can infer its key characteristics based on its structure and related compounds.
| Property | Predicted Value/Characteristic | Source/Rationale |
| Molecular Formula | C₅H₃BrClNO₂S | |
| Molecular Weight | 256.51 g/mol | |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Prediction based on similar halogenated thiazole esters. This suggests moderate lipophilicity, favorable for cell membrane permeability. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | |
| Hydrogen Bond Donors | 0 | |
| Reactivity | The bromine at C2 is susceptible to nucleophilic substitution and is a key site for derivatization. The chlorine at C5 is less reactive towards nucleophilic attack but can participate in certain cross-coupling reactions. The ester at C4 can be readily hydrolyzed or amidated. |
Synthesis of the Core Pharmacophore: A Proposed Self-Validating Protocol
Logical Flow of the Synthetic Strategy
Sources
The Alchemist's Compendium: A Guide to Foundational Starting Materials for the Synthesis of Novel Heterocyclic Scaffolds
Abstract
Heterocyclic compounds form the bedrock of modern medicinal chemistry and drug discovery, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures.[1] The strategic selection of starting materials is paramount to the successful and efficient synthesis of novel heterocyclic frameworks. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of key classes of starting materials, moving beyond a simple recitation of protocols to delve into the causal relationships that govern experimental choices. We will explore the intrinsic reactivity and versatility of foundational building blocks such as 1,3-dicarbonyl compounds, α-haloketones, propargylamines, hydrazines, hydroxylamines, and elemental sulfur, offering field-proven insights into their application for constructing a diverse array of heterocyclic systems. This guide is structured to empower the synthetic chemist with the fundamental knowledge to not only execute established methodologies but also to innovate in the design of new synthetic pathways.
The Strategic Importance of Starting Material Selection
The journey to a novel heterocyclic compound with therapeutic potential begins with a critical decision: the choice of starting materials. This choice dictates the feasible synthetic routes, influences the complexity of the resulting molecular architecture, and ultimately impacts the efficiency and scalability of the synthesis. A well-chosen starting material is not merely a collection of atoms but a reactive scaffold pre-loaded with the potential for specific bond formations and cyclization events. The principles of retrosynthetic analysis guide this selection, but a deep understanding of the forward reaction possibilities of common starting materials is what transforms a theoretical disconnection into a viable laboratory synthesis.
This guide will focus on several classes of readily available and highly versatile starting materials that have proven to be mainstays in the synthesis of a wide spectrum of heterocyclic compounds. For each class, we will examine the inherent chemical features that make them powerful tools in the synthetic chemist's arsenal.
1,3-Dicarbonyl Compounds: The Versatile Linchpin
1,3-Dicarbonyl compounds are arguably one of the most pivotal classes of starting materials in heterocyclic synthesis, serving as key intermediates for a vast array of heterocycles that are crucial components in medicines and natural products.[2] Their utility stems from the unique reactivity conferred by the two carbonyl groups separated by a methylene group. This arrangement leads to enhanced acidity of the α-protons and the ability to exist in keto-enol tautomeric forms, providing multiple sites for electrophilic and nucleophilic attack.
The inherent ambident nucleophilicity of the enolate form allows for facile reaction with a variety of electrophiles, making them ideal partners in condensation reactions.
Key Heterocyclic Systems Derived from 1,3-Dicarbonyl Compounds:
-
Pyrazoles and Isoxazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine or its derivatives is a classical and highly efficient method for the synthesis of pyrazoles.[3] Similarly, reaction with hydroxylamine yields isoxazoles. The regioselectivity of the condensation can often be controlled by the reaction conditions and the nature of the substituents on both reactants.
-
Pyrimidines: Condensation of 1,3-dicarbonyl compounds with urea, thiourea, or guanidine is a cornerstone of pyrimidine synthesis, famously exemplified by the Biginelli reaction, a multicomponent reaction that efficiently produces dihydropyrimidinones.
-
Pyridines: The Hantzsch pyridine synthesis, another classic multicomponent reaction, utilizes two equivalents of a β-ketoester (a type of 1,3-dicarbonyl) and an aldehyde in the presence of ammonia or an ammonium salt to construct the dihydropyridine core, which can be subsequently oxidized to the corresponding pyridine.
Table 1: Representative Heterocycles from 1,3-Dicarbonyl Compounds
| Heterocycle | Co-reactant | Key Reaction Type |
| Pyrazole | Hydrazine | Condensation |
| Isoxazole | Hydroxylamine | Condensation |
| Pyrimidine | Urea/Thiourea | Condensation (e.g., Biginelli) |
| Dihydropyridine | Aldehyde, Ammonia | Multicomponent (Hantzsch) |
Experimental Protocol: Synthesis of a Substituted Pyrazole
This protocol describes the synthesis of a pyrazole derivative from a 1,3-diketone and hydrazine hydrate.
-
To a solution of the 1,3-diketone (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (1.1 eq) dropwise at room temperature. The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates removal post-reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). The reaction is often rapid and exothermic.
-
Upon completion, reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product. The pyrazole product is typically less soluble in water than the starting materials and byproducts.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrazole derivative.
α-Haloketones: The Electrophilic Powerhouse
α-Haloketones are highly reactive and versatile building blocks in organic synthesis due to the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[4] This dual electrophilicity allows for sequential or concerted reactions with a wide range of nucleophiles, making them exceptionally useful for the construction of numerous N, S, and O-heterocycles.[4]
The synthetic utility of α-haloketones is most prominently displayed in cyclocondensation reactions where a binucleophile reacts sequentially with both electrophilic sites.
Key Heterocyclic Systems Derived from α-Haloketones:
-
Thiazoles: The Hantzsch thiazole synthesis is a classic example, involving the reaction of an α-haloketone with a thioamide.[5] This reaction is a cornerstone for the synthesis of this important heterocyclic motif.
-
Imidazoles: Reaction of α-haloketones with amidines provides a straightforward route to substituted imidazoles.
-
Furans and Pyrroles: The Feist-Benary furan synthesis involves the reaction of an α-haloketone with the enolate of a β-dicarbonyl compound. A variation of this, the Paal-Knorr synthesis, can be adapted to use α-haloketones for the synthesis of pyrroles and furans.
-
Quinoxalines: The condensation of an α-diketone (which can be generated in situ from an α-haloketone) with an ortho-phenylenediamine is a standard method for the synthesis of quinoxalines.
Workflow for Heterocycle Synthesis from α-Haloketones
Caption: Synthetic pathways from α-haloketones.
Propargylamines: The Gateway to Diverse Heterocycles
Propargylamines are a class of compounds containing both an amine and an alkyne functionality. This unique combination of a nucleophilic nitrogen and a reactive triple bond makes them exceptionally versatile starting materials for the synthesis of a wide range of heterocyclic compounds.[6][7][8][9] Their utility has been significantly expanded in recent years through the development of transition metal-catalyzed cyclization and cycloisomerization reactions.[7]
The synthesis of propargylamines themselves is often achieved through a powerful multicomponent reaction known as the A³ coupling (Aldehyde-Alkyne-Amine).[10]
Key Heterocyclic Systems Derived from Propargylamines:
-
Pyrroles and Pyridines: Propargylamines can undergo cyclization reactions to form various substituted pyrroles and pyridines, often catalyzed by transition metals like gold, silver, or copper.[9][10]
-
Oxazoles and Thiazoles: Through appropriate cyclization strategies, often involving intramolecular attack of a heteroatom onto the activated alkyne, propargylamines can be converted into oxazoles and thiazoles.[9]
-
Isoquinolines and other Fused Systems: Intramolecular cyclization of appropriately substituted aryl propargylamines provides a powerful route to isoquinolines and other fused nitrogen-containing heterocycles.
Hydrazines and Hydroxylamines: Building Blocks for N- and O-Heterocycles
Hydrazine (H₂N-NH₂) and its derivatives are fundamental building blocks for the synthesis of nitrogen-containing heterocycles.[1][3] Their dinucleophilic nature allows them to react with 1,3-dielectrophiles to form stable five- and six-membered rings. Similarly, hydroxylamine (H₂N-OH), with its adjacent nitrogen and oxygen nucleophiles, is a key reagent for the synthesis of oxygen-containing heterocycles.[11]
Key Applications in Heterocyclic Synthesis:
-
From Hydrazines:
-
Pyrazoles: As mentioned earlier, the reaction with 1,3-dicarbonyl compounds is a classic route to pyrazoles.[3]
-
Pyridazines: Condensation with 1,4-dicarbonyl compounds yields pyridazines.
-
Triazoles: Reaction with appropriate precursors containing a C-N-C or N-C-N unit allows for the construction of triazole rings.
-
-
From Hydroxylamines:
-
Isoxazoles: Reaction with 1,3-dicarbonyl compounds is a primary method for isoxazole synthesis.
-
Oxazines: Cyclocondensation with 1,4-dielectrophiles can lead to the formation of oxazine rings.
-
N-Oxides: Hydroxylamine can also be used to introduce N-oxide functionalities into existing heterocyclic systems.
-
Reaction Mechanism: Pyrazole Synthesis
Caption: Mechanism of pyrazole formation.
Elemental Sulfur: The Primordial Reagent for Sulfur Heterocycles
Elemental sulfur (S₈), despite its simple composition, is a powerful and versatile reagent for the synthesis of sulfur-containing heterocycles.[12][13] Its advantages include low cost, low toxicity, and atom economy.[12] Modern synthetic methods have increasingly focused on the direct incorporation of elemental sulfur into organic molecules, often through C-H functionalization pathways.[12][13]
Key Heterocyclic Systems Derived from Elemental Sulfur:
-
Thiophenes: The Gewald reaction, a multicomponent reaction between a ketone or aldehyde, an activated nitrile, and elemental sulfur, is a highly efficient method for the synthesis of polysubstituted 2-aminothiophenes.
-
Thiazoles and Benzothiazoles: Elemental sulfur can be used in reactions with appropriate nitrogen-containing precursors to construct thiazole and benzothiazole rings.[12]
-
1,2,3-Thiadiazoles: The Hurd-Mori synthesis involves the reaction of a hydrazone with thionyl chloride, but variations using elemental sulfur have also been developed.
Experimental Protocol: Gewald Aminothiophene Synthesis
This protocol outlines the multicomponent synthesis of a 2-aminothiophene derivative.
-
In a round-bottom flask, combine the ketone (1.0 eq), the α-cyano ester (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or DMF.
-
Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq). The base is crucial for promoting the initial Knoevenagel condensation.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene.
Conclusion and Future Outlook
The starting materials discussed in this guide represent a foundational toolkit for the synthetic chemist engaged in the pursuit of novel heterocyclic compounds. A thorough understanding of their intrinsic reactivity, coupled with the strategic application of both classical and modern synthetic methodologies like multicomponent reactions, provides a powerful platform for innovation. The ability to look at a simple, readily available starting material and envision the diverse array of complex heterocyclic scaffolds it can generate is a hallmark of an experienced synthetic chemist. As the demand for new therapeutics and functional materials continues to grow, the creative and efficient utilization of these fundamental building blocks will remain a critical driver of progress in the chemical sciences. The future of heterocyclic synthesis will likely involve the development of even more elegant and sustainable methods that leverage these and other starting materials in novel ways, further expanding the accessible chemical space for drug discovery and beyond.
References
-
Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]
-
Budi, H. S., Mustafa, Y. F., Al-Hamdani, M. M., Surendar, A., & Ramezani, M. (2022). Synthesis of heterocycles from propargylamines. Synthetic Communications, 52(2), 135-164. [Link]
-
Aouad, M. R., Bardaweel, S. K., Al-Sanea, M. M., & Al-Deyab, S. S. (2022). Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones. Current Organic Synthesis, 19(2), 220-245. [Link]
-
Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793. [Link]
-
El-Gazzar, A. B. A., Gaafar, A. M., & El-Hefnawy, M. A. (2009). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Journal of the Chinese Chemical Society, 56(5), 939-961. [Link]
-
Pandey, A. R., Tiwari, D. K., Prakhar, A., Mishra, D. P., & Sharma, S. K. (2022). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Monatshefte für Chemie-Chemical Monthly, 153(6), 589-611. [Link]
-
Baruah, M., & Khan, A. T. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC advances, 11(6), 3617-3641. [Link]
-
Wu, J., Li, H., Zhang, P., & Li, H. (2022). The synthesis of sulfur-containing heterocycles using elemental sulfur (S8). Chinese Chemical Letters, 33(9), 4201-4211. [Link]
-
Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and reactivity of propargylamines in organic chemistry. Chemical reviews, 117(24), 14091-14200. [Link]
-
Aouad, M. R., Bardaweel, S. K., Al-Sanea, M. M., & Al-Deyab, S. S. (2022). Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. Current Organic Synthesis, 19(2), 220-245. [Link]
-
Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]
-
Liu, S., Deng, G. J., & Huang, H. (2020). Recent Advances in Sulfur-Containing Heterocycle Formation via Direct C–H Sulfuration with Elemental Sulfur. Synlett, 31(18), 1745-1754. [Link]
-
Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091-14200. [Link]
-
Race, N. J., & Bower, J. F. (2023). Recent Advances in the Synthesis of Di-and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795. [Link]
-
Liu, S., Deng, G. J., & Huang, H. (2020). Recent Advances in Sulfur-Containing Heterocycle Formation via Direct C–H Sulfuration with Elemental Sulfur. Synlett, 31(18), 1745-1754. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3185. [Link]
-
Guillou, A., Peyrottes, S., Vasseur, J. J., & Smietana, M. (2023). The Hydrazine Moiety in the Synthesis of Modified Nucleosides and Nucleotides. Chemistry–A European Journal, e202301909. [Link]
-
Li, Z., Wang, Y., & Li, Z. (2022). Hydroxylamine derivatives used for the synthesis of primary anilines. Organic & Biomolecular Chemistry, 20(42), 8235-8247. [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2016). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 21(4), 455. [Link]
-
Wu, J., & Li, H. (2022). Elemental Sulfur: An Excellent Sulfur-Source for Synthesis of Sulfur-Containing Heterocyclics. Catalysts, 12(8), 849. [Link]
-
Wikipedia contributors. (2023, December 28). Hydroxylamine. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]
-
Baregama, L. K., Sharma, R., Singh, B., Jain, S., & Talesara, G. L. (2003). Novel synthesis of oxygen substituted hydroxylamine derivatives of heterocyclic compounds. Int. J. Chem. Sci, 1(1), 25-30. [Link]
-
Pop, A., Scurtu, M. R., & Micutz, M. (2022). Dicarbonyl Compounds in the Synthesis of Heterocycles under Green Conditions. Current Green Chemistry, 9(1), 3-21. [Link]
-
Banik, B. K. (2009). Aromatic compounds as synthons for 1, 3-dicarbonyl derivatives. Chemical Society Reviews, 38(7), 2015-2025. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Hydrazine: Applications in Pharmaceuticals and Chemical Synthesis. [Link]
-
LookChem. (2023, October 18). How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound?. [Link]
-
Wikipedia contributors. (2023, November 28). Hydrazines. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]
-
The Editors of Encyclopaedia Britannica. (2025, December 5). Hydroxylamine. In Encyclopædia Britannica. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxylamine | Oxidation, Reduction, Reactivity | Britannica [britannica.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
An In-Depth Technical Guide to the Comparative Reactivity of C-Br vs. C-Cl Bonds in Thiazole Rings for Pharmaceutical Development
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this privileged heterocycle, particularly through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel drug candidates. A key strategic decision in this process revolves around the choice of the halogen substituent on the thiazole ring—most commonly, bromine versus chlorine. This guide provides an in-depth analysis of the comparative reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds on the thiazole ring. We will move beyond the foundational principle that C-Br bonds are inherently more reactive to explore the nuanced interplay of electronic effects, bond dissociation energies, and, most critically, the strategic selection of catalytic systems that can either exploit or override these innate differences. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a sophisticated understanding of reactivity to enable efficient, selective, and programmable synthetic routes to complex thiazole-containing molecules.
Foundational Principles: Understanding the Inherent Reactivity Hierarchy
The greater reactivity of bromo-substituted thiazoles compared to their chloro-analogues in transition metal-catalyzed cross-coupling reactions is rooted in fundamental chemical principles. The decisive factor is the relative strength of the carbon-halogen bond, which directly impacts the often rate-determining step of the catalytic cycle: oxidative addition.
Bond Dissociation Energy (BDE)
The C-Br bond is inherently weaker than the C-Cl bond. The average bond dissociation energy for a C-Br bond in an aromatic system is approximately 81 kcal/mol, whereas the C-Cl bond is significantly stronger at around 96 kcal/mol. This means less energy is required to cleave the C-Br bond, facilitating its interaction with the palladium(0) catalyst.
The Oxidative Addition Step
In palladium-catalyzed cross-coupling reactions, the catalytic cycle is typically initiated by the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The greater polarizability and lower bond strength of the C-Br bond lead to a lower activation energy for this step compared to the C-Cl bond. Consequently, reactions with bromothiazoles generally proceed under milder conditions—lower temperatures, less activated catalysts, and shorter reaction times—than those with the corresponding chlorothiazoles. The general reactivity trend for halides in these reactions is well-established: I > Br > OTf >> Cl.[2]
Exploiting the Reactivity Differential: Palladium-Catalyzed Cross-Coupling Reactions
The predictable difference in reactivity between C-Br and C-Cl bonds is not a limitation but a strategic tool. It enables chemists to perform selective and sequential functionalizations, building molecular complexity in a controlled manner. We will explore this through the lens of the most common cross-coupling reactions utilized in drug development.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis.[2]
Reactivity Comparison:
A 2-bromothiazole will readily undergo Suzuki coupling with a standard palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) under relatively mild basic conditions (e.g., Na₂CO₃, K₂CO₃). In contrast, a 2-chlorothiazole is often unreactive under these same conditions. To activate the more robust C-Cl bond, a more sophisticated catalytic system is required. This typically involves:
-
Bulky, Electron-Rich Ligands: Ligands developed by groups like Buchwald (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are essential.[3] These ligands stabilize the palladium center and promote the challenging oxidative addition to the C-Cl bond.
-
Stronger Bases: Stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary to facilitate the transmetalation step with the less reactive chloro-substrate.
-
Higher Temperatures: Increased thermal energy is typically required to overcome the higher activation barrier of C-Cl bond cleavage.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halothiazoles
| Feature | 2-Bromothiazole Derivative | 2-Chlorothiazole Derivative | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ | Simple catalysts suffice for the reactive C-Br bond. Precursors for more active catalysts are needed for C-Cl. |
| Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos, NHC Ligands | Standard phosphines are adequate. Bulky, electron-rich ligands are required to promote oxidative addition to the C-Cl bond.[3] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Weaker bases are sufficient. Stronger bases are often needed to facilitate transmetalation and catalyst turnover. |
| Temperature | 60-90 °C | 90-120 °C | Lower activation energy allows for milder heating. Higher temperatures are needed to overcome the stronger C-Cl bond. |
| Typical Yield | Good to Excellent | Moderate to Excellent (catalyst-dependent) | Generally higher and more reliable yields under standard conditions. |
General Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the Suzuki-Miyaura reaction, highlighting the critical oxidative addition step where the C-Br vs. C-Cl difference is most pronounced.
Caption: Strategic functionalization of a bromo-chloro-thiazole.
Other Key Cross-Coupling Methodologies
The principles observed in Suzuki coupling extend to other vital C-N and C-C bond-forming reactions.
Buchwald-Hartwig Amination
This reaction is a cornerstone for installing nitrogen-based functional groups. The reactivity trend mirrors that of Suzuki coupling: C-Br bonds are significantly more reactive than C-Cl bonds. Activating chlorothiazoles for amination requires advanced catalyst systems, typically employing bulky, electron-rich dialkylbiarylphosphine ligands. [4][5]The choice of base (often a strong, non-nucleophilic base like NaOtBu or LHMDS) is also critical for efficient catalysis. [5]
Sonogashira Coupling
Used to couple terminal alkynes with aryl halides, the Sonogashira reaction is vital for creating rigid scaffolds and extending conjugation. The reaction typically uses a dual catalyst system of palladium and copper(I). The reactivity order remains I > Br > Cl. While aryl bromides are common substrates, coupling aryl chlorides is challenging and often requires higher temperatures and specialized, copper-free conditions with highly active palladium/phosphine or NHC catalyst systems to be effective. [6][7]
Stille Coupling
The Stille coupling utilizes organostannane reagents. A key advantage is the stability and functional group tolerance of the organotin reagents. [4]The reactivity of the halide partner follows the familiar trend, with chlorides being the least reactive. While historically less favored due to the toxicity of tin byproducts, modern methods and the reaction's reliability under mild conditions ensure its continued use, particularly when other methods fail. [8]
Experimental Protocols: A Practical Guide
The following protocols are representative and should be optimized for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol: Suzuki Coupling of a Bromothiazole (Standard Conditions)
This protocol is adapted from a ligand-free procedure for a bromo-benzothiazole derivative, illustrating the high reactivity of the C-Br bond. [9]
-
Reaction Setup: To an oven-dried round-bottom flask, add the bromothiazole substrate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (0.05 mmol, 5 mol%). For simpler substrates, Pd(PPh₃)₄ can also be used.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent in vacuo and purify the crude residue by flash column chromatography.
Protocol: Suzuki Coupling of a Chlorothiazole (Forcing Conditions)
This protocol incorporates elements required for the activation of a less reactive aryl chloride.
-
Reaction Setup: To a flame-dried Schlenk tube under argon, add the chlorothiazole substrate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and a strong base such as powdered, anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Catalyst Pre-formation/Addition: In the glovebox or under a strong argon flow, add the palladium precursor, Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a bulky, electron-rich ligand such as XPhos (0.044 mmol, 4.4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent, such as toluene or 1,4-dioxane (5 mL), via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours for completion.
-
Work-up and Purification: Follow the same procedure as described in Protocol 5.1.
Conclusion and Strategic Outlook
For drug development professionals, the choice between a C-Br and C-Cl substituted thiazole is a strategic decision balancing reactivity, cost, and synthetic flexibility.
-
Bromothiazoles offer the path of least resistance. Their high reactivity allows for the use of simpler, cheaper catalysts and milder conditions, which is ideal for late-stage functionalization of complex molecules with sensitive functional groups. They are the preferred substrate for initial proof-of-concept syntheses.
-
Chlorothiazoles , while more challenging to activate, are often significantly cheaper and more widely available as starting materials, a critical consideration for large-scale synthesis. The development of robust catalytic systems has made them highly viable substrates. Furthermore, the presence of a C-Cl bond alongside a more reactive C-Br or C-I bond on the same ring opens up powerful opportunities for selective, sequential cross-coupling, enabling the efficient and programmed construction of diverse compound libraries from a common intermediate.
A thorough understanding of both the inherent reactivity trends and the catalyst systems capable of overriding them is essential for the modern medicinal chemist. This knowledge allows for the rational design of synthetic routes that are not only efficient and high-yielding but also strategically versatile, accelerating the discovery and development of next-generation thiazole-based therapeutics.
References
-
Arimitsu, K., Hirokawa, Y., & Ikegawa, Y. (2022). Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. Journal of the Pharmaceutical Society of Japan, 142(10), 1087-1092. Available from: [Link]
-
Gaber, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available from: [Link]
-
Stangeland, E. L., & Sammakia, T. (2004). Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B. The Journal of Organic Chemistry, 69(7), 2381–2385. Available from: [Link]
-
Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Available from: [Link]
-
Bologa, M., & Chindris, E. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Haskins, M. H., & Aponick, A. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Strotman, N. A., et al. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. Available from: [Link]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. Retrieved from [Link]
-
Gaber, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Tani, S., et al. (2014). Programmed synthesis of arylthiazoles through sequential C–H couplings. Chemical Science, 5, 123-135. Available from: [Link]
-
Forsyth, C. M., & Lipshutz, B. H. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Available from: [Link]
-
Shields, J. D., et al. (2015). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed Central. Available from: [Link]
-
Lind-Guno, M. E., & Sibi, M. P. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available from: [Link]
-
Alami, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. Available from: [Link]
-
Langer, P., et al. (2006). Halogenated 2'-chlorobithiazoles via Pd-catalyzed cross-coupling reactions. The Journal of Organic Chemistry, 71(10), 3754–3761. Available from: [Link]
-
Wang, C., et al. (2022). Regulable cross-coupling of alcohols and benzothiazoles via a noble-metal-free photocatalyst under visible light. Chemical Communications. Available from: [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. [PDF] Programmed synthesis of arylthiazoles through sequential C–H couplings | Semantic Scholar [semanticscholar.org]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Nature's Arsenal: A Technical Guide to Discovering Novel Bioactive Molecules from Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword: The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its presence in a multitude of natural products, such as Vitamin B1 (Thiamine), and clinically approved drugs underscores its remarkable versatility and significance in drug discovery.[3][4] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] This guide provides an in-depth technical exploration of the methodologies and strategic considerations for identifying and developing novel bioactive molecules based on the thiazole core. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Thiazole Scaffold: A Foundation for Bioactivity
The unique electronic configuration of the thiazole ring, arising from the presence of both sulfur and nitrogen heteroatoms, allows for a variety of intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for binding to biological targets.[6] This inherent characteristic makes the thiazole moiety an exceptional starting point for the design of new therapeutic agents. The aromatic nature of the ring provides a stable framework that can be readily functionalized at multiple positions, enabling the generation of diverse chemical libraries for screening.[8][9]
Strategic Synthesis of Thiazole Derivatives: The Hantzsch Synthesis
A cornerstone in the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis, first reported in 1887.[10][11] This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide.[10] The choice of this method is predicated on its high yields and the ready availability of starting materials.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a reliable method for the synthesis of a fundamental thiazole building block.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
20 mL Scintillation vial
-
Magnetic stir bar and hot plate
-
100 mL Beaker
-
Büchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[12]
-
Add 5 mL of methanol and a magnetic stir bar to the vial.
-
Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.[12] The reaction progresses through an Sₙ2 reaction followed by intramolecular condensation.[11]
-
Remove the vial from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes the hydrobromic acid formed during the reaction.
-
Filter the resulting precipitate through a Büchner funnel.
-
Wash the filter cake with deionized water to remove any remaining salts.[12]
-
Allow the solid product to air dry on a watch glass. The resulting 2-amino-4-phenylthiazole is typically of high purity.
Self-Validation: The success of the synthesis can be verified by determining the melting point of the product (expected: 91-93°C) and by analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]
High-Throughput Screening for Bioactivity: Identifying Hits
With a library of synthesized thiazole derivatives, the next critical step is to screen for biological activity. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds against a specific biological target.[1] For anticancer drug discovery, a common and reliable method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[13]
Experimental Protocol: MTT Assay for Anticancer Activity Screening
This protocol outlines the steps for evaluating the cytotoxic effects of thiazole derivatives on a cancer cell line (e.g., MCF-7, HepG2).
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Thiazole derivative library (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Addition: Prepare serial dilutions of the thiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Mix gently and incubate for approximately 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined for each compound.
Data Presentation: Anticancer Activity of Thiazole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 1d | OVCAR-3 (Ovarian) | 0.08 | [15] |
| 4c | MCF-7 (Breast) | 2.57 | [16] |
| Compound 15 | Various | < 10 | [5] |
| Compound 29 | Various | 0.05 | [3][8] |
| Compound 40 | Various | 0.00042 | [3][8] |
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | S. aureus | 230-700 | [17] |
| Compound 8 | T. viride | 80-230 | [17] |
| Compound 12 | S. aureus | 125-150 | [18] |
| Compound 13 | MRSA | 50-75 | [18] |
| Compound 14 | E. coli | 50-75 | [18] |
Mechanism of Action and Structure-Activity Relationship (SAR)
Identifying a "hit" compound is only the beginning. Understanding its mechanism of action and establishing a structure-activity relationship (SAR) are crucial for lead optimization. Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many thiazole-containing compounds trigger programmed cell death in cancer cells.[5][8] This can be confirmed through assays that detect DNA fragmentation or caspase activation.[15]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific phases, such as G1 or G2/M, preventing cancer cell proliferation.[5]
-
Enzyme Inhibition: Thiazoles are known to inhibit key enzymes involved in cancer progression, such as protein kinases (e.g., VEGFR-2) and topoisomerases.[5][8][16]
SAR studies involve systematically modifying the structure of the hit compound and evaluating the impact on its biological activity. This iterative process helps to identify the key chemical features responsible for its potency and selectivity. For example, the addition of specific substituents at the C2, C4, or C5 positions of the thiazole ring can significantly enhance its bioactivity.[19]
Caption: A generalized workflow for thiazole-based drug discovery.
In Silico and In Vivo Validation: The Path to Clinical Relevance
Before a lead compound can advance to clinical trials, its pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) must be evaluated.[20][21][22] In silico tools can predict these properties, helping to prioritize compounds with favorable drug-like characteristics.[20][23]
Ultimately, the efficacy and safety of a promising thiazole derivative must be demonstrated in preclinical in vivo models.[6] These studies provide critical data on the compound's therapeutic window and potential side effects, paving the way for human clinical trials.
Caption: Inhibition of the VEGFR-2 signaling pathway by a bioactive thiazole derivative.
Conclusion: The Enduring Promise of Thiazole Derivatives
The thiazole scaffold continues to be a rich source of novel bioactive molecules. A systematic and integrated approach, combining rational design, efficient synthesis, robust high-throughput screening, and thorough mechanistic and in vivo studies, is essential for unlocking the full therapeutic potential of this remarkable heterocycle. The methodologies and insights provided in this guide are intended to empower researchers to navigate the complexities of drug discovery and contribute to the development of the next generation of thiazole-based medicines.
References
-
Thiazole in the Targeted Anticancer Drug Discovery. Taylor & Francis Online. Available at: [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available at: [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science Publisher. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. Available at: [Link]
-
MIC values (µg/mL) for effects of thiazole and imidazole derivatives... ResearchGate. Available at: [Link]
-
Antimicrobial Activities in terms of MIC (g/mL). ResearchGate. Available at: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available at: [Link]
-
Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. PMC. Available at: [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PMC. Available at: [Link]
-
IC 50 values of tested compounds ± standard deviation against HepG-2. ResearchGate. Available at: [Link]
-
Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. NIH. Available at: [Link]
-
2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. LACCEI.org. Available at: [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC. Available at: [Link]
-
Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Taylor & Francis Online. Available at: [Link]
-
Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. NIH. Available at: [Link]
-
Synthesis, ADMET Prediction, and Antitumor Profile of Phenoxyhydrazine- 1,3-thiazoles Derivatives. PubMed. Available at: [Link]
-
Structure of studied thiazole derivatives. ResearchGate. Available at: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. Available at: [Link]
-
DOT Language. Graphviz. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. Available at: [Link]
-
Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocyycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. ResearchGate. Available at: [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Available at: [Link]
-
Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. PMC. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
Common routes for the synthesis of the thiazole moiety. ResearchGate. Available at: [Link]
-
A review on thiazole based compounds andamp; it's pharmacological activities. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Graphviz tutorial. YouTube. Available at: [Link]
-
Drawing graphs with dot. Graphviz. Available at: [Link]
-
11. Thiazole: A privileged scaffold in drug discovery. ResearchGate. Available at: [Link]
-
Building diagrams using graphviz. Chad's Blog. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available at: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available at: [Link]
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, ADMET Prediction, and Antitumor Profile of Phenoxyhydrazine- 1,3-thiazoles Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of Methyl 2-bromo-5-chlorothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Thiazoles
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2] The targeted synthesis of highly functionalized thiazoles is therefore a critical endeavor in modern drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, offering a versatile and robust method for the synthesis of biaryl and heteroaryl compounds.[3]
This application note provides a detailed protocol and scientific rationale for the Suzuki coupling of Methyl 2-bromo-5-chlorothiazole-4-carboxylate with various arylboronic acids. This versatile building block, possessing two distinct halogen atoms, offers the potential for selective functionalization, with the more reactive C-Br bond at the 2-position being the primary site for palladium-catalyzed cross-coupling.[4] The resulting 2-aryl-5-chlorothiazole derivatives are valuable intermediates for the synthesis of complex molecular architectures for screening in drug development programs.
Chemical Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClNO₂S | [5] |
| Molecular Weight | 256.51 g/mol | [5] |
| CAS Number | 1784255-01-1 (for the isomeric Methyl 5-bromo-2-chlorothiazole-4-carboxylate) | [5] |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Reactivity | The C-Br bond at the 2-position is anticipated to be more reactive in Suzuki coupling than the C-Cl bond at the 5-position. | [4] |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond) of the thiazole derivative, forming a Pd(II) complex.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for different arylboronic acids to achieve optimal yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 256.5 mg), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol, 424.4 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 5 minutes to ensure homogeneity, then heat to 80-100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-chlorothiazole-4-carboxylate.[5]
Table of Recommended Reaction Parameters:
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Lower loadings can be effective with highly active catalysts, while higher loadings may be necessary for challenging substrates. |
| Ligand | Electron-rich, bulky phosphines (e.g., SPhos, XPhos) | These ligands promote oxidative addition and reductive elimination, and can be effective for coupling of heteroaryl halides.[7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often a good starting point for heteroaryl couplings.[8] |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | The solvent system influences the solubility of reagents and the stability of the catalytic species.[9] |
| Temperature | 60-120 °C | Higher temperatures are often required for less reactive substrates. |
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst and ligand loading, using a more active catalyst system (e.g., a palladacycle), or employing a different base or solvent system. Microwave irradiation can also be explored to accelerate the reaction.[10]
-
Side Reactions: Homocoupling of the boronic acid can occur, particularly at higher temperatures. Using a slight excess of the boronic acid can help to mitigate this. Protodeborylation (loss of the boronic acid group) can also be a competing reaction.
-
Purification Challenges: The polarity of the product will depend on the nature of the coupled aryl group. Careful selection of the eluent for column chromatography is crucial for effective separation from starting materials and byproducts.[11]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its derivatives should be handled with care, as related compounds are known to be irritants.
-
Palladium catalysts are toxic and should be handled with caution.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a reliable and versatile route to a diverse range of 2-aryl-5-chlorothiazole derivatives. These compounds are valuable synthons for the development of novel therapeutic agents. The protocol and guidelines presented in this application note offer a solid foundation for researchers to successfully employ this powerful synthetic transformation in their drug discovery efforts.
References
- Methyl 5-bromo-2-chlorothiazole-4-carboxyl
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- How to Prepare Methyl 2-Bromothiazole-5-Carboxyl
- Suzuki reaction. Wikipedia.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Merits of the Suzuki Coupling Reaction. BYJU'S.
- 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics.
- Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid. Benchchem.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
- EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- Methyl 2-bromothiazole-5-carboxyl
- 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester. PubChem.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
- How to synthesize Ethyl 2-bromothiazole-5-carboxyl
- Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Benchchem.
- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
- (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
- Methyl 4-Bromo-2-chlorothiazole-5-carboxyl
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Suzuki–Miyaura Cross Coupling Reaction. TCI Chemicals.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
- Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles.
- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.
- Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
- Advances in Cross-Coupling Reactions. MDPI.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- A review on thiazole based compounds andamp; it's pharmacological activities. World Journal of Pharmaceutical Research.
- Methyl 2-bromothiazole-5-carboxylate - SAFETY D
- SAFETY D
- Suzuki-Miyaura coupling. Wikipedia.
- Suzuki–Miyaura Coupling Reaction Product Isolation.
- SAFETY D
- CN105348216A - Synthetic method for 2-acetyl thiazole.
- methyl 2-chloro-5-ethylthiazole-4-carboxyl
- 1782805-91-7|4-BRomo-2-chloro-5-methyl-1,3-thiazole. BLDpharm.
- GHS07.
- SAFETY D
- Methyl 5-bromo-2-methylthiazole-4-carboxyl
- WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- Methyl 4-Bromo-2-chlorothiazole-5-carboxyl
- Suzuki cross-coupling reaction. YouTube.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- Suzuki cross-coupling reaction. YouTube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. achmem.com [achmem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. labsolu.ca [labsolu.ca]
- 6. chemscene.com [chemscene.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions on Thiazole Rings
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Thiazole Moiety and the Power of Cross-Coupling
The thiazole ring is a cornerstone scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional organic materials.[1] Its presence in pharmaceuticals, from anticancer agents to antivirals, underscores the critical need for efficient and versatile methods to functionalize this heterocyclic core. Palladium-catalyzed cross-coupling reactions have emerged as a transformative tool in this endeavor, offering a robust and precise strategy for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions on thiazole rings, designed for professionals in drug development and chemical research. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and offer insights into overcoming common challenges associated with these powerful synthetic methods.
I. The Catalytic Heart: General Mechanism of Palladium-Catalyzed Cross-Coupling
At the core of these reactions lies a catalytic cycle involving a palladium complex, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[3][4] Understanding this fundamental cycle is crucial for troubleshooting and optimizing reactions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the halothiazole, forming a Pd(II) complex.[3][5]
-
Transmetalation (for Suzuki, Stille, etc.) or Coordination/Insertion (for Heck): The second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, or an alkene coordinates and inserts into the Pd-C bond.[3][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[3][7]
Sources
Introduction: The Significance of the Thiazole Scaffold
An Application Guide for the Synthesis of 2-Aryl-5-chlorothiazole-4-carboxylates
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent heterocyclic motif that forms the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. Specifically, the 2-aryl-5-chlorothiazole-4-carboxylate framework is a key building block in the development of novel therapeutics, including anti-inflammatory, anticancer, and antimicrobial agents.[2][3] The strategic placement of the aryl group at the 2-position, a chlorine atom at the 5-position, and a carboxylate at the 4-position allows for fine-tuning of the molecule's steric and electronic properties to optimize potency and selectivity.
This guide provides a detailed, experience-driven overview of a robust and widely applicable synthetic strategy for preparing these valuable compounds. We will delve into the mechanistic underpinnings of each synthetic step, offer detailed experimental protocols, and provide insights into potential challenges and optimization strategies.
Core Synthetic Strategy: A Two-Phase Approach
The most reliable and modular approach to constructing 2-aryl-5-chlorothiazole-4-carboxylates involves a two-phase synthetic sequence. This strategy separates the formation of the core thiazole ring from the subsequent introduction of the C-5 chlorine atom, allowing for greater control and purification of intermediates.
-
Phase 1: Hantzsch Thiazole Synthesis - Construction of the 2-arylthiazole-4-carboxylate core.
-
Phase 2: Electrophilic Halogenation - Selective chlorination at the electron-rich C-5 position of the thiazole ring.
This modularity is critical in medicinal chemistry, as it allows for the synthesis of a diverse library of analogs by simply varying the starting materials in the first phase.
Caption: High-level overview of the two-phase synthetic workflow.
Phase 1: Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this reaction remains a cornerstone for thiazole synthesis.[1][4] It involves the condensation of an α-haloketone with a thioamide.[5][6] For our target molecule, the key reactants are an arylthioamide (providing the 2-aryl group) and an α-halo-β-ketoester like ethyl 2-chloroacetoacetate (providing the C4-carboxylate and C5-H backbone).
Mechanism of Action
The reaction proceeds via a sequence of nucleophilic attack, cyclization, and dehydration.
-
Nucleophilic Attack (SN2) : The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the electrophilic carbon of the α-halo-β-ketoester. This displaces the halide leaving group to form an S-alkylated intermediate.
-
Intramolecular Cyclization : The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon.
-
Dehydration : The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.
Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.
Protocol 1: Synthesis of Arylthioamide Precursor
Arylthioamides are commonly prepared from their corresponding aryl amides using a thionating agent. Lawesson's reagent is highly effective for this transformation.[7]
Materials:
-
Substituted Benzamide (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Anhydrous Toluene
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser and nitrogen inlet
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the substituted benzamide and anhydrous toluene (approx. 0.2 M concentration).
-
Add Lawesson's reagent (0.5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Purify the resulting crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure arylthioamide.
Expert Insight: The stoichiometry of Lawesson's reagent is crucial. While 0.5 equivalents are often sufficient, some less reactive amides may require up to 0.6 equivalents for full conversion. The reaction should be performed in a well-ventilated fume hood due to the unpleasant odor of the phosphorus-sulfur byproducts.
Protocol 2: Hantzsch Condensation
Materials:
-
Arylthioamide (from Protocol 1, 1.0 eq)
-
Ethyl 2-chloroacetoacetate (1.1 eq)
-
Ethanol
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the arylthioamide in ethanol in a round-bottom flask.
-
Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir. The reaction is typically complete within 3-6 hours. Monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a beaker of cold water while stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure ethyl 2-arylthiazole-4-carboxylate.
Phase 2: Electrophilic Chlorination at C-5
The thiazole ring is electron-rich, making it susceptible to electrophilic substitution. The C-5 position is particularly activated and is the typical site for halogenation. N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation as it is a solid, easy to handle, and provides a source of electrophilic chlorine ("Cl+").[8][9][10]
Mechanism of Action
The mechanism is a classic electrophilic aromatic substitution.
-
Electrophilic Attack : The π-electrons of the thiazole ring (specifically at C-5) attack the electrophilic chlorine atom of NCS.
-
Sigma Complex Formation : This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[11]
-
Deprotonation : The succinimide anion, or another weak base in the mixture, removes the proton from the C-5 position, restoring the aromaticity of the ring and yielding the final chlorinated product.[11]
Caption: Mechanism of C-5 chlorination using N-Chlorosuccinimide.
Protocol 3: C-5 Chlorination
Materials:
-
Ethyl 2-arylthiazole-4-carboxylate (from Protocol 2, 1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acetonitrile or Dichloromethane
-
Magnetic stirrer
-
Round-bottom flask with nitrogen inlet
Procedure:
-
Dissolve the ethyl 2-arylthiazole-4-carboxylate in a suitable solvent like acetonitrile in a round-bottom flask.
-
Add NCS (1.1 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor progress by TLC or LC-MS. For less reactive substrates, gentle heating (40-50 °C) may be required.[11]
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess NCS.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final ethyl 2-aryl-5-chlorothiazole-4-carboxylate.
Trustworthiness Check: The progress of each reaction should be meticulously monitored by TLC. The identity and purity of the final product and key intermediates should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Data Summary and Comparison
The following table summarizes typical conditions and expected outcomes for the synthesis, providing a baseline for experimental planning.
| Step | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |
| Thioamide Synthesis | Benzamide, Lawesson's Reagent | Toluene | Reflux (110 °C) | 2-4 h | 75-90% |
| Hantzsch Synthesis | Arylthioamide, Ethyl 2-chloroacetoacetate | Ethanol | Reflux (78 °C) | 3-6 h | 65-85% |
| C-5 Chlorination | Thiazole, NCS | Acetonitrile | Room Temp | 1-3 h | 80-95% |
References
- Benchchem. A Comparative Guide to the Hantzsch Thiazole Synthesis: Benchmarking α-Haloketone Efficiency.
- Organic Chemistry Portal. Thioamide synthesis by thionation.
- Organic Chemistry Portal. Thiazole synthesis.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- National Center for Biotechnology Information. Deaminative chlorination of aminoheterocycles.
- National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review.
- Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- MDPI. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.
- ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
- ChemicalBook. Synthesis of Thiazole.
- ResearchGate. Hantzsch thiazole synthesis.
- ResearchGate. Transformation of thioamides to thiazoles.
- ACS Publications. A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents.
- Wikipedia. Sandmeyer reaction.
- Organic Chemistry Portal. N-Chlorosuccinimide (NCS).
- MDPI. Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action.
- Wikipedia. N-Chlorosuccinimide.
- Suru Chemicals. Utilizing N-Chlorosuccinimide for Efficient Chlorination Reactions in Drug Manufacturing.
- ResearchGate. N-Chlorosuccinimide (NCS).
- ResearchGate. Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions.
- Benchchem. N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
- ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.
- BYJU'S. Sandmeyer Reaction Mechanism.
- MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- SynArchive. Hantzsch Thiazole Synthesis.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- National Center for Biotechnology Information. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
- MDPI. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives.
- ResearchGate. An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions.
- MDPI. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.
- National Center for Biotechnology Information. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action.
- Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- National Center for Biotechnology Information. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- MDPI. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
- PubMed. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives.
Sources
- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 9. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 10. suru-chem.com [suru-chem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Virtuoso: Methyl 2-bromo-5-chlorothiazole-4-carboxylate as a Premier Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of modern medicinal chemistry and materials science, the thiazole nucleus stands out as a privileged scaffold, underpinning the structure of numerous therapeutic agents and functional materials.[1][2][3][4] Among the diverse array of functionalized thiazoles, Methyl 2-bromo-5-chlorothiazole-4-carboxylate has emerged as a particularly powerful and versatile building block. Its strategic placement of reactive handles—a bromo substituent at the 2-position, a chloro group at the 5-position, and a methyl ester at the 4-position—offers chemists a palette of opportunities for selective and sequential molecular elaboration. This guide provides an in-depth exploration of this compound's synthetic utility, complete with detailed application notes and field-proven protocols for its key transformations.
A Gateway to Novel Chemical Space: Core Attributes and Synthetic Potential
The utility of this compound stems from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) center than the more robust carbon-chlorine bond. This reactivity differential is the cornerstone of its application as a building block, allowing for selective functionalization at the 2-position while preserving the 5-chloro substituent for subsequent chemical artistry. This sequential approach is invaluable in the construction of complex, multi-substituted thiazole derivatives, which are of significant interest in the discovery of novel kinase inhibitors and other biologically active molecules.
Key Applications in Synthetic Chemistry
The primary applications of this building block lie in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. These reactions have revolutionized the synthesis of complex aromatic and heteroaromatic systems, and their application to this compound opens a direct route to a vast and diverse chemical space.
Table 1: Key Synthetic Transformations of this compound
| Transformation | Reagents & Conditions | Product Class |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst, Ligand, Base | Methyl 2-aryl/heteroaryl-5-chlorothiazole-4-carboxylates |
| Buchwald-Hartwig Amination | Primary/Secondary Amines, Pd Catalyst, Ligand, Base | Methyl 2-amino-5-chlorothiazole-4-carboxylates |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, providing detailed, step-by-step methodologies for the two principal applications of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanics.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize Methyl 2-aryl-5-chlorothiazole-4-carboxylates. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields and preventing catalyst deactivation.
Reaction Scheme:
A typical Suzuki-Miyaura cross-coupling workflow.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxidation.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The use of a biphasic solvent system often enhances the rate of transmetalation.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-aryl-5-chlorothiazole-4-carboxylate.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the Buchwald-Hartwig amination to synthesize Methyl 2-amino-5-chlorothiazole-4-carboxylates. The choice of a bulky, electron-rich phosphine ligand is often key to facilitating the reductive elimination step and achieving high yields.[6][7]
Reaction Scheme:
A typical Buchwald-Hartwig amination workflow.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. The use of a robust inert atmosphere is critical to prevent the oxidation of the phosphine ligand and the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound, the amine, and the base. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation of the amine without competing side reactions.[8]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure Methyl 2-amino-5-chlorothiazole-4-carboxylate.
Conclusion: A Building Block of Strategic Importance
This compound represents a strategic and highly valuable building block for the synthesis of a diverse range of functionalized thiazole derivatives. Its predictable and selective reactivity in key cross-coupling reactions, coupled with the established importance of the thiazole scaffold in drug discovery, ensures its continued and expanding role in the quest for novel molecules with tailored properties. The protocols and insights provided herein are intended to empower researchers to harness the full synthetic potential of this versatile chemical tool.
References
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024).
- A review on thiazole based compounds & it's pharmacological activities. (2024).
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
- Buchwald-Hartwig Amin
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025).
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (2017).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (n.d.).
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.).
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION!
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem. (n.d.).
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem. (n.d.).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
Sources
- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Methyl 2-chloro-4-thiazolecarboxylate | C5H4ClNO2S | CID 7213135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-aminothiazole-4-carboxylate | 118452-04-3 [sigmaaldrich.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Derivatization of Methyl 2-bromo-5-chlorothiazole-4-carboxylate for Structure-Activity Relationship (SAR) Studies
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous FDA-approved drugs such as the antiretroviral Ritonavir and the antibiotic Sulfathiazole.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, engaging in a wide range of non-covalent interactions with biological targets.[1] Structure-Activity Relationship (SAR) studies are fundamental to rational drug design, systematically modifying a lead compound to map the chemical space required for optimal potency, selectivity, and pharmacokinetic properties.[3][4]
Methyl 2-bromo-5-chlorothiazole-4-carboxylate is a highly versatile scaffold for building combinatorial libraries for SAR studies. It possesses three distinct, orthogonally reactive sites: a C2-bromo group, a C5-chloro group, and a C4-methyl ester. This strategic arrangement allows for selective and sequential derivatization, enabling a thorough exploration of the chemical space around the thiazole core. The C2-bromo position is primed for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions.[5] The C5-chloro position is susceptible to nucleophilic aromatic substitution (SNAr), and the C4-ester can be readily hydrolyzed or converted to a diverse range of amides.
This guide provides a detailed framework and validated protocols for the systematic derivatization of this key building block, empowering researchers to efficiently generate compound libraries for robust SAR exploration.
Reactivity Analysis and Strategic Derivatization
The derivatization strategy hinges on the differential reactivity of the three functional sites.
-
C2-Bromo Position: This is the most versatile site for modification. The carbon-bromine bond is readily activated by palladium catalysts, making it an ideal handle for a variety of cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and amino groups, which can probe for critical π-π stacking, hydrophobic, or hydrogen bonding interactions with a target protein.
-
C5-Chloro Position: The C5 position of the thiazole ring is electron-deficient, making the C-Cl bond susceptible to nucleophilic aromatic substitution (SNAr).[6][7] While less reactive than the C2-Br in cross-coupling, it can be selectively targeted by strong nucleophiles like thiols or under conditions that favor SNAr over palladium catalysis.[8] This allows for the introduction of a different set of functionalities, often exploring polar interactions.
-
C4-Methyl Ester: The ester at the C4 position is the most robust of the three functional groups. It is generally stable to the conditions of palladium cross-coupling and SNAr reactions. This allows it to be carried through the initial diversification steps before being converted into a carboxylic acid or a library of amides. Amide derivatives are particularly valuable in SAR studies as they can introduce a wide array of substituents and act as both hydrogen bond donors and acceptors.
This differential reactivity allows for a planned, stepwise synthesis, maximizing diversity while minimizing protecting group manipulations.
Caption: Strategic workflow for the multi-point derivatization of the thiazole scaffold.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: C2-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol facilitates the formation of a C-C bond at the C2 position, introducing aryl or heteroaryl moieties. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad range of functional groups.[9][10]
-
Rationale: The Suzuki-Miyaura reaction is chosen for its mild conditions, excellent functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[10] A phosphine ligand like SPhos or XPhos is often used to stabilize the palladium catalyst and facilitate the catalytic cycle, while a base like potassium carbonate is required for the crucial transmetalation step.[11][12]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add Pd₂(dba)₃ and SPhos to the vessel.
-
Add the degassed solvent mixture (1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C2-Amination via Buchwald-Hartwig Amination
This reaction forms a C-N bond, allowing for the introduction of primary or secondary amines. This is a powerful method for installing groups that can act as hydrogen bond donors or serve as key pharmacophoric elements.[13][14]
-
Rationale: The Buchwald-Hartwig amination is the premier method for aryl C-N bond formation.[13] It requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald-type biarylphosphine ligand), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[15][16] The base is critical for deprotonating the amine, making it a more potent nucleophile in the catalytic cycle.[16]
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Pd(OAc)₂ (Palladium(II) acetate) (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂, Xantphos, and NaOtBu.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, followed by the amine and then the this compound.
-
Heat the mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: C5-Thiolation via Nucleophilic Aromatic Substitution (SNAr)
This protocol displaces the C5-chloro group with a thiol, introducing a thioether linkage. This can be performed on the product from Protocol 1 or 2.
-
Rationale: SNAr reactions on electron-deficient heteroaryl halides are an effective way to form C-S bonds.[8] The reaction is typically promoted by a base like potassium carbonate, which deprotonates the thiol to form the more nucleophilic thiolate anion.[8] A polar aprotic solvent like DMF or DMAc is used to solubilize the salts and accelerate the reaction.[8][17]
Materials:
-
C2-derivatized 5-chlorothiazole substrate
-
Thiol (1.1 - 1.5 equivalents)
-
Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the C2-derivatized 5-chlorothiazole substrate in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Add K₂CO₃ and the desired thiol.
-
Heat the reaction mixture to 60-100 °C and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Protocol 4: C4-Amide Formation
This two-step protocol first hydrolyzes the methyl ester to a carboxylic acid, which is then coupled with an amine to form an amide bond.[18][19]
-
Rationale: The ester is first saponified to the corresponding carboxylate using a base like lithium hydroxide. The resulting carboxylic acid is then activated using a peptide coupling reagent (e.g., HATU, HOBt/EDC) to facilitate amide bond formation with a primary or secondary amine.[20] This is a robust and high-yielding method for generating diverse amide libraries.
Step 4a: Ester Hydrolysis
-
Dissolve the thiazole ester in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide (LiOH) (2-5 equivalents).
-
Stir at room temperature to 50 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extract the carboxylic acid product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the crude acid, which is often used directly in the next step.
Step 4b: Amide Coupling
-
Dissolve the crude carboxylic acid from Step 4a in anhydrous DMF or DCM.
-
Add the desired amine (1.1 equivalents), a coupling agent like HATU (1.2 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the mixture at room temperature for 4-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final amide product by flash column chromatography or preparative HPLC.
Data Summary for SAR Library Generation
The described protocols enable the generation of a matrix of compounds where substituents at C2, C5, and C4 are systematically varied.
| Position | Reaction Type | Reagent Class | Resulting Functional Group | SAR Probing Potential |
| C2 | Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Aryl, Heteroaryl | π-stacking, hydrophobic interactions, shape complementarity |
| C2 | Buchwald-Hartwig | Primary/Secondary Amines | Arylamine, Alkylamine | H-bond donation/acceptance, basicity, polarity |
| C2 | Sonogashira | Terminal Alkynes | Alkynyl | Rigidity, linear extension into pockets |
| C5 | SNAr | Thiols, Amines | Thioether, Amino | H-bond acceptance, polarity, metal coordination |
| C4 | Amidation | Primary/Secondary Amines | Secondary/Tertiary Amide | H-bond donation/acceptance, diverse steric and electronic properties |
Conclusion
This compound is a powerful and versatile starting material for the construction of compound libraries aimed at detailed SAR studies. The distinct reactivity of its three functional handles allows for a logical and efficient diversification strategy. By employing robust and well-established methodologies such as palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and amide bond formation, researchers can systematically explore the chemical space around the thiazole core. The protocols and strategies outlined in this guide provide a solid foundation for accelerating the hit-to-lead optimization process in drug discovery programs.
References
-
MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]
-
PubMed. (n.d.). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]
-
PubMed Central (PMC). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2015). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Request PDF. Retrieved from [Link]
-
YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved from [Link]
-
PubMed Central (PMC). (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
YouTube. (2023). Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Retrieved from [Link]
-
YouTube. (2020). (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine .... Retrieved from [Link]
-
MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
-
MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. youtube.com [youtube.com]
- 8. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
- 18. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis and Evaluation of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families for modern drug discovery.[2] This guide provides an in-depth overview of the key stages in the development of small molecule kinase inhibitors, from rational design and chemical synthesis to purification and biological evaluation. We offer detailed, field-proven protocols for cornerstone synthetic reactions, compound purification, and in vitro activity assessment, grounded in the principles of medicinal chemistry and aimed at empowering researchers to accelerate their discovery programs.
The Landscape of Kinase Inhibition: A Strategic Overview
The core principle of kinase inhibitor design is to occupy the ATP-binding site, thereby preventing the phosphorylation of substrate proteins.[1] However, the high degree of conservation in this site across the human kinome presents a significant challenge for achieving selectivity. Medicinal chemists have developed several strategies to overcome this, leading to distinct classes of inhibitors.
-
Type I Inhibitors: These inhibitors bind to the active "DFG-in" conformation of the kinase, directly competing with ATP.[3]
-
Type II Inhibitors: These molecules exploit an inactive "DFG-out" conformation, where the DFG motif is flipped. This allows them to access an adjacent allosteric pocket, often conferring greater selectivity.[3]
-
Covalent Inhibitors: A highly effective strategy involves designing inhibitors with a reactive electrophilic group, or "warhead," that forms a permanent covalent bond with a nearby nucleophilic residue (commonly a cysteine) in the ATP-binding site.[4][5] This irreversible binding can lead to enhanced potency and prolonged pharmacodynamic effects.[4]
The journey from a concept to a clinical candidate is an iterative process of design, synthesis, and testing, aimed at optimizing potency, selectivity, and drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Bioactivity Relationships of Lapatinib Derived Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
Application Note: A Practical Guide to Nucleophilic Aromatic Substitution (SNAr) on Chlorothiazoles
Abstract
This comprehensive application note provides a detailed protocol and theoretical background for performing nucleophilic aromatic substitution (SNAr) reactions on chlorothiazole substrates. Thiazole scaffolds are of paramount importance in medicinal chemistry and drug development, and the functionalization of chlorothiazoles via SNAr is a cornerstone of analog synthesis. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction mechanisms, experimental setup, optimization strategies, and troubleshooting. We will delve into the underlying principles that govern thiazole reactivity, present a validated, step-by-step protocol for a typical reaction, and provide data-driven recommendations for adapting the methodology to various nucleophiles and substrates.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs, including the antibiotic Ceftazidime and the chemotherapy agent Dasatinib. Its prevalence stems from its ability to engage in hydrogen bonding, its metabolic stability, and its role as a bioisostere for other aromatic systems. The functionalization of pre-formed thiazole rings is a critical strategy for library synthesis and lead optimization in drug discovery programs.
Nucleophilic aromatic substitution (SNAr) on chlorothiazoles stands out as one of the most robust and versatile methods for C-N and C-S bond formation. The inherent electron-deficient nature of the thiazole ring makes it highly susceptible to nucleophilic attack, often allowing for reactions to proceed under mild conditions without the need for metal catalysis. This guide will focus primarily on the highly reactive 2-chlorothiazole isomer, which serves as a benchmark substrate for this transformation.
Mechanistic Insights: Why SNAr on Thiazoles is So Efficient
Understanding the reaction mechanism is critical for rational protocol design and troubleshooting. The SNAr reaction on a chlorothiazole proceeds through a two-step addition-elimination sequence.
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The efficiency of this process on the thiazole ring is governed by its distinct electronic properties. The ring nitrogen atom is highly electronegative and exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect is most pronounced at the C2 and C5 positions, significantly lowering the energy of the Meisenheimer intermediate by delocalizing the negative charge. The ability of the nitrogen atom to bear a negative charge in one of the key resonance structures (as shown in the diagram below) is the primary reason for the high reactivity of 2-chlorothiazoles compared to many other chloro-substituted aromatic systems.
Caption: Figure 1: SNAr Mechanism on 2-Chlorothiazole.
Core Protocol Components & Considerations
The success of an SNAr reaction hinges on the judicious selection of solvents, bases, and reaction temperature.
-
Substrate: 2-Chlorothiazoles are the most reactive isomers and are excellent starting points. 4- and 5-chlorothiazoles are less reactive and may require more forcing conditions.
-
Nucleophiles: A wide variety of nucleophiles can be employed. Nitrogen nucleophiles (primary/secondary aliphatic amines, anilines) and sulfur nucleophiles (thiols) are particularly effective. Oxygen nucleophiles (alcohols, phenols) are generally less reactive and may require stronger bases or phase-transfer catalysis.
-
Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal. They effectively solvate the cationic counter-ion of the base without hydrogen bonding to the nucleophile, thereby maximizing its reactivity.
-
Base: A non-nucleophilic base is required to neutralize the HCl generated during the reaction. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and N,N-diisopropylethylamine (DIPEA). The choice of base can be critical; for instance, an inorganic base like K₂CO₃ is often used in DMF or NMP, while an organic amine base like DIPEA is suitable for a wider range of solvents.
-
Temperature: Reaction temperatures can range from ambient to >150 °C. Many reactions with reactive nucleophiles proceed efficiently between 80-120 °C. Microwave irradiation is a highly effective method for accelerating these reactions, often reducing reaction times from hours to minutes.
Table 1: Representative Conditions for SNAr on 2-Chlorothiazoles
| Nucleophile (Example) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Aniline | K₂CO₃ (2.0) | DMF | 100 | 12 | 85-95 | |
| Benzylamine | DIPEA (2.0) | NMP | 80 | 6 | >90 | |
| Thiophenol | K₂CO₃ (1.5) | DMF | 25 - 50 | 3 | >95 | |
| Morpholine | Et₃N (2.0) | EtOH | Reflux | 8 | 80-90 | N/A |
| 4-Methoxybenzylamine | DIPEA (2.5) | NMP | 150 (Microwave) | 0.25 | 92 |
Detailed Step-by-Step Experimental Protocol
This protocol describes a general procedure for the reaction between 2-chlorothiazole and a representative amine nucleophile (e.g., benzylamine).
Materials & Reagents
-
2-Chlorothiazole (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Stir bar
-
Standard glassware for workup and purification
Experimental Procedure (Conventional Heating)
Caption: Figure 2: Experimental Workflow.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorothiazole (e.g., 1.0 mmol, 119.5 mg).
-
Solvent & Reagents: Add anhydrous NMP (e.g., 3-5 mL). Begin stirring, then add benzylamine (1.1 mmol, 118 mg, 1.1 equiv) via syringe, followed by DIPEA (2.0 mmol, 258 mg, 2.0 equiv).
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. A typical reaction may take 4-8 hours. The disappearance of the limiting reagent (2-chlorothiazole) indicates completion.
-
Workup: Once complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-substituted thiazole product.
Microwave Protocol Adaptation
For microwave synthesis, combine the reagents in a dedicated microwave vial. Seal the vial and heat in a scientific microwave reactor to 150 °C for 10-20 minutes. The workup and purification procedure remains the same. Caution: Ensure all safety protocols for microwave chemistry are strictly followed.
Troubleshooting & Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Inactive nucleophile. 3. Water in the reaction. | 1. Increase temperature; consider switching to microwave heating. 2. Use a stronger base (e.g., NaH for alcohols) or a more polar solvent like NMP or DMSO. 3. Use anhydrous solvents and reagents. |
| Multiple Products / Side Reactions | 1. Nucleophile reacts with solvent (e.g., DMF). 2. Di-substitution (if substrate has multiple halogens). 3. Degradation at high temperatures. | 1. Switch to a more robust solvent like NMP or DMA. 2. Use stoichiometric amounts of the nucleophile and run at lower temperatures. 3. Lower the reaction temperature and extend the reaction time. |
| Difficult Purification | 1. Excess amine nucleophile is hard to remove. 2. Product is highly polar. | 1. Use a slight excess (1.05-1.1 eq) of nucleophile. An acidic wash (e.g., dilute HCl) can remove basic impurities, but check product stability first. 2. Use a more polar eluent system for chromatography (e.g., DCM/Methanol). |
Conclusion
The nucleophilic aromatic substitution on chlorothiazoles is a powerful and reliable method for generating diverse libraries of functionalized heterocyclic compounds. By understanding the underlying electronic principles and carefully selecting the reaction conditions, researchers can achieve high yields and purity. The protocol presented here serves as a robust starting point that can be adapted for a wide range of nucleophiles and substrates, empowering chemists in their pursuit of novel molecular entities.
References
-
Title: Synthesis and biological evaluation of novel 2,4-disubstituted thiazole derivatives as potent antimicrobial agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib, BMS-354825) as a Potent Oral Antitumor Agent. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Aromatic Nucleophilic Substitution. Source: Organic Chemistry (5th Edition) by Paula Yurkanis Bruice (Textbook - General Knowledge, specific deep link unavailable) URL: [Link]
-
Title: Synthesis of 2-amino-4-aryl thiazoles and their derivatives and their antimicrobial studies. Source: Indian Journal of Chemistry URL: [Link]
-
Title: Microwave-assisted synthesis of a library of 2,4-disubstituted thiazoles. Source: Tetrahedron Letters URL: [Link]
Functionalization of the C-5 position on a 2-bromothiazole
An In-Depth Technical Guide to the Functionalization of the C-5 Position on 2-Bromothiazole
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the 2-Bromothiazole Scaffold
The thiazole ring is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, natural products, and functional materials. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in medicinal chemistry. Within this class, 2-bromothiazole serves as a particularly versatile synthetic building block. The presence of the bromine atom at the C-2 position and the available C-4 and C-5 positions allows for sequential and regioselective functionalization.
This guide focuses specifically on the strategic modification of the C-5 position of the 2-bromothiazole ring. The C-5 position is often targeted for derivatization to modulate the steric and electronic properties of the final molecule, profoundly impacting its biological activity or material characteristics. The C-5 proton is the most acidic proton on the thiazole ring, making it susceptible to deprotonation, while the inherent structure also allows for a variety of metal-catalyzed cross-coupling reactions. This note provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic routes for C-5 functionalization, complete with mechanistic insights and field-proven experimental protocols.
Part 1: Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds. The C-5 position of a thiazole ring can be functionalized prior to coupling (e.g., via lithiation and transmetalation) or a C-H bond at this position can be directly coupled. More commonly, a halogen, such as the bromine in 2,5-dibromothiazole, is used as a synthetic handle. For the purpose of this guide, we will consider 2-bromothiazole as the starting material, which can be selectively functionalized at C-5 using various methods.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone reaction for creating biaryl or vinyl-aryl structures by coupling an organoboron species with an organic halide. For functionalizing 2-bromothiazole at the C-5 position, a common strategy involves a two-step process: C-5 bromination followed by Suzuki coupling. Alternatively, one can start with 2-aminothiazole, brominate the C-5 position, and then perform the coupling.[1][2]
Causality and Mechanistic Insight: The reaction is catalyzed by a Palladium(0) species, which undergoes oxidative addition into the C-Br bond at the C-5 position. Following this, a transmetalation step occurs where the organic group from the boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The base is crucial for activating the boronic acid to facilitate transmetalation.
Workflow for C-5 Arylation via Suzuki Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: C-5 Arylation of 2-Amino-5-bromothiazole
This protocol is adapted from methodologies used for the synthesis of biologically active thiazole derivatives.[3]
-
Reagent Preparation : In a dry Schlenk flask under an argon atmosphere, add 2-amino-5-bromothiazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Solvent Addition : Add a degassed solvent mixture, typically dioxane/water (4:1) or toluene/ethanol/water. The total solvent volume should be sufficient to dissolve the reagents upon heating (e.g., 0.1 M concentration).
-
Reaction Execution : Heat the mixture to 80-100 °C and stir for 4-12 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Value/Condition | Source |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | [3] |
| Base | K₂CO₃, Cs₂CO₃ | [3] |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | [3] |
| Temperature | 80-100 °C | [3] |
| Typical Yield | 60-90% | [1][2] |
Stille Coupling: Employing Organostannanes
The Stille reaction couples organostannanes with organic halides and is known for its tolerance of a wide variety of functional groups.[4][5] This method can be used to introduce alkyl, vinyl, aryl, or alkynyl groups at the C-5 position of the 2-bromothiazole core.
Causality and Mechanistic Insight: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[4] In the transmetalation step, the organic group is transferred from the tin reagent to the palladium(II) complex. The choice of ligands on the palladium catalyst can be critical for achieving high yields.
Experimental Protocol: General C-5 Arylation via Stille Coupling
-
Reagent Preparation : To a solution of 2-bromo-5-(tributylstannyl)thiazole (prepared separately) (1.0 eq) in an anhydrous solvent like DMF or toluene, add the aryl halide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and LiCl (3.0 eq).
-
Reaction Execution : Heat the mixture under an inert atmosphere at 80-110 °C for 12-24 hours.
-
Work-up : After cooling, dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of KF to remove tin byproducts, followed by a water and brine wash.
-
Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.
| Parameter | Value/Condition | Source |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | [6] |
| Additive | LiCl, CuI | [7] |
| Solvent | Toluene, DMF, Dioxane | [7] |
| Temperature | 80-110 °C | [6] |
| Drawback | Toxicity of organotin reagents | [4] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[9]
Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[8][10] The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the palladium(II) complex. The amine base is crucial for both deprotonating the alkyne and serving as a ligand.
Workflow for Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: General C-5 Alkynylation
-
Reagent Preparation : In a Schlenk flask, dissolve the C-5 brominated thiazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq) in a degassed solvent like THF or DMF.
-
Amine and Alkyne Addition : Add a degassed amine base, such as triethylamine or diisopropylethylamine (3.0 eq), followed by the terminal alkyne (1.2 eq).
-
Reaction Execution : Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours under an inert atmosphere.
-
Work-up : Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition between water and an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
| Parameter | Value/Condition | Source |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | [8][11] |
| Cu Co-catalyst | CuI | [9] |
| Base | Et₃N, i-Pr₂NEt | [11] |
| Solvent | THF, DMF | [12] |
| Temperature | Room Temperature to 60 °C | [9] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides and amines.[13][14] This reaction has largely replaced harsher classical methods like the Ullmann condensation for N-arylation.
Causality and Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amide complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst.[13] The choice of phosphine ligand is critical and is often tailored to the specific substrates.
Experimental Protocol: General C-5 Amination
-
Reagent Preparation : In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04 eq), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq).
-
Substrate Addition : Add the C-5 brominated thiazole (1.0 eq) and the amine (1.2 eq).
-
Solvent and Execution : Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Seal the vial and heat to 80-110 °C for 12-24 hours.
-
Work-up : Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification : Dry the organic phase, concentrate, and purify via column chromatography.
| Parameter | Value/Condition | Source |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | [14] |
| Ligand | BINAP, Xantphos, Brettphos | [13][15] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | [15] |
| Solvent | Toluene, Dioxane | [14] |
| Temperature | 80-110 °C | [15] |
Part 2: C-5 Lithiation and Electrophilic Quench
Direct deprotonation at the C-5 position using a strong base, followed by trapping the resulting organolithium species with an electrophile, is a classic and highly effective strategy for introducing a wide range of functional groups.
Causality and Rationale: The C-5 proton of the thiazole ring is the most acidic due to the inductive effect of the neighboring sulfur and nitrogen atoms. This allows for regioselective deprotonation. Lithium diisopropylamide (LDA) is an ideal base for this transformation as it is strong enough to deprotonate C-5 but is sterically hindered, which minimizes nucleophilic attack on the thiazole ring.[16][17]
Workflow for C-5 Lithiation and Quench
Caption: General workflow for C-5 functionalization via lithiation.
Experimental Protocol: C-5 Lithiation and Aldehyde Addition
This protocol is based on the successful lithiation of a 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.[16][17]
-
LDA Preparation : In a flame-dried, three-neck flask under argon, prepare a solution of LDA. To a solution of diisopropylamine (1.4 eq) in anhydrous THF at -30 °C, add n-BuLi (1.2 eq) dropwise. Stir for 10 minutes at -10 °C, then cool the resulting LDA solution to -70 °C.
-
Lithiation : To the cold LDA solution, add a solution of the 2-bromothiazole derivative (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at or below -60 °C. Stir the mixture at this temperature for 1 hour.
-
Electrophilic Quench : Slowly add the electrophile (e.g., acetaldehyde, 1.5 eq) to the reaction mixture at -70 °C.
-
Work-up : After stirring for an additional 1-2 hours, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction and Purification : Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.
| Electrophile | Resulting C-5 Functional Group | Source |
| Acetaldehyde | -CH(OH)CH₃ | [16][17] |
| Cyclohexanone | -C(OH)(C₆H₁₀) | [16][17] |
| DMF | -CHO | [16][17] |
| CO₂ | -COOH | [16] |
Part 3: Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the thiazole ring.[18][19]
Causality and Rationale: This method directly couples the C-H bond at the C-5 position with an aryl halide. The reaction is typically catalyzed by palladium complexes, often with N-heterocyclic carbene (NHC) ligands, which are robust and highly active.[18][19] The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway.
Experimental Protocol: General C-5 Direct Arylation
This protocol is based on methods developed for the direct arylation of 2-substituted thiazoles.[18]
-
Reagent Preparation : In a reaction tube, combine the 2-substituted thiazole (1.0 eq), the aryl bromide (1.0-1.2 eq), a palladium catalyst (e.g., a Pd-NHC complex, 1 mol%), and a base such as KOAc or K₂CO₃ (2.0 eq).
-
Solvent and Execution : Add a high-boiling polar aprotic solvent like DMA or NMP. Seal the tube and heat to 120-140 °C for 1-12 hours. Microwave irradiation can significantly shorten reaction times.[20]
-
Work-up : After cooling, dilute the mixture with water and extract with an appropriate organic solvent.
-
Purification : Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.
| Parameter | Value/Condition | Source |
| Catalyst | Pd-NHC complexes, Pd(OAc)₂ | [18][20] |
| Base | KOAc, K₂CO₃ | [18] |
| Solvent | DMA, NMP | [18] |
| Temperature | 120-140 °C | [18] |
| Advantage | Atom economy, avoids organometallic reagents | [19] |
References
-
Growing Science. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]
-
National Institutes of Health (NIH). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
ScienceDirect. CH Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. [Link]
-
Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. [Link]
-
ResearchGate. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]
-
ResearchGate. Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. [Link]
-
ResearchGate. Direct C-H bond (Hetero)arylation of thiazole derivatives at 5-position catalyzed by N-heterocyclic carbene palladium complexes at low catalyst loadings under aerobic conditions. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
ResearchGate. Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][16][21] thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]
-
PubMed. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
National Institutes of Health (NIH). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. [Link]
-
Thieme Chemistry. Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health (NIH). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
Royal Society of Chemistry. Microwave-assisted regioselective direct C–H arylation of thiazole derivatives leading to increased σ1 receptor affinity. [Link]
-
OperaChem. Ullmann coupling-An overview. [Link]
-
National Institutes of Health (NIH). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
CHIMIA. Direct C–H Arylation. [Link]
-
ResearchGate. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]
-
YouTube. Sonogashira cross-coupling reaction. [Link]
-
ACS Publications. Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts. [Link]
-
ResearchGate. Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e).... [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. growingscience.com [growingscience.com]
- 17. researchgate.net [researchgate.net]
- 18. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]
- 19. researchgate.net [researchgate.net]
- 20. Microwave-assisted regioselective direct C–H arylation of thiazole derivatives leading to increased σ1 receptor affinity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 21. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Bioactive Thiazole Amides from Ester Precursors
Abstract
This document provides a detailed, two-stage protocol for the synthesis of biologically active thiazole amides, a scaffold of significant interest in medicinal chemistry.[1][2][3] The thiazole ring is a core component of numerous FDA-approved drugs, valued for its wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5][6] The amide linkage is similarly crucial, contributing to the structural integrity and receptor-binding capabilities of countless pharmaceuticals.[7][8] This guide details a robust synthetic route beginning with the construction of a versatile thiazole ester intermediate via the classic Hantzsch thiazole synthesis, followed by its conversion to the target amide through direct aminolysis. We provide not only the procedural steps but also the underlying chemical principles and mechanistic insights to empower researchers in their drug discovery and development efforts.
Strategic Overview: A Modular Approach to Thiazole Amide Synthesis
The synthesis is logically divided into two primary stages, allowing for a modular approach to generating a diverse library of compounds.
-
Stage 1: Hantzsch Thiazole Synthesis. This foundational step involves the condensation of an α-haloester with a thioamide to construct the core 1,3-thiazole ring functionalized with a carboxylate ester. This method is highly reliable and adaptable for creating various substituted thiazoles.[2][9][10][11]
-
Stage 2: Direct Aminolysis of the Thiazole Ester. The ester intermediate is subsequently reacted with a selected primary or secondary amine to form the final, stable thiazole amide. This nucleophilic acyl substitution is a direct and effective method for forging the critical amide bond.[12][13]
This two-stage strategy offers significant advantages for medicinal chemistry programs. The initial thioamide and α-haloester can be varied to modify the core thiazole structure (positions 2 and 4), while a wide array of amines can be used in the second stage to explore the chemical space around the amide functionality, a key determinant in biological activity.
Figure 1: Overall synthetic workflow for the two-stage synthesis of thiazole amides.
Part I: Synthesis of Thiazole Ester Intermediate
Principle & Mechanism: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, first reported in 1887.[14] The reaction proceeds via the condensation of an α-halocarbonyl compound (in our case, an α-haloester) and a thioamide. The generally accepted mechanism involves two key phases:
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide, being a potent nucleophile, attacks the carbon bearing the halogen, displacing it in a classic SN2 reaction.[10][15]
-
Intramolecular Cyclization & Dehydration: Following a tautomerization step, the nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon of the ester. This intramolecular cyclization forms a five-membered ring intermediate (a thiazoline). Subsequent dehydration (loss of a water molecule) driven by heat or acid catalysis results in the formation of the stable, aromatic thiazole ring.[15]
Figure 2: Conceptual mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol describes a representative synthesis using readily available starting materials.
Materials:
-
Ethyl 2-chloroacetoacetate (1 equivalent)
-
Thiourea (1.2 equivalents)
-
Ethanol (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (1.2 eq.) in anhydrous ethanol (approx. 5-10 mL per gram of thiourea). Stir the solution until the thiourea is fully dissolved.
-
Addition of Haloester: To the stirring solution, add ethyl 2-chloroacetoacetate (1.0 eq.) dropwise at room temperature. Causality Note: The dropwise addition helps to control any initial exotherm from the SN2 reaction.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate (the hydrochloride salt of the product) should form. Further cooling in an ice bath can enhance precipitation.
-
Work-up and Isolation: Pour the cooled reaction mixture into a beaker containing an excess of cold, saturated sodium bicarbonate solution. Stir for 15-20 minutes. Trustworthiness Note: This step neutralizes the HCl generated during the reaction, converting the product salt into its free base form, which is less soluble in the aqueous medium and precipitates out.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid product, either air-dried or in a vacuum oven at a low temperature (40-50 °C), to a constant weight. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from ethanol if necessary.
Part II: Synthesis of Bioactive Thiazole Amide from Ester
Principle: Direct Aminolysis of Esters
The conversion of an ester to an amide is a fundamental nucleophilic acyl substitution reaction.[12] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxy group (-OR) as the leaving group to yield the more thermodynamically stable amide.
While this reaction can be catalyzed, direct heating of the ester with the amine is often sufficient, especially when using a primary amine.[7][12] The reaction is an equilibrium process; it can be driven to completion by using an excess of the amine or by removing the alcohol byproduct (e.g., through distillation if reaction temperatures are high enough).
Experimental Protocol: Synthesis of N-Benzyl-2-amino-4-methylthiazole-5-carboxamide
This protocol details the conversion of the previously synthesized ester into a representative amide.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent)
-
Benzylamine (1.5-2.0 equivalents)
-
Toluene or Xylene (as solvent, optional)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Equipment for column chromatography or recrystallization
Procedure:
-
Reaction Setup: Combine ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq.) and benzylamine (1.5-2.0 eq.) in a round-bottom flask. The reaction can often be run neat (without solvent) or in a high-boiling solvent like toluene to ensure a sufficient reaction temperature. Expertise Note: Using an excess of the amine helps to drive the equilibrium towards the product side.
-
Heating: Heat the mixture to 100-120 °C and stir for 6-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the mobile phase), observing the disappearance of the starting ester spot and the appearance of a new, typically more polar, product spot.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator. If the reaction was run neat, the excess benzylamine can also be removed by vacuum distillation if it is sufficiently volatile.
-
Purification - Recrystallization: The crude product can often be purified by recrystallization. Triturate the crude residue with hexanes to induce solidification. Collect the solid and recrystallize from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Purification - Column Chromatography (Alternative): If recrystallization is ineffective, purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes to separate the product from any unreacted starting material and byproducts.
-
Drying: Collect the pure fractions (as determined by TLC), combine them, and remove the solvent under reduced pressure. Dry the final solid product under high vacuum to obtain the pure N-benzyl-2-amino-4-methylthiazole-5-carboxamide.
Data Summary and Expected Outcomes
The following table summarizes typical parameters for the synthesis of a small set of thiazole amides, illustrating the modularity of the process.
| Amine (Stage 2) | Reaction Temp (°C) | Reaction Time (h) | Typical Yield (%) | Purification Method |
| Benzylamine | 110 | 8 | 75-85 | Recrystallization (Ethanol) |
| Aniline | 120 | 12 | 60-70 | Column Chromatography |
| Piperidine | 100 | 6 | 80-90 | Recrystallization (Hexanes/EtOAc) |
| Morpholine | 100 | 6 | 85-95 | Recrystallization (Hexanes/EtOAc) |
Yields are calculated based on the starting thiazole ester and are representative.
Safety Precautions
-
α-Haloesters (e.g., ethyl 2-chloroacetoacetate): These are lachrymators and irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Thioamides (e.g., thiourea): Handle with care, as some thioamides can be toxic. Avoid inhalation of dust.
-
Solvents: Use flammable solvents like ethanol and toluene in a fume hood, away from ignition sources.
-
Amines: Many amines are corrosive and have strong odors. Handle them in a fume hood with appropriate PPE.
Conclusion
The two-stage synthesis presented here, combining the Hantzsch thiazole synthesis with direct ester aminolysis, represents a powerful and versatile platform for the creation of bioactive thiazole amides. This methodology is robust, scalable, and allows for extensive structural diversification, making it an invaluable tool for researchers and scientists in the field of drug development. By providing detailed, self-validating protocols grounded in established chemical principles, this guide aims to facilitate the exploration of this important class of molecules for novel therapeutic applications.
References
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 671-692. [Link]
-
Patel, N. B., & Shaikh, F. M. (2010). A review article on chemistry, synthesis and therapeutic importance of thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(2), 263-274. [Link]
-
Shahin, I. G., Mohamed, K. O., Taher, A. T., Mayhoub, A. S., & Kassab, A. E. (2023). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry, 20(3), 270-284. [Link]
-
Mishra, C. B., Kumari, S., & Singh, B. K. (2016). Thiazole: A review on chemistry, synthesis and therapeutic importance of its derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862. [Link]
-
ResearchGate. (n.d.). The drugs containing thiazole ring. [Link]
-
Syal, K., Sharma, S., & Kumar, P. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Journal of Chemical Reviews, 3(2), 107-123. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Ghorbani, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(24), 7576. [Link]
-
Wikipedia. (n.d.). Thiazole. [Link]
-
Master Organic Chemistry. (n.d.). Formation of Amides From Esters. [Link]
-
Newman, S. G., & Lu, Y. (2017). A Cross-Coupling Approach to Amide Bond Formation from Esters. ACS Catalysis, 7(5), 3549-3553. [Link]
-
Rajendran, N., Kamaraj, K., Janakiraman, S., Saral, M., Dixneuf, P. H., & Bheeter, C. B. (2021). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. New Journal of Chemistry, 45(3), 1269-1274. [Link]
-
Slideshare. (2016). Thiazole and thiazole containing drugs. [Link]
-
Chander, P., Nargotra, M., & Singh, S. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 188, 112016. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]
-
Fekete, T., & Viskolcz, B. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Journal of Chemical Information and Modeling, 61(5), 2321-2333. [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Patel, D. A., & Patel, N. H. (2025). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Journal of Heterocyclic Chemistry. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
de Figueiredo, R. M., & Suppo, C. (2016). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 21(11), 1547. [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Semantic Scholar. (n.d.). Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. [Link]
-
Xu, Z., et al. (2025). Design, Synthesis, and Antimicrobial Evaluation of Novel Thiazolyl-Based Compounds Incorporating Bioactive Amide and Hydrazide Groups. Journal of Agricultural and Food Chemistry. [Link]
-
Xu, Z., et al. (2025). Design, Synthesis, and Antimicrobial Evaluation of Novel Thiazolyl-Based Compounds Incorporating Bioactive Amide and Hydrazide Groups. Journal of Agricultural and Food Chemistry. [Link]
-
van der Westhuyzen, R., et al. (2020). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. RSC Medicinal Chemistry, 11(7), 840-848. [Link]
-
Khan, I., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Chem. Proc., 12(1), 5. [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4057. [Link]
-
ResearchGate. (2025). Design, Synthesis, and Antimicrobial Evaluation of Novel Thiazolyl-Based Compounds Incorporating Bioactive Amide and Hydrazide Groups. [Link]
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. synarchive.com [synarchive.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 14. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Thiazoles
Introduction: The Thiazole Scaffold and the Advent of Microwave Synthesis
The thiazole ring is a cornerstone of medicinal chemistry, forming the core structure of numerous pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen atoms, is a prevalent motif in a variety of natural and synthetic bioactive molecules.[1] The therapeutic potential of thiazole derivatives is often dictated by the nature and position of substituents on the thiazole nucleus, making the development of efficient and versatile synthetic methodologies a critical endeavor for researchers in drug discovery and development.[2]
Traditionally, the synthesis of substituted thiazoles, such as the venerable Hantzsch thiazole synthesis, has relied on conventional heating methods that often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[4] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener and more efficient alternative.[5][6] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[7] This technique frequently results in higher product yields, improved purity, and operates under milder conditions, aligning with the principles of green chemistry by reducing energy consumption and minimizing waste.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of 2,4,5-trisubstituted thiazoles. We will delve into the mechanistic underpinnings of this powerful technique, provide detailed, field-proven protocols, and offer insights into the characterization and analysis of the resulting compounds.
Reaction Mechanism: The Hantzsch Thiazole Synthesis Under Microwave Irradiation
The most common route for the synthesis of 2,4,5-trisubstituted thiazoles under microwave irradiation is a variation of the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thioamide. The microwave's ability to rapidly heat polar intermediates and transition states is key to the remarkable rate enhancements observed.
The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This initial step is often the rate-determining step in conventional heating but is significantly accelerated by microwave energy.
-
Cyclization: An intramolecular cyclization occurs, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered heterocyclic intermediate.
-
Dehydration: The intermediate readily undergoes dehydration to form the aromatic thiazole ring. This step is also expedited by the high temperatures quickly achieved under microwave irradiation.
dot graph Hantzsch_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
Thioamide [label="Thioamide"]; AlphaHaloKetone [label="α-Haloketone"]; Intermediate1 [label="Nucleophilic Adduct"]; Intermediate2 [label="Cyclized Intermediate"]; Thiazole [label="2,4,5-Trisubstituted Thiazole"]; H2O [label="H₂O", shape=plaintext];
Thioamide -> Intermediate1 [label="Nucleophilic Attack"]; AlphaHaloKetone -> Intermediate1; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> Thiazole [label="Dehydration"]; Intermediate2 -> H2O [style=dashed]; } Hantzsch Thiazole Synthesis Mechanism
Experimental Protocols: A Step-by-Step Guide
This section provides a generalized protocol for the microwave-assisted synthesis of 2,4,5-trisubstituted thiazoles. It is important to note that the optimal conditions, including temperature, time, and solvent, may vary depending on the specific substrates used.
General Protocol for Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol is adapted from established microwave-assisted procedures for the Hantzsch synthesis.[4][8]
Materials:
-
α-Haloketone (e.g., 2-bromo-1-phenylethanone derivatives)
-
Thioamide or Thiourea derivative
-
Solvent (e.g., ethanol, methanol, or a mixture of polyethylene glycol (PEG) and water)
-
Catalyst (optional, e.g., acetic acid)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the α-haloketone (1.0 mmol), the thioamide or thiourea derivative (1.1 mmol), and the chosen solvent (3-5 mL).
-
Catalyst Addition (if applicable): If a catalyst is used, add a catalytic amount (e.g., 20 mol% of acetic acid).[9]
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 90-120 °C
-
Time: 5-30 minutes
-
Power: 200-400 W (adjust to maintain the target temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (or below 50°C) before carefully opening it.
-
Work-up and Purification:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
dot graph Protocol_Workflow { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial"];
A [label="1. Reagent Preparation"]; B [label="2. Catalyst Addition (Optional)"]; C [label="3. Vial Sealing"]; D [label="4. Microwave Irradiation"]; E [label="5. Cooling"]; F [label="6. Work-up and Purification"];
A -> B; B -> C; C -> D; D -> E; E -> F; } Microwave-Assisted Synthesis Workflow
One-Pot, Three-Component Synthesis Protocol
This protocol outlines a more convergent approach where the α-haloketone is generated in situ, or three components are combined directly.[1][10]
Materials:
-
Aldehyde
-
Ketone
-
Thiourea or Thioamide
-
Catalyst (e.g., a sustainable carbonaceous catalyst or chitosan)[1][10]
-
Solvent (e.g., water or ethanol)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Reagent Mixture: In a microwave synthesis vial, combine the aldehyde (1.0 mmol), ketone (1.0 mmol), thiourea/thioamide (1.2 mmol), and the catalyst in the chosen solvent.
-
Vial Sealing and Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate at a specific temperature and power for a short duration (e.g., 70-150°C for 5-15 minutes).[1][9]
-
Cooling and Isolation: After cooling, the product may precipitate from the reaction mixture and can be isolated by filtration.
-
Purification: If necessary, the product can be further purified by recrystallization.
Data Presentation: Representative Examples
The versatility of the microwave-assisted synthesis is demonstrated by the wide range of substituents that can be incorporated into the thiazole ring. The following table summarizes representative examples from the literature.
| Entry | R¹ (at C2) | R² (at C4) | R³ (at C5) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Phenylamino | 6-phenylimidazo[2,1-b]thiazol-5-yl | H | Methanol | 90 | 30 | 95 | [4] |
| 2 | Aryl | Aryl | H | Ethanol | 70 | 10-15 | 88 | [9] |
| 3 | Various | Various | Various | Water | 100 | 10 | >80 | [10] |
Characterization of 2,4,5-Trisubstituted Thiazoles
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following spectroscopic techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the substituent groups. The chemical shifts of the aromatic protons typically appear in the range of 7-9 ppm.[2]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the thiazole ring carbons, with the C=N carbon appearing around 164 ppm.[4] The chemical shifts of the other carbons will depend on the substituents.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N bond in the thiazole ring (around 1640 cm⁻¹) and other functional groups present in the substituents.[2]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | - Incorrect reaction temperature or time.- Inefficient microwave coupling.- Deactivated starting materials. | - Optimize the reaction temperature and time.- Use a more polar solvent to improve microwave absorption.- Ensure the purity and reactivity of the starting materials. |
| Formation of Byproducts | - Overheating leading to decomposition.- Side reactions. | - Reduce the reaction temperature or time.- Use a catalyst to improve selectivity.- Optimize the stoichiometry of the reactants. |
| Difficulty in Purification | - Presence of polar impurities.- Product is an oil. | - Use a different solvent system for column chromatography.- Attempt to crystallize the product from a different solvent or solvent mixture. |
| Inconsistent Results | - Inaccurate temperature monitoring.- Non-homogenous reaction mixture. | - Calibrate the temperature sensor of the microwave synthesizer.- Ensure efficient stirring throughout the reaction. |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 2,4,5-trisubstituted thiazoles. The protocols and guidelines presented in these application notes offer a robust framework for researchers to efficiently synthesize a diverse library of these valuable heterocyclic compounds. The advantages of speed, efficiency, and greener reaction conditions make microwave synthesis an indispensable tool in modern drug discovery and development.
References
- Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
- Gomha, S. M., Muhammad, Z. A., Abdel-aziz, H. M., Matar, I. K., & El-Gawad, H. A. (2020). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules.
- Rasayan Journal of Chemistry. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)
- Biotage. (n.d.). Microwave Reaction Tutorial.
- Full article: Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. (2020). Taylor & Francis.
- Pingaew, R., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules.
- A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (2022). Rasayan Journal of Chemistry.
- IJSDR. (n.d.).
- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry.
- Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. (n.d.). PubMed Central.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
- Microwave Assisted Synthesis of 2,4-Disubstituted Thiazole-5-Acetates. (n.d.).
- Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxid
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2024).
- Thiazole(288-47-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Thiazole derivatives have been reported to exhibit biological activity. (n.d.).
- On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradi
- NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole deriv
- A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library.
- Microwave Assisted Organic Synthesis. (n.d.).
- Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. (2024). PubMed.
- (PDF) Microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide. (2015).
Sources
- 1. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 3. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. tandfonline.com [tandfonline.com]
- 10. Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Design and Synthesis of Thiazole-Core Compound Libraries for High-Throughput Screening
An Application Note for Drug Discovery Professionals:
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold." This structure is present in a wide array of FDA-approved drugs, including the antiretroviral agent Ritonavir, the anticancer drug Dasatinib, and the antibacterial Sulfathiazole.[2][3][4] The thiazole moiety's versatility is demonstrated by its presence in compounds with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7]
The creation of compound libraries centered around the thiazole core provides a powerful strategy for modern drug discovery. By systematically modifying the substituents at various positions on the ring, researchers can generate a diverse collection of molecules. This diversity is crucial for exploring the chemical space around a biological target, enabling the identification of novel hits and the subsequent optimization of lead compounds through Structure-Activity Relationship (SAR) studies.[3][8] This application note provides a comprehensive guide to the design, synthesis, purification, and characterization of a thiazole-based compound library, with a focus on robust and scalable methodologies.
Library Design: A Blueprint for Chemical Diversity
The success of a screening library is not merely in its size, but in its quality and diversity. A well-designed library should explore a wide range of physicochemical properties (e.g., size, lipophilicity, hydrogen bonding potential) to maximize the chances of identifying a high-quality hit. For a thiazole library, this is achieved by carefully selecting the building blocks that will form the final compounds.
The classic and highly reliable Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea, is exceptionally well-suited for library synthesis due to the wide commercial availability of diverse starting materials.[9][10] The design strategy focuses on varying the 'R' groups originating from these two components.
Key Considerations for Building Block Selection:
-
α-Haloketones (R1 Substituent): The choice of α-haloketone determines the substituent at the C4 position of the thiazole ring. Selections should include a mix of aromatic, heteroaromatic, and aliphatic groups to probe different binding pockets.
-
Thioamides/Thioureas (R2 Substituent): The thioamide or thiourea derivative dictates the substituent at the C2 position. Using a variety of thioamides introduces diverse functionalities, while using substituted thioureas leads to a library of 2-aminothiazoles, a common motif in bioactive molecules.[8]
Experimental Protocol: Parallel Synthesis of a 48-Member Thiazole Library
This protocol details the synthesis of a representative library using the Hantzsch thiazole synthesis in a parallel format, suitable for standard laboratory equipment. The reaction is robust, high-yielding, and amenable to automation.[11]
Materials and Reagents
-
α-Haloketones: 6 unique α-bromoacetophenone derivatives (dissolved as 0.5 M stock solutions in Methanol).
-
Thioureas: 8 unique N-substituted thiourea derivatives (dissolved as 0.75 M stock solutions in Methanol).
-
Solvent: Anhydrous Methanol (MeOH).
-
Workup Solution: 5% aqueous Sodium Carbonate (Na₂CO₃).
-
Equipment: 96-well deep-well plate (2 mL wells), multichannel pipette, heated stirring plate, plate sealer, filtration apparatus.
Step-by-Step Synthesis Protocol
-
Reagent Dispensing:
-
In a 96-well deep-well plate, dispense 200 µL of each of the 8 thiourea stock solutions into 6 adjacent wells (columns 1-6, 200 µL/well). This creates 8 rows, each with a different thiourea.
-
Causality: Using stock solutions and multichannel pipettes ensures accurate and rapid dispensing for parallel synthesis.
-
-
Initiating the Reaction:
-
To each column of 8 wells, add 200 µL of a single α-haloketone stock solution. For example, add α-haloketone #1 to all wells in column 1, #2 to column 2, and so on, for a total of 48 reactions.
-
Seal the plate securely with a chemical-resistant plate sealer.
-
Causality: The reaction is initiated upon mixing the two components. Sealing the plate prevents solvent evaporation during heating.
-
-
Reaction Incubation:
-
Place the sealed plate on a heated stirring plate set to 65°C.
-
Allow the reactions to proceed for 2-4 hours with gentle stirring or agitation. Reaction progress can be monitored by thin-layer chromatography (TLC) on a few test wells if desired.
-
Causality: Heating accelerates the SN2 and subsequent cyclization-dehydration steps of the Hantzsch synthesis.[11] Methanol is a suitable polar solvent that facilitates the dissolution of the starting materials.
-
-
Workup and Precipitation:
-
Remove the plate from heat and allow it to cool to room temperature.
-
Unseal the plate and add 1 mL of 5% aqueous Na₂CO₃ solution to each well.
-
Agitate the plate for 15 minutes. Most thiazole products are poorly soluble in water and will precipitate.[11]
-
Causality: The basic Na₂CO₃ solution neutralizes the HBr byproduct generated during the reaction, aiding in the precipitation of the neutral thiazole product.
-
-
Isolation:
-
Isolate the precipitated solids by parallel filtration or centrifugation followed by decantation of the supernatant.
-
Wash the solids in each well with 1 mL of deionized water to remove residual salts.
-
Dry the crude products under vacuum to yield the crude compound library.
-
High-Throughput Purification and Quality Control
For biological screening, high compound purity is non-negotiable to avoid false positives or negatives.[12][13] Automated preparative High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (prep LC-MS) is the industry standard for purifying combinatorial libraries.[14][15]
Step-by-Step Purification and QC Protocol
-
Sample Preparation: Dissolve the crude product from each well in a suitable solvent, typically Dimethyl Sulfoxide (DMSO) or a mixture of DMSO and Methanol, to a concentration of ~50 mg/mL.
-
Analytical LC-MS Analysis: Before purification, inject a small aliquot (~1-2 µL) of each crude sample onto an analytical LC-MS system.
-
Causality: This step confirms product formation (by mass), estimates the purity, and provides the retention time needed to develop the preparative method.
-
-
Preparative HPLC Purification: Inject the remaining sample onto a preparative HPLC system. The system is programmed to automatically collect the fraction corresponding to the mass of the target compound.
-
Causality: This physically separates the desired product from unreacted starting materials, byproducts, and other impurities. Mass-directed fractionation ensures that only the compound of interest is collected.[15]
-
-
Post-Purification QC: Analyze a small aliquot of each purified fraction using analytical LC-MS.
-
Causality: This is a critical self-validating step to confirm the purity and identity of the final compounds before they are stored and screened. A purity level of >95% is typically required.
-
-
Compound Plating and Storage: After solvent removal (lyophilization or centrifugal evaporation), the pure, dry compounds are weighed, dissolved in 100% DMSO to a standard concentration (e.g., 10 mM), and plated into 96- or 384-well plates for storage and screening.
Sources
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kuey.net [kuey.net]
- 9. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of combinatorial libraries | CoLab [colab.ws]
- 14. High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Development of Anti-inflammatory Agents
For: Researchers, scientists, and drug development professionals.
Introduction: The Inflammatory Cascade as a Therapeutic Target
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a protective mechanism essential for healing, chronic, unresolved inflammation is a key driver in the pathophysiology of a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1][3] The development of effective and safe anti-inflammatory agents is, therefore, a cornerstone of modern pharmacology.[1][3]
This guide provides a comprehensive overview of the principles and methodologies employed in the discovery and preclinical evaluation of novel anti-inflammatory compounds. We will delve into the critical signaling pathways that orchestrate the inflammatory response and present detailed protocols for robust in vitro and in vivo assays designed to identify and characterize promising therapeutic candidates.
Chapter 1: Key Signaling Pathways in Inflammation
A thorough understanding of the molecular mechanisms driving inflammation is crucial for targeted drug development. Two of the most extensively studied pathways are the Nuclear Factor-kappa B (NF-κB) pathway and the Cyclooxygenase (COX) pathway.
The NF-κB Signaling Pathway: A Master Regulator of Inflammation
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a vast array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκBs.[6] Upon stimulation by various inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins.[6][7] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, thereby amplifying the inflammatory response.[6][7] Consequently, the NF-κB signaling cascade represents a prime target for the development of novel anti-inflammatory therapies.[4]
Caption: The canonical NF-κB signaling pathway.
The Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating platelet aggregation.[8][10] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[10][11]
Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[1] Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[11] Selective COX-2 inhibitors were developed to reduce these side effects while retaining anti-inflammatory efficacy.[8][11]
Caption: The Cyclooxygenase (COX) pathway.
Chapter 2: In Vitro Screening of Anti-inflammatory Compounds
Initial screening of potential anti-inflammatory agents is typically performed using in vitro assays.[12] These cell-based models provide a cost-effective and high-throughput method to assess the biological activity of a large number of compounds.[12]
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Scientific Rationale: Macrophages are key immune cells that play a central role in the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4) signaling.[13][14] This activation leads to the production of a wide array of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as TNF-α and IL-6.[13][14][15] Therefore, the LPS-stimulated macrophage model is a widely used in vitro system to screen for compounds with anti-inflammatory properties.[13][16]
Experimental Workflow:
Caption: Workflow for in vitro screening in LPS-stimulated macrophages.
Protocol 2.1.1: Measurement of Nitric Oxide Production using the Griess Assay
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.[17]
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) and incubate for another 10 minutes at room temperature, protected from light.[17][18]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[18][19]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.
Protocol 2.1.2: Measurement of Pro-inflammatory Cytokines by ELISA
-
Sample Preparation: Use the cell culture supernatants collected in step 4 of Protocol 2.1.1.
-
ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.[20][21][22][23] ELISA kits are a widely used and validated method for accurately quantifying cytokine levels in biological samples.[20][22][24]
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve generated in the assay.
Data Presentation:
| Compound | Concentration (µM) | Nitric Oxide Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| Vehicle | - | 100 ± 8.2 | 100 ± 9.5 | 100 ± 7.8 |
| Compound X | 1 | 85.3 ± 6.1 | 90.1 ± 7.3 | 88.4 ± 6.9 |
| 10 | 42.7 ± 4.5 | 55.8 ± 5.2 | 51.2 ± 4.9 | |
| 50 | 15.1 ± 2.3 | 20.4 ± 3.1 | 18.9 ± 2.7 | |
| Dexamethasone (Positive Control) | 10 | 10.5 ± 1.9 | 12.3 ± 2.5 | 11.7 ± 2.1 |
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
Scientific Rationale: To investigate whether the observed reduction in inflammatory mediators is due to decreased gene expression, quantitative real-time PCR (qRT-PCR) can be employed. This technique allows for the sensitive and specific quantification of mRNA levels of key inflammatory genes.[25][26]
Protocol 2.2.1: Analysis of Inflammatory Gene Expression
-
Cell Treatment and Lysis: Treat macrophages with test compounds and LPS as described in Protocol 2.1.1. After the desired incubation period (e.g., 6 hours), lyse the cells and extract total RNA using a suitable kit.[26]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific for target genes (e.g., Nos2, Tnf, Il6) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.[27][28]
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Chapter 3: In Vivo Evaluation of Anti-inflammatory Efficacy
Promising compounds identified from in vitro screening are further evaluated in animal models of inflammation to assess their efficacy and safety in a whole-organism context.[29][30][31]
Carrageenan-Induced Paw Edema Model
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and highly reproducible acute inflammatory model for screening anti-inflammatory drugs.[32][33][34] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[33] The early phase (0-2.5 hours) is mediated by the release of histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is primarily driven by the production of prostaglandins, involving the upregulation of COX-2.[33]
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol 3.1.1: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6 per group) and fast them overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[33]
-
Compound Administration: Administer the test compound or vehicle (e.g., saline) orally (p.o.) or intraperitoneally (i.p.). A positive control group receiving a known anti-inflammatory drug, such as indomethacin (10 mg/kg), should be included.[33]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the subplantar region of the right hind paw.[32][34][35]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[33]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Compound Y | 10 | 0.62 ± 0.05 | 27.1 |
| 30 | 0.38 ± 0.04 | 55.3 | |
| 100 | 0.19 ± 0.02 | 77.6 | |
| Indomethacin (Positive Control) | 10 | 0.25 ± 0.03 | 70.6 |
Conclusion
The development of novel anti-inflammatory agents requires a systematic and multi-faceted approach, beginning with a solid understanding of the underlying molecular pathways. The in vitro and in vivo models and protocols detailed in this guide provide a robust framework for the identification and preclinical evaluation of promising therapeutic candidates. By combining cell-based assays that offer mechanistic insights with whole-animal models that assess efficacy and safety, researchers can effectively advance the most promising compounds through the drug development pipeline.
References
- Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO. (n.d.).
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved January 8, 2026, from [Link]
-
ELISA Assays | Cytokine & Chemokine Assays - QIAGEN. (n.d.). Retrieved January 8, 2026, from [Link]
-
Mellado, M., Martínez-Muñoz, L., & Cascio, G. (2015). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 6, 416. [Link]
-
Leng, S. X., & Ferrucci, L. (2011). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. Journal of geriatric cardiology : JGC, 8(1), 58–63. [Link]
-
What are COX-2 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 8, 2026, from [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
High Sensitivity Cytokine ELISA Kits & Multiplex Panels - Assay Genie. (n.d.). Retrieved January 8, 2026, from [Link]
- O'Neill, L. A., & inflammasome. (2013). Anti-inflammatory Agents: Present and Future. Science, 339(6122), 922-923.
-
Using ELISA to Detect Cytokines and Chemokines - Biocompare. (n.d.). Retrieved January 8, 2026, from [Link]
- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52.
-
COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. (n.d.). Retrieved January 8, 2026, from [Link]
-
2.2. Carrageenan-Induced Paw Edema - Bio-protocol. (n.d.). Retrieved January 8, 2026, from [Link]
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- Wang, X., Yue, T. L., Barone, F. C., & Feuerstein, G. Z. (1998). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. Molecular brain research, 59(1), 1-10.
- Ghlichloo, I., & Gerriets, V. (2023). Cyclooxygenase Inhibitors. In StatPearls.
-
Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed. (2024, June 30). Retrieved January 8, 2026, from [Link]
- Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular medicine, 108, 175-184.
-
The NF-kB Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 8, 2026, from [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]
-
NF-κB - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. (2025, August 10). Retrieved January 8, 2026, from [Link]
-
Cox 2 inhibitors | PPTX - Slideshare. (n.d.). Retrieved January 8, 2026, from [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved January 8, 2026, from [Link]
-
Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - Semantic Scholar. (n.d.). Retrieved January 8, 2026, from [Link]
-
Screening models for inflammatory drugs | PPTX - Slideshare. (n.d.). Retrieved January 8, 2026, from [Link]
-
Nitric Oxide Assay (NO) - ScienCell Research Laboratories. (n.d.). Retrieved January 8, 2026, from [Link]
- Huda, K., & Akter, A. (2022). Advances in anti-inflammatory drug development. International Journal of Advanced Chemistry Research, 4(1), 148-152.
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved January 8, 2026, from [Link]
-
In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021, August 2). Retrieved January 8, 2026, from [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9). Retrieved January 8, 2026, from [Link]
-
Mahesh, G., Anil Kumar, K., & Reddanna, P. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2?. Journal of inflammation research, 14, 255–275. [Link]
-
RNA extraction and quantitative PCR to assay inflammatory gene expression - Protocols.io. (2023, July 31). Retrieved January 8, 2026, from [Link]
-
Inflammatory mediated gene expression analysis by qRT-PCR assay.... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
RT² Profiler™ PCR Array Human Inflammatory Cytokines & Receptors - QIAGEN GeneGlobe. (n.d.). Retrieved January 8, 2026, from [Link]
-
Detection of Nitric Oxide and Determination of Nitrite Concentrations in Arabidopsis thaliana and Azospirilum brasilense - Bio-protocol. (n.d.). Retrieved January 8, 2026, from [Link]
-
Protocol Griess Test. (2019, December 8). Retrieved January 8, 2026, from [Link]
-
2.5. Inflammation-Related Gene Expression Measurement Using qPCR Array - Bio-protocol. (n.d.). Retrieved January 8, 2026, from [Link]
-
Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of G i -protein inhibitor - Dove Medical Press. (2017, December 20). Retrieved January 8, 2026, from [Link]
-
LPS-induced inflammatory reaction and M1-like properties macrophages.... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]
-
Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]
-
The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner - Frontiers. (2021, January 28). Retrieved January 8, 2026, from [Link]
Sources
- 1. Anti-inflammatory Agents: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 11. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. journalajrb.com [journalajrb.com]
- 13. dovepress.com [dovepress.com]
- 14. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. rndsystems.com [rndsystems.com]
- 21. ELISA Assays | Cytokine & Chemokine Assays | QIAGEN [qiagen.com]
- 22. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. biocompare.com [biocompare.com]
- 25. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. bio-protocol.org [bio-protocol.org]
- 29. wuxibiology.com [wuxibiology.com]
- 30. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 31. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. inotiv.com [inotiv.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 35. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Compounds from Thiazole Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds, including approved antimicrobial drugs.[2][3] The inherent chemical versatility of the thiazole ring allows for the generation of diverse derivatives with potent antimicrobial activities.[4][5] This document provides a comprehensive guide for the synthesis and evaluation of novel antimicrobial compounds derived from thiazole precursors. It is designed to equip researchers with both the theoretical understanding and practical protocols to advance the discovery of new antimicrobial candidates. We will delve into the rationale behind synthetic strategies, provide detailed, step-by-step experimental procedures, and outline robust methods for assessing antimicrobial efficacy.
I. Rationale for Thiazole as a Core Antimicrobial Scaffold
The thiazole nucleus is a key structural component in numerous natural and synthetic compounds with a broad spectrum of biological activities.[2][6] Its significance in antimicrobial drug design can be attributed to several factors:
-
Structural Versatility: The thiazole ring can be readily functionalized at various positions, allowing for the systematic modification of its physicochemical properties to optimize antimicrobial potency and selectivity.[7]
-
Bioisosteric Replacement: The thiazole ring can act as a bioisostere for other aromatic systems, enabling the modulation of biological activity while maintaining or improving pharmacokinetic profiles.
-
Diverse Mechanisms of Action: Thiazole-containing compounds have been shown to inhibit various essential microbial processes, including cell wall synthesis, protein synthesis, and nucleic acid synthesis.[1] This diversity of targets offers opportunities to develop agents with novel mechanisms of action that can circumvent existing resistance pathways.
II. Synthetic Strategies for Novel Thiazole Derivatives
The renowned Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole ring, involving the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species like thiourea or thiosemicarbazide.[2][3][7] Modern adaptations of this classic reaction, such as microwave-assisted synthesis and one-pot multicomponent reactions, offer significant advantages in terms of reaction time, yield, and environmental impact.[6][8][9][10]
A. Hantzsch Thiazole Synthesis: A Foundational Approach
The general mechanism of the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by intramolecular cyclization and dehydration to afford the thiazole ring.[2][3]
B. Protocol 1: One-Pot Multicomponent Synthesis of 2-Amino-4-Arylthiazole Derivatives
This protocol describes an efficient one-pot synthesis of 2-amino-4-arylthiazole derivatives from a substituted acetophenone, bromine, and thiourea. This approach avoids the isolation of the intermediate α-bromoacetophenone, simplifying the experimental procedure.
Materials and Reagents:
-
Substituted acetophenone (e.g., 4'-chloroacetophenone)
-
Bromine
-
Thiourea
-
Ethanol
-
Glacial Acetic Acid
-
Sodium bicarbonate solution (saturated)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of α-Bromoacetophenone (in situ):
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted acetophenone (10 mmol) in 20 mL of glacial acetic acid.
-
Slowly add a solution of bromine (10 mmol) in 5 mL of glacial acetic acid dropwise over 15-20 minutes at room temperature with constant stirring.
-
Continue stirring for an additional 1-2 hours until the reaction mixture becomes colorless or pale yellow, indicating the consumption of bromine. The formation of the α-bromoacetophenone can be monitored by Thin Layer Chromatography (TLC).
-
-
Hantzsch Cyclization:
-
To the same reaction flask containing the in situ generated α-bromoacetophenone, add thiourea (12 mmol) and 30 mL of ethanol.
-
Reflux the reaction mixture for 3-4 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to obtain the pure 2-amino-4-arylthiazole derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
C. Protocol 2: Microwave-Assisted Synthesis of Novel Thiazole Analogues
Microwave irradiation offers a rapid and efficient alternative to conventional heating for the synthesis of thiazole derivatives, often leading to higher yields and shorter reaction times.[6][8][10][11][12] This protocol outlines a microwave-assisted, three-component synthesis.[10]
Materials and Reagents:
-
Thiocarbohydrazide
-
Substituted aromatic aldehyde (2 equivalents)
-
Substituted phenacyl bromide (1 equivalent)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Pressurized microwave vial (10 mL)
-
Microwave synthesizer
Procedure:
-
Reaction Setup:
-
In a 10 mL pressurized microwave vial, combine thiocarbohydrazide (1 mmol), the substituted aromatic aldehyde (2 mmol), and the substituted phenacyl bromide (1 mmol).
-
Add 5 mL of ethanol and a catalytic amount of glacial acetic acid (e.g., 20 mol%).
-
Seal the vial securely.
-
-
Microwave Irradiation:
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature (e.g., 70°C) and power (e.g., 210 W) for 4-6 minutes.[10] The optimal time and temperature may need to be determined for specific substrates.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure thiazole derivative.
-
-
Characterization:
-
Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
-
III. Evaluation of Antimicrobial Activity
Once novel thiazole derivatives are synthesized and purified, their antimicrobial efficacy must be rigorously evaluated. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental and quantitative measure of a compound's antimicrobial potency.[13][14] The broth microdilution method and the agar well diffusion assay are standard techniques for this purpose.[14][15] Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) ensures the reproducibility and comparability of results.[16][17][18][19]
A. Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][20]
Materials and Reagents:
-
Synthesized thiazole compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader (optional)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the synthesized thiazole compounds and the standard antibiotic in DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in the appropriate broth to obtain a range of concentrations to be tested.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum but no compound) and a negative control (broth only). A control for the solvent (DMSO) should also be included.
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[14]
-
B. Protocol 4: Agar Well Diffusion Assay
The agar well diffusion method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound.[1][14][15]
Materials and Reagents:
-
Synthesized thiazole compounds
-
Standard antibiotic discs or solutions
-
DMSO
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA or SDA plates and allow them to solidify.
-
-
Inoculation:
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn of bacteria or fungi.
-
-
Well Preparation and Sample Addition:
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Add a specific volume (e.g., 50-100 µL) of the dissolved thiazole compound at a known concentration into each well.
-
A well with DMSO can be used as a negative control, and a standard antibiotic can be used as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plates under appropriate conditions.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
IV. Data Presentation and Interpretation
Systematic and clear presentation of data is crucial for the interpretation and comparison of the antimicrobial efficacy of newly synthesized compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Thiazole Derivatives
| Compound ID | Target Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC of Positive Control (µg/mL) |
| TZ-001 | Staphylococcus aureus (ATCC 29213) | Positive | [Insert Data] | Ciprofloxacin | [Insert Data] |
| TZ-001 | Escherichia coli (ATCC 25922) | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| TZ-002 | Staphylococcus aureus (ATCC 29213) | Positive | [Insert Data] | Ciprofloxacin | [Insert Data] |
| TZ-002 | Escherichia coli (ATCC 25922) | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| TZ-001 | Candida albicans (ATCC 90028) | N/A | [Insert Data] | Fluconazole | [Insert Data] |
| TZ-002 | Candida albicans (ATCC 90028) | N/A | [Insert Data] | Fluconazole | [Insert Data] |
Note: This table is a template. Researchers should populate it with their experimentally determined data.
V. Structure-Activity Relationship (SAR) and Future Directions
The data generated from the antimicrobial screening of a library of synthesized thiazole derivatives will enable the elucidation of structure-activity relationships (SAR). By systematically modifying the substituents on the thiazole ring and correlating these changes with antimicrobial activity, researchers can identify key structural features that contribute to potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds and the development of promising new antimicrobial drug candidates. Future work should focus on exploring the mechanism of action of the most potent compounds and evaluating their efficacy in more complex biological systems.
References
- Gomha, S. M., et al. (2022).
- Abu-Melha, S., et al. (2022). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(15), 4991.
- Bădărău, A. S., et al. (2021).
- Gomha, S. M., et al. (2018). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. Molecules, 23(12), 3118.
-
Clinical and Laboratory Standards Institute. (2024). Modification of Antimicrobial Susceptibility Testing Methods. CLSI. Retrieved from [Link]
- Singh, A., et al. (2011). DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. International Journal of Research in Pharmacy and Chemistry, 1(4), 1111-1114.
- bepls. (2019).
- Popiołek, Ł., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(11), 3326.
- Al-Ostoot, F. H., et al. (2024).
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]
- ResearchGate. (2017). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 444-452.
- Wanger, A., et al. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Reports, 11(2), 8073.
- Al-Warhi, T., et al. (2024).
-
Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]
- ResearchGate. (2014). M100S - Performance Standards for Antimicrobial Susceptibility Testing.
-
YouTube. (2019, January 19). synthesis of thiazoles. YouTube. Retrieved from [Link]
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Bou-Salah, L., et al. (2020).
- Al-Ghorbani, M., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis Online.
-
Agar well diffusion method antimicrobial activity. (n.d.). Retrieved from [Link]
-
Scilit. (n.d.). Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. Scilit. Retrieved from [Link]
- Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.
- ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Oriental Journal of Chemistry. (2014). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 30(2), 539-546.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. scilit.com [scilit.com]
- 12. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clsi.org [clsi.org]
- 17. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 19. researchgate.net [researchgate.net]
- 20. ijrpc.com [ijrpc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Bromochlorothiazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromochlorothiazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during these critical C-C bond-forming reactions. The inherent electronic properties and potential for catalyst interactions with heteroaryl halides like bromochlorothiazoles can present unique challenges.[1] This resource provides in-depth, field-proven insights to help you navigate these complexities and achieve high-yield, selective, and reproducible outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before diving into troubleshooting specific experimental problems.
Q1: Why is there a difference in reactivity between the bromine and chlorine atoms on the thiazole ring in a Suzuki coupling reaction?
A1: The difference in reactivity stems from the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in the Suzuki-Mura catalytic cycle.[2] Consequently, the bromine atom will typically react preferentially over the chlorine atom under standard Suzuki coupling conditions. The general reactivity trend for halogens in Suzuki coupling is I > Br > OTf >> Cl.[2][3]
Q2: Can I achieve selective coupling at the chlorine position, leaving the bromine intact?
A2: Achieving selectivity for the less reactive C-Cl bond in the presence of a C-Br bond is challenging but can sometimes be accomplished through careful selection of the catalyst and ligands.[4][5] Sterically demanding and electron-rich ligands can sometimes alter the typical selectivity by influencing the steric environment around the palladium center, potentially favoring the less hindered halogen.[4][5] However, in most cases, the reaction will favor the C-Br bond.
Q3: What are the most common side reactions to watch out for?
A3: The most prevalent side reactions in Suzuki coupling of bromochlorothiazoles include:
-
Homo-coupling: The boronic acid derivative coupling with itself to form a biaryl byproduct.
-
Dehalogenation: The replacement of a halogen atom (usually bromine) on the thiazole ring with a hydrogen atom.[6] This can occur if the palladium complex reacts with a hydride source in the reaction mixture.[6]
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond, which renders the boronic acid inactive for the desired cross-coupling.[7]
Q4: Are there any specific safety precautions for working with bromochlorothiazoles and palladium catalysts?
A4: Standard laboratory safety practices should always be followed. Bromochlorothiazoles, like many halogenated organic compounds, should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Palladium catalysts, especially finely divided powders, can be pyrophoric and should be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
Troubleshooting Guide
This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Coupled Product
Q: I am not getting a good yield of my desired product. What are the likely causes and how can I improve it?
A: Low yield is a common issue and can be attributed to several factors. A systematic approach to optimization is key.
Pillar of Causality: The efficiency of the Suzuki coupling is highly dependent on the stability and activity of the palladium catalyst throughout the catalytic cycle. Inefficient oxidative addition, transmetalation, or reductive elimination will result in a low yield. Furthermore, the heteroatoms in the thiazole ring can coordinate to the palladium center, potentially deactivating the catalyst.[1][8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Step-by-Step Optimization Protocol:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is critical.[10][11] For heteroaryl substrates, bulky, electron-rich phosphine ligands are often effective.[1][12]
-
Initial Screening: Start with a common catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[4][13]
-
Advanced Ligands: If the yield is still low, switch to a more robust catalyst system using a palladium source like Pd₂(dba)₃ in combination with a biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[14][15] These ligands are known to promote the coupling of challenging heteroaryl chlorides.[12]
-
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[16][17]
-
Solvent System: The solvent can influence the solubility of reagents and the stability of the catalytic species.
-
Reaction Temperature and Time: Thiazole derivatives can sometimes require higher temperatures to achieve good conversion.
-
Boronic Acid/Ester Quality: The stability of the boronic acid is crucial.
-
Purity: Ensure the boronic acid is pure and not partially decomposed.
-
Boronate Esters: Consider using more stable boronate esters, such as pinacol or MIDA esters, which can slowly release the boronic acid into the reaction mixture, minimizing decomposition.[19]
-
Data Presentation: Catalyst/Ligand Selection Guide
| Catalyst System | Ligand Type | Typical Substrates & Conditions | Advantages | Disadvantages |
| Pd(PPh₃)₄ | Triphenylphosphine | Simple aryl/vinyl bromides, 80-100 °C | Readily available, cost-effective | Can be inefficient for heteroaryl chlorides, requires higher catalyst loading |
| Pd(dppf)Cl₂ | Ferrocene-based | Good for a range of heteroaryl bromides | Stable, easy to handle precatalyst | May not be active enough for very challenging couplings |
| Pd₂(dba)₃ + SPhos/XPhos | Biarylphosphine | Electron-rich and -poor heteroaryl bromides and chlorides | High activity, broad substrate scope | More expensive, air-sensitive ligands |
| Buchwald Precatalysts | Biarylphosphine | Excellent for challenging heteroaryl chlorides | Highly active, rapid catalyst activation | Higher cost |
Issue 2: Significant Formation of Homo-coupling Byproduct
Q: My reaction is producing a significant amount of the homo-coupled product from my boronic acid. How can I suppress this side reaction?
A: Homo-coupling of boronic acids is often promoted by the presence of oxygen and can be exacerbated by certain catalyst systems.
Pillar of Causality: The mechanism of homo-coupling can involve an oxidative process where two boronic acid molecules are coupled. This is often catalyzed by the palladium species, especially in the presence of air.
Mitigation Strategies:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 10-15 minutes or by using several freeze-pump-thaw cycles.[20]
-
Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) relative to the bromochlorothiazole. Using a large excess can drive the homo-coupling side reaction.
-
Ligand Choice: Some ligands are more prone to promoting homo-coupling than others. If you are using a simple phosphine ligand like PPh₃ and observing significant homo-coupling, switching to a more sterically hindered biarylphosphine ligand (e.g., XPhos) can sometimes mitigate this issue.
-
Lower Catalyst Loading: High catalyst concentrations can sometimes lead to an increase in side reactions. Once you have identified an effective catalyst system, try reducing the catalyst loading to the minimum required for efficient conversion (e.g., 1-3 mol%).
Issue 3: Dehalogenation of the Bromochlorothiazole
Q: I am observing the formation of the dehalogenated thiazole (either chloro- or fully dehalogenated). What causes this and how can I prevent it?
A: Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl halides.[6]
Pillar of Causality: This side reaction occurs when the organopalladium intermediate formed after oxidative addition undergoes a reductive process, often involving a hydride source, to replace the halogen with a hydrogen atom.[6] Potential hydride sources can include the solvent (e.g., alcohols), the base, or impurities.
Preventative Measures:
-
Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is a significant issue. Opt for aprotic solvents like dioxane, toluene, or DMF.[13]
-
Base Selection: Some bases are more prone to promoting dehalogenation. If you are using a hydroxide base (e.g., NaOH), consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base.[13][18]
-
Water Content: While some water can be beneficial, an excessive amount can sometimes contribute to dehalogenation. If using an aqueous solvent system, ensure the water content is carefully controlled.
-
Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of dehalogenation relative to the desired cross-coupling.
Catalytic Cycle and Key Intermediates
Understanding the catalytic cycle is fundamental to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromochlorothiazole to form a Pd(II) complex. This is typically the rate-limiting step.[2]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[19][21]
-
Reductive Elimination: The two organic groups on the palladium center are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[22]
By understanding these steps, you can better diagnose which part of the cycle may be failing and select the appropriate conditions to facilitate a successful reaction.
References
-
Thomas, S. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Thomas, S. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Thomas, S. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Lu, G.-P. et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
Al-Masoudi, N. A. et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE. [Link]
-
KCIL Chemofarbe Group (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
-
Thomas, S. et al. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
-
Girgis, E. et al. (2018). E – Z isomerization in Suzuki cross-couplings of haloenones: ligand effects and evidence for a separate catalytic cycle. Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
CovaSyn (2018). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... ResearchGate. [Link]
-
ResearchGate. Screening of different bases for Suzuki coupling a. ResearchGate. [Link]
-
ResearchGate (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
Molander, G. A. & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of the American Chemical Society. [Link]
-
Dreher, S. D. et al. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]
-
Kinzel, T. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]
-
ResearchGate (2020). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. [Link]
-
ResearchGate (2025). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [Link]
-
Al-Zoubi, R. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. [Link]
-
ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions between 1 equiv bromobenzene and 1.2 equiv sodium phenyltrihydorxyborate, catalyzed by Pd/PP-3 support. ResearchGate. [Link]
-
El-Sayed, M. A. A. et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Egyptian National Cancer Institute. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Cossy, J. & de la Torre, M. C. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic Letters. [Link]
-
ResearchGate. Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ResearchGate. [Link]
-
YouTube (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Billingsley, K. L. & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]
-
Meanwell, M. et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
ResearchGate (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
Wang, L. et al. (2014). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. mdpi.com [mdpi.com]
Troubleshooting low yield in Hantzsch thiazole synthesis
Technical Support Center: Hantzsch Thiazole Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues, particularly low reaction yields. The Hantzsch synthesis, a cornerstone reaction for forming the thiazole core since 1887, condenses an α-haloketone with a thioamide.[1][2][3] While it is often a high-yielding and robust reaction, challenges can arise from substrate-specific issues, suboptimal conditions, or competing side reactions.[3][4]
This document moves beyond a simple procedural outline to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Troubleshooting Guide: Low Yields and Impurities
This section addresses specific, common problems encountered during the Hantzsch thiazole synthesis in a direct question-and-answer format.
Question 1: My reaction has gone to completion (confirmed by TLC), but after work-up, I have little to no final product. What went wrong?
Answer: This is a classic issue that often points to problems during the isolation and purification phase rather than the reaction itself.
-
Potential Cause 1: Product Solubility. The initial product of the Hantzsch synthesis is often the hydrohalide salt of the thiazole (e.g., HBr or HCl salt), which can be quite soluble in polar solvents like methanol or ethanol.[5] If you proceed directly to extraction without neutralization, your product may remain in the aqueous or polar organic layer.
-
Solution: The crucial step is neutralization. After the reaction is complete and has cooled, the mixture should be poured into a solution of a weak base.[4] Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) are excellent choices. This deprotonates the thiazolium salt, yielding the neutral thiazole which is typically much less soluble in water and will precipitate.[5]
-
Causality: The nitrogen atom in the newly formed thiazole ring is basic and will be protonated by the hydrogen halide generated during the reaction. The resulting salt is ionic and thus more soluble in polar solvents. Neutralization removes this charge, drastically decreasing its solubility in aqueous media and allowing for isolation by filtration.
-
-
Potential Cause 2: Inappropriate Work-up Solvent. Adding the reaction mixture to a large volume of a highly polar solvent like water can sometimes prevent precipitation if the product has some residual solubility or if the concentration is too low.[5]
-
Solution: After neutralization, ensure the mixture is sufficiently concentrated to encourage precipitation. If the product remains dissolved, attempt to extract it with an appropriate organic solvent like ethyl acetate or dichloromethane. Subsequently, drying the organic layer and removing the solvent under reduced pressure should yield the crude product.
-
Question 2: My TLC plate shows multiple spots, including what appears to be unreacted α-haloketone and several side products. How can I improve the reaction's selectivity?
Answer: A messy reaction profile points towards issues with reagent quality, reaction conditions, or inherent side reactions.
-
Potential Cause 1: Reagent Purity & Stability. α-haloketones can be unstable and prone to self-condensation or degradation, particularly if they are old or have been stored improperly. Impurities in either the α-haloketone or the thioamide can lead to a host of side reactions.[6]
-
Solution:
-
Verify Purity: Always use high-purity starting materials. If in doubt, purify the α-haloketone by recrystallization or distillation immediately before use.
-
Fresh Thioamide: Ensure the thioamide is pure and dry.
-
-
-
Potential Cause 2: Suboptimal Temperature. The reaction requires an activation energy, but excessive heat can promote side reactions and decomposition.[5][6]
-
Solution: The optimal temperature is substrate-dependent. A good starting point for many simple substrates in methanol or ethanol is a gentle reflux (around 60-80 °C).[4][7] If side product formation is significant, try running the reaction at a lower temperature for a longer period.
-
Causality: The key steps—S-alkylation and cyclization/dehydration—have different activation energies. Excessive thermal energy can provide pathways to undesired products before the desired intramolecular cyclization can occur.
-
-
Potential Cause 3: Formation of Isomers. When using an N-monosubstituted thiourea, there is a possibility of forming two different regioisomers.[8]
-
Solution: The reaction conditions can influence regioselectivity. In neutral solvents like ethanol, the reaction typically yields 2-(N-substituted amino)thiazoles. However, under strongly acidic conditions, the formation of 3-substituted 2-imino-2,3-dihydrothiazoles can be favored.[8] Carefully controlling the pH and solvent system is key to ensuring the desired isomer is the major product.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
A1: The reaction is a multi-step process that beautifully illustrates several core organic chemistry principles.[4][9]
-
Nucleophilic Attack (Sₙ2): The reaction begins with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone, displacing the halide.[5][10]
-
Intramolecular Cyclization: This is followed by an intramolecular attack where the thioamide's nitrogen atom attacks the carbonyl carbon.
-
Dehydration: A molecule of water is eliminated to form a 4-hydroxythiazoline intermediate.
-
Aromatization: This intermediate quickly loses the elements of HX (the acid generated in step 1) to form the stable, aromatic thiazole ring. The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[5]
Hantzsch Thiazole Synthesis Mechanism
Caption: The multi-step mechanism of the Hantzsch Thiazole Synthesis.
Q2: How critical are solvent and temperature choices?
A2: They are paramount for success. The choice of solvent influences reactant solubility and reaction rate.
-
Solvents: Alcohols like methanol and ethanol are the most common and effective solvents for this reaction.[4] However, other solvents, including water, 1-butanol, and even solvent-free conditions, have been successfully employed, sometimes leading to higher yields and faster reactions.[6][11][12]
-
Temperature: Most Hantzsch syntheses require heating to proceed at a reasonable rate.[6] A typical range is 60-100 °C.[4] However, as noted in the troubleshooting section, excessively high temperatures can promote byproduct formation. It is always best to start with a moderate temperature and monitor the reaction by TLC.
| Parameter | Recommendation | Rationale & Notes | Source |
| Solvent | Ethanol or Methanol | Excellent solubility for many common reactants. Easy to remove. | [4] |
| 1-Butanol, 2-Propanol, Water | Can be effective for less soluble substrates or in multi-component reactions. | [11] | |
| Solvent-Free (Grinding) | Environmentally friendly, can lead to very short reaction times and high yields. | [12][13] | |
| Temperature | 60 - 100 °C (Reflux) | Provides sufficient energy for reaction without excessive decomposition. | [4][6] |
| Room Temperature (with catalyst or sonication) | Milder conditions can improve selectivity for sensitive substrates. | [11] | |
| Catalyst | None (Classical) | The reaction often proceeds well without a catalyst. | [4] |
| Silica-supported tungstosilicic acid | A reusable heterogeneous catalyst shown to improve yields in multi-component versions. | [6][11] |
Q3: Can modern techniques like microwave or ultrasound improve the Hantzsch synthesis?
A3: Absolutely. These energy sources are excellent tools for process optimization.
-
Microwave-Assisted Synthesis: This is a well-documented method for dramatically reducing reaction times (often from hours to minutes) and improving yields.[14] The rapid, uniform heating provided by microwaves can enhance reaction rates and minimize side product formation.
-
Ultrasonic Irradiation: Sonication is another effective method for promoting the reaction, sometimes allowing it to proceed at room temperature.[6][11] The acoustic cavitation generated by ultrasound can increase mass transfer and accelerate the chemical steps.
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example based on the reaction between 2-bromoacetophenone and thiourea.[4]
-
Materials:
-
2-bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Stir bar, round-bottom flask, condenser, heating mantle
-
-
Procedure:
-
Combine 2-bromoacetophenone and thiourea in a round-bottom flask equipped with a stir bar.
-
Add methanol to the flask.
-
Attach a condenser and heat the mixture to a gentle reflux (approx. 70-80 °C) with stirring for 30-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Remove the flask from the heat and allow the solution to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution while stirring.
-
A precipitate should form immediately.[5] Continue stirring for 10-15 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Allow the product to air dry on the filter paper or on a watch glass.
-
Determine the mass and calculate the percent yield. The product can be further purified by recrystallization from ethanol if necessary.
-
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A 1:1 mixture of ethyl acetate and hexanes is a good starting point for many thiazole products.[4]
-
Visualization: UV light (254 nm). The aromatic thiazole product should be UV active.
References
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Health and Pharmaceutical. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Recent Development in the Synthesis of Thiazoles. Bentham Science. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]
-
Hantzsch Thiazole Synthesis 2010. Scribd. [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
synthesis of thiazoles. YouTube. [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. synarchive.com [synarchive.com]
- 3. scribd.com [scribd.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiazole synthesis [organic-chemistry.org]
- 14. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Halogenated Thiazole Intermediates
Welcome to the Technical Support Center for the purification of halogenated thiazole intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique and often complex challenges associated with purifying these critical building blocks. Halogenated thiazoles are foundational scaffolds in numerous pharmaceuticals, and their purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1]
This resource moves beyond simple protocols to provide in-depth, evidence-based solutions to common purification roadblocks. Here, we will explore the "why" behind the "how," grounding our recommendations in mechanistic principles and practical, field-tested experience.
Frequently Asked Questions (FAQs)
This section provides rapid answers to some of the most common questions encountered during the purification of halogenated thiazole intermediates.
Q1: What are the most common impurities I should expect in my crude halogenated thiazole product?
A1: Impurities are typically route-dependent but often fall into several common categories:
-
Unreacted Starting Materials: For instance, in a Hantzsch thiazole synthesis, you might find residual α-haloketones or thioamides.[2]
-
Regioisomers: The synthesis can sometimes yield isomers, especially with unsymmetrical starting materials. The separation of these can be particularly challenging due to their similar physical properties.[3][4]
-
Over- or Under-Halogenated Species: In reactions involving direct halogenation, it's common to see products with additional halogen atoms or starting material that has not been halogenated.
-
Dehalogenated Impurities: The halogen-carbon bond can be labile under certain conditions, leading to the formation of the corresponding non-halogenated thiazole. This is a known issue in the purification of halogen-containing pharmaceuticals.[5]
-
Residual Metal Catalysts: If your synthesis involves a cross-coupling reaction (e.g., Suzuki, Stille), residual palladium or other transition metals are a major concern.[6][7]
Q2: My halogenated thiazole is an oil and won't crystallize. What should I do?
A2: "Oiling out" is a common problem. Here are a few strategies to induce crystallization:
-
Solvent System Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. Experiment with a variety of solvent systems. Common choices include ethanol, or mixtures like hexanes/ethyl acetate, hexanes/acetone, and methanol/water.[1][8]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in the back of a fume hood. This gradual increase in concentration can promote the formation of high-quality crystals.[8]
Q3: I'm struggling to separate two regioisomers of my brominated thiazole by column chromatography. What can I try?
A3: Separating regioisomers is a classic purification challenge. If standard silica gel chromatography with ethyl acetate/hexanes is failing, consider these options:
-
Change the Stationary Phase: Switch from silica to alumina (which can be acidic, basic, or neutral) or even reverse-phase silica (C18).[3] These materials offer different selectivities.
-
Modify the Mobile Phase:
-
Introduce a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., methanol, dichloromethane).
-
Add a modifier like acetic or formic acid (for acidic compounds) or a small amount of an amine base like triethylamine (for basic compounds) to suppress tailing and potentially improve separation.[3]
-
-
Supercritical Fluid Chromatography (SFC): SFC often provides unique selectivity and superior resolution for challenging separations of closely related compounds, including isomers.[9]
Q4: How do I know if my purification issue is due to product degradation?
A4: Halogenated thiazoles can be sensitive to their environment. Look for these signs of degradation:
-
Appearance of New Spots on TLC: If you monitor your purification by TLC and see new, often more polar, spots appearing over time, this can indicate decomposition.
-
Color Changes: The development of dark colors in your solution, especially upon heating or exposure to air, can be a sign of degradation.
-
Inconsistent NMR Spectra: If you take an NMR of a sample and then another after it has been stored or subjected to purification conditions and see new peaks, degradation is likely. Common degradation pathways include hydrolysis, oxidation of the sulfur atom, and photodegradation.[10]
In-Depth Troubleshooting Guides
Issue 1: Persistent Palladium Contamination in Cross-Coupled Thiazole Intermediates
Symptoms:
-
A fine black precipitate (palladium black) is observed in the crude product.
-
The isolated solid is off-color (grey, black, or pink).
-
ICP-MS analysis shows residual palladium levels above the acceptable limit (often <10 ppm for APIs).[6]
Causality: The sulfur atom in the thiazole ring can act as a strong ligand for palladium, forming stable complexes that are difficult to break.[6] This makes it challenging to remove both heterogeneous and soluble palladium species from the reaction mixture.
Solutions:
Workflow for Palladium Removal
Caption: A decision tree for systematic palladium removal.
Protocol: Palladium Scavenging with Thiol-Functionalized Silica
This protocol is effective for removing soluble palladium species.
-
Dissolve the Crude Product: Dissolve the crude halogenated thiazole intermediate in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10-20 mL of solvent per gram of crude material.
-
Add the Scavenger: Add thiol-functionalized silica gel (typically 3-5 weight equivalents relative to the theoretical amount of palladium) to the solution.
-
Stir: Stir the mixture at room temperature for 2-4 hours. In some cases, gentle heating (e.g., 40 °C) can improve the scavenging efficiency, but monitor for product degradation.
-
Filter: Filter the mixture through a pad of Celite® to remove the silica-bound palladium. Wash the pad with fresh solvent.
-
Analyze: Concentrate the filtrate and analyze for residual palladium using ICP-MS. If levels are still high, a second scavenger treatment or a subsequent recrystallization may be necessary.[6]
Data Summary: Common Palladium Removal Techniques
| Method | Target Palladium Species | Advantages | Disadvantages |
| Celite® Filtration | Heterogeneous (e.g., Pd/C) | Simple, fast, inexpensive.[11] | Ineffective for soluble palladium species. |
| Activated Carbon | Soluble and Colloidal | Broad applicability, low cost. | Can adsorb the product, leading to yield loss. |
| Thiol Scavengers | Soluble Pd(II) and some Pd(0) | High efficiency and selectivity.[6] | Can be expensive; requires optimization. |
| Recrystallization | Entrained/Occluded Palladium | Can significantly improve purity. | May not be effective if palladium is strongly complexed. |
Issue 2: Stability and Degradation During Purification
Symptoms:
-
Low recovery after column chromatography or distillation.
-
The appearance of new signals in the NMR spectrum of the "purified" material.
-
Difficulty in obtaining a sharp melting point.
Causality: The thiazole ring, particularly when substituted with halogens, can be susceptible to several degradation pathways. The sulfur atom can be oxidized, and the ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. Some halogenated aromatics are also sensitive to light.[10]
Solutions:
Workflow for Stability Assessment and Mitigation
Caption: Workflow for diagnosing and mitigating product degradation.
Protocol: pH-Controlled Aqueous Workup
This protocol is designed to minimize hydrolysis of sensitive halogenated thiazoles.
-
Quench Reaction Carefully: After the reaction is complete, cool the mixture to 0-5 °C.
-
Neutralize: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), until the pH of the aqueous layer is between 6 and 8. Avoid strong bases like NaOH or KOH unless necessary, as they can promote hydrolysis.[12]
-
Extract Promptly: Immediately extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Do not let the mixture stir for extended periods in the aqueous phase.
-
Wash and Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure at a moderate temperature (<40 °C).
-
Storage: Store the purified intermediate under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light to prevent long-term degradation.[10]
References
- BenchChem. (n.d.). Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis.
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). US20090200154A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
-
Reddit. (n.d.). Your trick to remove residual palladium. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole.
- Espacenet. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
-
Reddit. (n.d.). Go-to recrystallization solvent mixtures. Retrieved from [Link]
- Google Patents. (n.d.). US5180833A - Process for the preparation of chlorothiazole derivatives.
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
- Regalado, E. L., & Welch, C. J. (2015). Separation of achiral analytes using supercritical fluid chromatography with chiral stationary phases. Trends in Analytical Chemistry, 67, 74–81.
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
PubMed. (2022). Ultra-fast microscale purification of chiral racemates and achiral pharmaceuticals with analytical supercritical fluid chromatography. Retrieved from [Link]
-
ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved from [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved from [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
Reddit. (n.d.). Separating Regioisomers using Preparative TLC. Retrieved from [Link]
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
-
Reddit. (n.d.). How to separate these regioisomers? Retrieved from [Link]
- Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
-
University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative quantitative kinetic study of rapid iodination of thiazole and its methyl derivatives in aqueous medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. Retrieved from [Link]
-
University of Windsor. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Resolving Impurities in 2-Aminobenzothiazole NMR Spectra.
-
RSC Publishing. (2022). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]
-
ACS Publications. (2022). Degradation of selected perfluoroalkyl substances (PFASs) using AlF3 in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Retrieved from [Link]
-
RSC Publishing. (2022). A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Retrieved from [Link]
-
PMC - NIH. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]
-
Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
-
PMC - NIH. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]
-
ResearchGate. (n.d.). Predicting the biodegradation products of perfluorinated chemicals using CATABOL. Retrieved from [Link]
- BenchChem. (n.d.). Stability issues of 4-aryl-1,3-thiazole derivatives in solution.
-
ResearchGate. (n.d.). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Retrieved from [Link]
-
PMC - NIH. (2023). Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR. Retrieved from [Link]
-
Springer. (2022). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Evaluating Relative Retention of Polar Stationary Phases in Hydrophilic Interaction Chromatography. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2,5-Disubstituted Thiazoles
Welcome to the technical support center for the synthesis of 2,5-disubstituted thiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Thiazole rings are prevalent in a wide array of pharmaceuticals and biologically active compounds, making their efficient synthesis a cornerstone of medicinal chemistry.[1][2][3][4] However, achieving high yields of 2,5-disubstituted thiazoles can be challenging. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate common experimental hurdles and optimize your synthetic protocols.
The Challenge of Synthesizing 2,5-Disubstituted Thiazoles
The Hantzsch thiazole synthesis, a long-standing and widely used method, involves the condensation of an α-haloketone with a thioamide.[5][6][7] While effective for many thiazole derivatives, it often faces limitations when targeting the 2,5-disubstituted pattern, primarily due to the instability of the required α-haloaldehyde precursors.[8] This can lead to low yields, the formation of unwanted side products, and complex purification procedures.[9] In response, various modern synthetic strategies have been developed to overcome these challenges, offering milder reaction conditions and improved yields.[10][11][12][13]
This guide will address issues related to both traditional and modern synthetic approaches, providing you with the knowledge to troubleshoot your experiments effectively.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer format to directly address specific problems you may encounter in the lab.
Q1: My yield of the 2,5-disubstituted thiazole is consistently low. What are the likely causes and how can I improve it?
A1: Low yields are a frequent challenge in thiazole synthesis. The root cause can often be traced back to several factors related to reaction conditions and reagent stability. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Reaction Conditions:
-
Temperature: The Hantzsch synthesis often requires heating to proceed at an optimal rate.[14] However, excessive heat can lead to decomposition of starting materials or the final product. If you are using conventional heating, ensure your reaction temperature is carefully controlled. Consider a temperature screening to find the optimal balance. For thermally sensitive substrates, modern methods that proceed at room temperature may be more suitable.[10]
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. While alcohols like methanol and ethanol are common, exploring other solvents or solvent mixtures might be beneficial.[14] In some cases, solvent-free conditions have been reported to increase reaction rates and yields.[14]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can result in product degradation. Monitor your reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
2. Consider Catalysis:
-
While the classic Hantzsch synthesis can proceed without a catalyst, modern variations often employ catalysts to enhance efficiency and yield.[14] Acid catalysts can facilitate the cyclization step. For instance, silica-supported tungstosilisic acid has been shown to give high yields in one-pot syntheses.[15]
3. Microwave-Assisted Synthesis:
-
Microwave irradiation has emerged as a powerful tool to accelerate the Hantzsch synthesis, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[16] If you have access to a microwave reactor, this is a highly recommended optimization strategy.
4. Purity of Starting Materials:
-
Impurities in your α-haloketone or thioamide can participate in side reactions, consuming your reagents and lowering the yield of the desired product.[14] Ensure you are using high-purity starting materials. If necessary, purify them by recrystallization or distillation before use.
The following diagram illustrates a general workflow for troubleshooting low yields:
Caption: A workflow for troubleshooting low yields in thiazole synthesis.
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Side product formation is a common issue that complicates purification and reduces the overall yield. Here are some of the usual culprits and how to address them:
-
Formation of Isomers: In cases where an N-monosubstituted thiourea is used, condensation with the α-haloketone can lead to the formation of two regioisomers. The reaction conditions, particularly the acidity of the medium, can influence the regioselectivity.[17] Running the reaction in a neutral solvent typically favors the formation of 2-(N-substituted amino)thiazoles.[17]
-
Over-alkylation: The nitrogen atoms in the thiazole ring can be susceptible to alkylation by the α-haloketone, leading to the formation of thiazolium salts. Using a slight excess of the thioamide can help to consume the α-haloketone and minimize this side reaction.[18]
-
Decomposition of Starting Materials: As mentioned earlier, α-haloaldehydes are particularly unstable. If your synthesis requires such a precursor, consider generating it in situ or using a more stable synthetic equivalent. Alternatively, explore modern synthetic routes that bypass the need for these unstable intermediates.[8]
Q3: The purification of my 2,5-disubstituted thiazole is proving difficult. What strategies can I employ for effective purification?
A3: Purification can be challenging due to the presence of closely related side products or unreacted starting materials. Here are some tips:
-
Initial Work-up: The initial product of the Hantzsch synthesis is often the hydrohalide salt of the thiazole, which is soluble in polar solvents like methanol.[18] Neutralization with a mild base (e.g., sodium carbonate solution) will deprotonate the thiazole, making it less polar and causing it to precipitate from the aqueous solution.[18] This is often an effective first step in purification.
-
Chromatography: Flash column chromatography is a standard method for purifying organic compounds. The choice of solvent system is crucial. A systematic approach to finding the right mobile phase using thin-layer chromatography (TLC) is recommended. Start with a non-polar solvent and gradually increase the polarity with a more polar solvent until good separation is achieved.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. The key is to find a solvent or solvent mixture in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Alternative Purification-Free Methods: Some modern synthetic protocols are designed to be "purification-free," where the product is obtained in high purity after a simple filtration.[19] Exploring such methods could be beneficial if purification is a persistent issue.
Frequently Asked Questions (FAQs)
Q: What are some of the more modern and efficient alternatives to the Hantzsch synthesis for preparing 2,5-disubstituted thiazoles?
A: Several innovative methods have been developed to overcome the limitations of the Hantzsch synthesis. These include:
-
Synthesis from N-Substituted α-Amino Acids: This metal-free approach utilizes readily available N-substituted α-amino acids, thionyl chloride, and a base like DBU to produce 2,5-disubstituted thiazoles in excellent yields.[10][11][12] This method is robust, scalable, and tolerates a wide range of functional groups.[10][12]
-
From Terminal Alkynes, Sulfonyl Azides, and Thionoesters: This multi-step, one-pot procedure involves a copper(I)-catalyzed cycloaddition followed by a rhodium(II)-catalyzed reaction to form the thiazole ring.[8][13] It allows for the synthesis of a diverse range of 2,5-disubstituted thiazoles.[8]
-
Modified Gewald Reaction: This method uses 1,4-dithiane-2,5-diol as an aldehyde precursor that reacts with α-substituted acetonitriles to selectively form 2-substituted thiazoles.[20]
The following diagram illustrates the general reaction mechanism of the Hantzsch thiazole synthesis:
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Q: How do reaction conditions affect the yield in microwave-assisted Hantzsch synthesis?
A: In microwave-assisted Hantzsch synthesis, temperature and reaction time are critical parameters. A study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines found that the optimal conditions were heating at 90°C for 30 minutes in methanol, which resulted in a 95% yield.[16] In contrast, conventional heating required a much longer reaction time (8 hours) and resulted in lower yields.[16] It is therefore advisable to perform an optimization screen of both temperature and time when developing a microwave-assisted protocol.
Q: Are there any green chemistry approaches for the synthesis of thiazole derivatives?
A: Yes, significant efforts have been made to develop more environmentally friendly methods for thiazole synthesis. These include:
-
Use of Green Solvents: Utilizing solvents like water or glycerol, which are less toxic and more sustainable than traditional organic solvents.[21]
-
Catalyst-Free and Solvent-Free Reactions: Some protocols have been developed that proceed efficiently without the need for a catalyst or solvent, reducing waste and simplifying the work-up procedure.[22]
-
Multi-component Reactions: One-pot, multi-component reactions are inherently more efficient and greener as they reduce the number of synthetic steps and purification stages, thereby saving time, energy, and materials.[15][21]
-
Use of Reusable Catalysts: Employing solid-supported catalysts that can be easily recovered and reused for multiple reaction cycles improves the sustainability of the process.[15]
Experimental Protocols
Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard example of the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Stir bar and hot plate
-
Scintillation vial (20 mL)
-
Beaker (100 mL)
-
Büchner funnel and filter flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5]
-
Add methanol (5 mL) and a stir bar to the vial.[5]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[5]
-
Remove the reaction from the heat and allow it to cool to room temperature.[5]
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[5] A precipitate should form.[18]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[5]
-
Wash the filter cake with water.[5]
-
Allow the solid to air dry on a watch glass.
-
Determine the mass and calculate the percent yield of the product.
Protocol 2: Modern, Mild Synthesis of 2,5-Disubstituted Thiazoles from N-Substituted α-Amino Acids
This protocol is based on a recently developed metal-free method.[10][12]
Materials:
-
N-substituted α-amino acid
-
Thionyl chloride (SOCl₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
Stir bar and magnetic stirrer
-
Round-bottom flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the N-substituted α-amino acid in dichloromethane (DCM) at room temperature, add thionyl chloride (SOCl₂).
-
Stir the reaction mixture for a short period to allow for the activation of the carboxylic acid.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous work-up.
-
Purify the crude product by flash column chromatography to obtain the desired 2,5-disubstituted thiazole.
Note: For specific amounts and reaction times, please refer to the original literature.[10][12]
Data Summary
The following table summarizes the impact of different synthetic methods and conditions on the yield of thiazole derivatives, based on literature data.
| Synthesis Method | Key Reagents | Conditions | Typical Yield | Reference |
| Hantzsch Synthesis (Conventional) | α-haloketone, thiourea | Reflux in ethanol | Moderate to good | [16] |
| Hantzsch Synthesis (Microwave) | α-haloketone, thiourea | 90°C, 30 min, methanol | Up to 95% | [16] |
| From N-Substituted α-Amino Acids | N-substituted α-amino acid, SOCl₂, DBU | Room temp, DCM | Excellent | [10][12] |
| From Terminal Alkynes | Alkyne, sulfonyl azide, thionoester | Cu(I) and Rh(II) catalysts | Good | [8][13] |
| Hantzsch with Reusable Catalyst | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Silica supported tungstosilisic acid | 79-90% | [15] |
References
-
Aledwan, H., Zimmermann, G., Fridman, N., Vassilikogiannakis, G., & Saady, A. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 27, 7513–7517. [Link]
-
Aledwan, H., Zimmermann, G., Fridman, N., Vassilikogiannakis, G., & Saady, A. (2025). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv. [Link]
-
Miura, T., Funakoshi, Y., Fujimoto, Y., Nakahashi, J., & Murakami, M. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. Organic Chemistry Portal. [Link]
-
Aledwan, H., Zimmermann, G., Fridman, N., Vassilikogiannakis, G., & Saady, A. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ResearchGate. [Link]
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. (2023). The Journal of Organic Chemistry. [Link]
-
Miura, T., Funakoshi, Y., Fujimoto, Y., Nakahashi, J., & Murakami, M. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters. [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). National Institutes of Health. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
Thiazole formation through a modified Gewald reaction. (2015). National Institutes of Health. [Link]
-
Synthesis of 2,5‐disubstituted thiazoles. (n.d.). ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Biological and Environmental Research. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Chemical and Pharmaceutical Research. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
-
A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5- Py2 Complex or P4S10. (n.d.). HARVEST (uSask). [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. [Link]
-
Recent advances in the therapeutic insights of thiazole scaffolds as acetylcholinesterase inhibitors. (2025). PubMed. [Link]
-
Editorial: Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery. (2018). ResearchGate. [Link]
-
synthesis of thiazoles. (2019, January 19). YouTube. [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers in Chemistry. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. (n.d.). CUTM Courseware. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules. [Link]
-
General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. (n.d.). National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. youtube.com [youtube.com]
- 8. Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters [organic-chemistry.org]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. harvest.usask.ca [harvest.usask.ca]
- 20. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bepls.com [bepls.com]
- 22. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Selective Cross-Coupling of Dihalogenated Heterocycles
Welcome to the Technical Support Center for selective cross-coupling of dihalogenated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in these critical synthetic transformations. Here, you will find in-depth answers to frequently asked questions and robust troubleshooting guides to address common experimental challenges.
Introduction: The Challenge of Selectivity
Dihalogenated heterocycles are invaluable building blocks in medicinal chemistry and materials science, offering two points for diversification. However, achieving selective functionalization at a single halogen position, especially when the halogens are identical, presents a significant synthetic hurdle. The regiochemical outcome of a cross-coupling reaction is a delicate interplay of electronic and steric factors inherent to the substrate, as well as the judicious choice of catalyst, ligand, base, and solvent.[1][2] This guide provides a framework for rational catalyst selection and reaction optimization to steer the reaction towards the desired mono-functionalized product.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in the cross-coupling of dihalogenated heterocycles?
A1: The selectivity of cross-coupling on a dihalogenated heterocycle is primarily dictated by the rate-determining oxidative addition step. The Pd(0) catalyst will preferentially insert into the most reactive C-X bond. Several factors influence this preference:
-
Electronic Effects: Generally, the carbon-halogen bond at the most electron-deficient position is the most reactive. For many nitrogen-containing heterocycles, this is the position α to the nitrogen atom due to the inductive effect and polarization of the C-N bond.[1]
-
Steric Hindrance: Less sterically hindered positions are more accessible to the bulky palladium catalyst, favoring oxidative addition.
-
Bond Dissociation Energy (BDE): While a factor, C-X bond strength alone is not a reliable predictor of reactivity.[1] For different halogens, the reactivity order is typically I > Br > Cl.[3][4]
-
Ligand Choice: The steric and electronic properties of the ligand coordinated to the palladium center can dramatically influence which C-X bond is activated. Bulky, electron-rich ligands can alter the "conventional" selectivity.[1][5]
-
Catalyst Speciation: The nature of the active catalytic species—whether it's a mononuclear Pd(0) complex, a multinuclear cluster, or a nanoparticle—can invert the site selectivity.[6][7]
Q2: How do I choose an initial catalyst and ligand for my specific dihalogenated heterocycle?
A2: A logical starting point is to consider the "conventional" reactivity of your heterocyclic core. For instance, in dihalopyridines, the position α to the nitrogen (C2 or C6) is typically more reactive.[1]
Initial Screening Recommendations:
| Heterocycle Class | "Conventional" Reactive Position | Recommended Starting Catalyst/Ligand System | Rationale |
| Dihalopyridines (e.g., 2,4-dibromopyridine) | C2 | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Well-established systems that favor the electronically activated position.[8][9] |
| Dihalopyrazines (e.g., 2,5-dichloropyrazine) | C2/C5 (equivalent) | Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., SPhos, XPhos) | Bulky ligands can promote efficient oxidative addition and prevent catalyst deactivation.[10][11] |
| Dihalopyrimidines | C4 > C2 > C5 | Pd(OAc)₂ with PPh₃ or a similar phosphine ligand | The reactivity hierarchy is well-documented, and standard catalysts often provide good selectivity.[2] |
| Dihalothiazoles/Dihaloimidazoles | C2 | Most standard Pd/phosphine systems | The C2 position is highly activated, and achieving selectivity for other positions is often challenging.[1] |
If "unconventional" selectivity is desired, consider using sterically demanding ligands like P(tBu)₃ or N-heterocyclic carbenes (NHCs) like IPr, which can favor reaction at more sterically accessible but less electronically activated sites.[1]
Q3: What is the role of the base and solvent in controlling selectivity?
A3: The base and solvent, while not always the primary drivers of regioselectivity, play crucial roles in reaction efficiency and can influence the outcome.
-
Base: In Suzuki-Miyaura couplings, the base is essential for activating the boronic acid to facilitate transmetalation.[12][13][14] The choice of base (e.g., carbonates, phosphates, hydroxides) can affect the reaction rate.[12] A faster, more efficient reaction can sometimes prevent side reactions or isomerization that might erode selectivity. In some cases, the base can also influence the catalyst's stability and activity.
-
Solvent: The solvent can impact catalyst solubility, stability, and speciation. Polar aprotic solvents like DMF or dioxane are common.[15] Interestingly, solvent choice can sometimes lead to a reversal of regioselectivity.[1] The interplay between the solvent and halide byproducts can also affect the selectivity for mono- versus difunctionalization.[16]
Troubleshooting Guide
Problem 1: Low or No Conversion
Your reaction shows primarily starting material after an appropriate reaction time.
Possible Causes & Solutions:
| Cause | Diagnostic Step | Recommended Action |
| Inactive Catalyst | The reaction mixture color doesn't change, or you observe precipitation of palladium black early on.[9] | 1. Use a Pre-catalyst: Switch to a more active pre-catalyst like Pd₂(dba)₃ or a Buchwald pre-catalyst.[11] 2. Degas Thoroughly: Ensure all solvents and the reaction vessel are rigorously degassed to remove oxygen, which can deactivate the Pd(0) catalyst. 3. Ligand Choice: For challenging substrates (e.g., aryl chlorides), use more electron-rich and bulky ligands (e.g., Buchwald ligands, NHCs) to promote oxidative addition.[17] |
| Poor Substrate Reactivity | You are using an aryl chloride or a very electron-rich heterocycle. | 1. Increase Temperature: Carefully increase the reaction temperature, potentially using a microwave reactor.[11][18] 2. Switch to a More Reactive Halogen: If possible, synthesize the analogous bromo- or iodo-heterocycle. Reactivity follows I > Br > Cl.[4][11] |
| Inappropriate Base/Solvent | The chosen base or solvent may not be suitable for the specific coupling reaction. | 1. Screen Bases: For Suzuki reactions, try a stronger base like K₃PO₄ or Cs₂CO₃.[11][12] 2. Screen Solvents: Test different solvents or solvent/water mixtures (e.g., Dioxane/H₂O, Toluene/H₂O).[10][15] |
Problem 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)
You are obtaining a mixture of the desired mono-arylated product and the di-arylated byproduct.
Possible Causes & Solutions:
| Cause | Diagnostic Step | Recommended Action |
| Second Coupling is Too Fast | The mono-arylated product is highly reactive towards a second coupling. | 1. Lower the Temperature: Running the reaction at a lower temperature can sometimes favor the first coupling over the second. 2. Use Fewer Equivalents of Coupling Partner: Reduce the equivalents of the boronic acid, organotin, or alkyne to 1.0-1.1 equivalents. 3. Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed but before significant di-substitution occurs. |
| Ligand Choice | The ligand may not be providing sufficient steric bulk to disfavor a second oxidative addition. | 1. Increase Ligand Bulk: Switch to a bulkier ligand (e.g., from PPh₃ to XPhos or P(tBu)₃).[1] 2. Consider Bidentate Ligands: Ligands like Xantphos can sometimes promote mono-functionalization by occupying more coordination sites on the palladium.[1] |
| Solvent Effects | The solvent may be promoting di-functionalization.[16] | 1. Solvent Screening: Experiment with different solvents. For example, in some systems, polar oxygen-containing solvents like THF can promote mono-arylation with dibromoarenes.[16] |
Problem 3: Formation of Side Products (e.g., Dehalogenation)
You observe the formation of a product where one of the halogens has been replaced by a hydrogen atom.
Possible Causes & Solutions:
| Cause | Diagnostic Step | Recommended Action |
| Source of Hydride | Dehalogenation occurs when a hydride source is present, which can reductively eliminate with the aryl group on the palladium intermediate.[19] | 1. Change the Solvent: Avoid alcoholic solvents, which can be a source of hydrides.[19] 2. Change the Base: Avoid strong alkoxide bases. Switch to inorganic bases like K₂CO₃ or K₃PO₄.[11] 3. Control Water Content: While some water is often necessary, excess water can be a proton source leading to dehalogenation. Optimize the water ratio in your solvent system.[11] |
| Slow Transmetalation | A slow transmetalation step allows more time for competing side reactions like dehalogenation to occur.[11] | 1. Use a More Active Boron Reagent: Ensure the purity of your boronic acid. Consider using a more reactive boronic ester (e.g., pinacol or MIDA).[18] 2. Optimize Base: The choice of base is critical for the transmetalation rate in Suzuki couplings. Screen different bases to find the optimal one for your system.[12] |
| Substrate Susceptibility | Electron-deficient heterocycles are particularly prone to dehalogenation.[11] | 1. Use Specialized Ligands: Buchwald's biaryl phosphine ligands are often effective for these challenging substrates.[11] 2. Protect N-H Groups: For heterocycles with an N-H bond (e.g., indoles, pyrazoles), protecting the nitrogen can sometimes suppress dehalogenation.[11] |
Visualizing the Workflow and Mechanisms
Catalyst Selection Workflow
This diagram outlines a logical workflow for selecting and optimizing a catalyst system for selective mono-arylation.
Caption: A decision-making workflow for catalyst selection.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the role of the base.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (n.d.). IKM Institut Kimia Malaysia.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.). NIH.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation. (2021). chem.ox.ac.uk.
- Sonogashira coupling. (n.d.). Wikipedia.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
- The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. (n.d.). Journal of the American Chemical Society.
- Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). Request PDF on ResearchGate.
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2014). MDPI.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (n.d.). ChemRxiv.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyrazine. (n.d.). Benchchem.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.). Journal of the American Chemical Society.
- Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. (n.d.). Journal of the American Chemical Society.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. (2021). White Rose Research Online.
- how to avoid dehalogenation side reactions in Suzuki coupling. (n.d.). Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). eScholarship.org.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. (n.d.). Benchchem.
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation. | Department of Chemistry [chem.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Yoneda Labs [yonedalabs.com]
Technical Support Center: Managing Regioselectivity in Reactions of Polysubstituted Thiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polysubstituted thiazoles. This guide is designed to provide in-depth, field-proven insights into controlling the regiochemical outcomes of your reactions. Here, we move beyond simple protocols to explain the underlying principles governing thiazole reactivity, helping you troubleshoot common issues and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Thiazole Reactivity
This section addresses the most common foundational questions regarding the inherent electronic properties of the thiazole ring, which dictate its reaction patterns.
Question 1: What are the most reactive positions on an unsubstituted thiazole ring, and why?
Answer: The reactivity of the thiazole ring is governed by the interplay of the electronegative nitrogen and the electron-donating sulfur atom. This results in a distinct electronic landscape:
-
C2 Position: The proton at the C2 position (between the N and S atoms) is the most acidic.[1] This is due to the inductive electron withdrawal by both adjacent heteroatoms and the ability of the resulting carbanion (or ylide) to be stabilized.[2] Consequently, C2 is the primary site for deprotonation by strong bases (like organolithiums), followed by reaction with an electrophile.[1][3]
-
C5 Position: The C5 position is the most electron-rich and nucleophilic carbon on the ring.[2][3] Calculated pi-electron densities confirm that C5 is the preferred site for electrophilic aromatic substitution.[2][4][5] This is because the sulfur atom at position 1 acts as an electron-donor, directing electrophiles to this site.[3]
-
C4 Position: The C4 position is generally less reactive towards electrophiles than C5 and less acidic than C2.[3][4]
Question 2: How do existing substituents on the thiazole ring influence the regioselectivity of subsequent reactions?
Answer: Substituents dramatically influence the inherent reactivity of the thiazole ring through both electronic and steric effects.
-
Electronic Effects:
-
Electron-Donating Groups (EDGs): An EDG at the C2 position (e.g., -NH₂, -OR) strongly activates the C5 position for electrophilic attack.[3] It enhances the electron density at C5, making the reaction faster and more selective.
-
Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂, -CN) deactivates the ring towards electrophilic substitution, making reactions more difficult. However, they can significantly increase the acidity of the remaining C-H protons, potentially altering the preferred site of metalation.
-
-
Steric Effects: Bulky substituents can hinder the approach of reagents to adjacent positions. For example, a large group at C4 may sterically block electrophilic attack at C5, potentially leading to mixtures of products or reaction at the less-favored C2 position if conditions are forced. This is a critical consideration in catalyst-driven reactions where the approach of a bulky metal complex is required.[6]
The pKa of the thiazole conjugate acid is highly sensitive to the electronic nature of substituents at both the C2 and C5 positions, providing a quantitative measure of these electronic influences.[7][8]
Section 2: Troubleshooting Guide for Common Synthetic Challenges
This section provides specific, actionable advice for overcoming common regioselectivity issues encountered during experiments.
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Problem: My electrophilic substitution reaction on a 2,4-disubstituted thiazole is giving me a mixture of C5-substituted product and starting material, with low overall conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor C5 electrophilic substitution.
Causality Explained:
-
The Problem of Protonation: Thiazoles are basic, with a conjugate acid pKa around 2.5.[2] In strongly acidic media, the ring nitrogen becomes protonated. This puts a positive charge on the ring, strongly deactivating it towards attack by an electrophile (which is also positively charged or polarized). This is a common reason for failed nitration or sulfonation reactions.
-
Substrate Activation: As a rule, electrophilic substitutions on thiazoles work best when an electron-donating group is present to activate the ring system, particularly at the C2 position, which strongly directs to C5.[3] If your substrate is not sufficiently activated, the reaction will be sluggish.
-
Electrophile Potency: For a deactivated or modestly activated thiazole, a weak electrophile may not be sufficient to drive the reaction to completion. Using a stronger halogenating agent or adding a Lewis acid can increase the electrophile's potency.
Metal-Catalyzed C-H Functionalization (e.g., Direct Arylation)
Problem: I am trying to perform a direct C-H arylation on my substituted thiazole, but I am getting a mixture of C2 and C5 isomers. How can I control the selectivity?
Answer: This is a classic challenge in thiazole chemistry. The regioselectivity in direct C-H arylation is highly dependent on the reaction mechanism, which can be tuned by the choice of metal catalyst.[9]
Key Principle: Mechanism Dictates Selectivity
-
Palladium (Pd) Catalysis (Favors C5): Palladium-catalyzed arylations typically proceed through an electrophilic palladation mechanism (Concerted Metalation-Deprotonation, CMD). In this pathway, the electron-rich C5 position of the thiazole acts as a nucleophile, attacking the electrophilic palladium complex. This pathway is favored for C-H bonds that are more nucleophilic.[9][10]
-
Copper (Cu) Catalysis (Favors C2): Copper-mediated arylations often proceed via a different mechanism involving a base-promoted C-H metalation . Here, the most acidic proton is removed first. On the thiazole ring, the C2-H is significantly more acidic than the C5-H.[1][2] The resulting C2-anion then reacts with the copper catalyst.[9]
Troubleshooting and Protocol Guide:
| Issue | Recommended Action | Rationale |
| Undesired C2-arylation | Switch from a Cu-based catalyst system to a Pd-based one (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). | You are likely operating under conditions that favor deprotonation at C2. Switching to Palladium will favor the electrophilic substitution pathway at the more nucleophilic C5 position.[9][10] |
| Undesired C5-arylation | Switch from a Pd-based catalyst system to a Cu-based one (e.g., CuI, CuTC). Ensure a suitable base is present. | Your conditions favor the electrophilic palladation pathway. Switching to Copper will favor deprotonation at the most acidic C2 site.[9][11] |
| Mixture of Isomers with Pd | Add a specific ligand. For example, bulky phosphine ligands can sometimes alter selectivity. Alternatively, ensure your conditions (base, solvent) are optimized for the CMD pathway. | Ligands can influence the steric and electronic environment of the metal center, potentially steering selectivity.[11] |
| Low Reactivity at C2 with Cu | Increase the strength of the base or use a more reactive aryl halide (I > Br >> Cl). | The C-H metalation at C2 is base-promoted. A stronger base can facilitate this step. Aryl iodides are generally more reactive in these coupling reactions. |
Protocol 1: Palladium-Catalyzed C5-Selective Direct Arylation [10]
-
To an oven-dried reaction vessel, add the thiazole derivative (1.0 equiv), aryl halide (1.2-1.5 equiv), Pd(OAc)₂ (2-5 mol%), and a suitable ligand if necessary (e.g., PPh₃, 5-10 mol%).
-
Add a carbonate base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add a high-boiling polar aprotic solvent (e.g., DMF, DMA).
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 100-140 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 2: Copper-Mediated C2-Selective Direct Arylation [9][11]
-
To an oven-dried reaction vessel, add the thiazole derivative (1.0 equiv), aryl iodide (1.5 equiv), and CuI (10-20 mol%).
-
Add a suitable base, often a stronger one like an alkoxide or fluoride (e.g., t-BuOK or TBAF, 2.0 equiv).
-
Add a high-boiling polar aprotic solvent (e.g., DMF, NMP).
-
Degas the mixture with nitrogen or argon.
-
Heat the reaction, typically to temperatures above 120 °C, and monitor for completion.
-
Perform an aqueous workup as described in the palladium protocol and purify the product.
Directed ortho-Metalation (DoM) and Lithiation
Problem: I'm trying to functionalize my thiazole at the C2 position via lithiation, but I'm getting a complex mixture or decomposition.
Answer: While the C2 proton is the most acidic, successful lithiation and subsequent quenching require careful control of conditions to avoid side reactions.
Decision Workflow for C2-Lithiation:
Caption: Troubleshooting workflow for C2-lithiation of thiazoles.
Causality Explained:
-
Base Selection: The choice of base is critical. While n-BuLi is a common choice, its high nucleophilicity can lead to competitive addition to the polar C=N bond of the thiazole, especially if deprotonation is slow. A hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often a safer choice as it will only act as a base, selectively removing the C2 proton.
-
Thermal Instability: Lithiated thiazoles are thermally unstable. Allowing the reaction to warm significantly before the addition of an electrophile can lead to decomposition and ring-opening pathways. Maintaining the temperature at -78 °C throughout the deprotonation and quenching steps is paramount.
-
Directed Metalation Groups (DMGs): If your thiazole contains a suitable directing group (e.g., -CONR₂, -OMe) at the C4 or C5 position, it can direct lithiation to the adjacent carbon.[12][13] This is a powerful strategy for functionalizing positions other than C2. The DMG coordinates to the lithium of the organolithium reagent, delivering the base to a specific site.[14]
Section 3: References
-
Doucet, H., & Hierso, J. C. (2007). Synthesis by direct arylation of thiazole-derivatives: regioisomer configurations-optical properties relationship investigation. PubMed.
-
Paranthaman, S., et al. (n.d.). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society.
-
Paranthaman, S., et al. (n.d.). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Scilit.
-
(n.d.). Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. ACS Publications.
-
(2015). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C-H activation. PubMed.
-
(n.d.). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications (RSC Publishing).
-
(n.d.). View of Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study.
-
(n.d.). Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted... Semantic Scholar.
-
(n.d.). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed Central.
-
(n.d.). Thiazole. Wikipedia.
-
(n.d.). CH Substitution Reaction of Thiazoles at the 2-Position. ResearchGate.
-
(n.d.). Electrical effects in monosubstituted thiazoles. pKa Values of some 5-... RSC Publishing.
-
(n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
-
(n.d.). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. NIH.
-
(n.d.). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central.
-
(n.d.). Theoretical studies on the reactivity of thiazole derivatives. ResearchGate.
-
(n.d.). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC.
-
(n.d.). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed.
-
(n.d.). Quantum chemical studies on protonation of some substituted thiazole derivatives.
-
(n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review.
-
(n.d.). Thiazole synthesis. Organic Chemistry Portal.
-
(2019). synthesis of thiazoles. YouTube.
-
(2024). 2 H -Thiazolo[4,5- d ][15][16][17]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science (RSC Publishing).
-
(2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate.
-
(n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
-
(n.d.). Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a][10][15][16]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations. ResearchGate.
-
(n.d.). ortho metalation. Andrew G Myers Research Group.
-
(n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
-
(n.d.). Directed ortho metalation. Wikipedia.
-
(2024). (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate.
-
(n.d.). Directed Metalation: A Survival Guide. Baran Lab.
-
(n.d.). Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. ResearchGate.
-
(2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
-
(2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC - NIH.
-
(n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
-
(n.d.). 1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1.
-
(2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.
-
(n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls.
-
(n.d.). Sites of electrophilic substitution in thiazole. ResearchGate.
-
(n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2 H -Thiazolo[4,5- d ][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03874F [pubs.rsc.org]
- 7. Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles | Semantic Scholar [semanticscholar.org]
- 8. Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. baranlab.org [baranlab.org]
- 15. Synthesis by direct arylation of thiazole-derivatives: regioisomer configurations-optical properties relationship investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 17. scilit.com [scilit.com]
Technical Support Center: Overcoming Poor Solubility of Thiazole Carboxylate Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of thiazole carboxylate intermediates. Our approach is rooted in fundamental physicochemical principles to empower you to make informed, effective decisions in the lab.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you may encounter during synthesis, work-up, and purification.
Issue 1: My intermediate is precipitating unexpectedly during the reaction or aqueous work-up.
Question: I'm running a reaction to synthesize a thiazole carboxylate, and a solid is crashing out of the solution, halting the reaction. A similar thing happens when I try to perform an aqueous extraction. What's happening and what should I do?
Answer: Uncontrolled precipitation is a common indicator that your compound's solubility limit has been exceeded in the current solvent system. Thiazole carboxylates possess both a relatively nonpolar heterocyclic core and an ionizable carboxylic acid group, leading to complex solubility behavior. The precipitate could be your starting material, the intermediate product, or a salt.
Immediate Diagnostic Steps:
-
Sample the Precipitate: If possible, isolate a small amount of the solid and the supernatant.
-
Quick Analysis: Run a quick Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the precipitate. Is it the starting material (indicating reaction failure) or the desired product?
Systematic Troubleshooting Workflow:
This workflow provides a structured approach to resolving in-process precipitation.
Caption: Hierarchical strategy for enhancing intermediate solubility.
References
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
-
Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023). Analytical Chemistry. [Link]
- Recrystallization. University of California, Los Angeles.
- How to Purify an organic compound via recrystallization or reprecipitation? (2015).
- Recrystallization - Single Solvent. University of Calgary.
- Improving API Solubility by Salt and Cocrystal Form
- Recrystalliz
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Procedure For Determining Solubility Of Organic Compounds. Scribd.
- How can you determine the solubility of organic compounds? (2017). Quora.
-
Co-solvency and anti-solvent method for the solubility enhancement. (2020). World Journal of Pharmaceutical Research. [Link]
- Cosolvent and Complexation Systems. (2022). Pharma Excipients.
-
Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews. [Link]
-
Salt Formation to Improve Drug Solubility. (2007). ResearchGate. [Link]
- How To Determine Solubility Of Organic Compounds? (2024). Chemistry For Everyone - YouTube.
-
Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. (2019). Molecules. [Link]
- Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
-
Effect of pH and temperature on the solubility of a surface active carboxylic acid. (1989). Journal of Pharmaceutical Sciences. [Link]
- Improving solubility via structural modification. (2013).
-
Method for Measuring Aqueous Solubilities of Organic Compounds. (1995). Analytical Chemistry. [Link]
- Does pH affect solubility? (2023).
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2011).
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- How does pH affect water solubility of organic acids (or acids in general)? (2010). Reddit.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- A Systematic Review On Thiazole Synthesis And Biological Activities.
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). RSC Medicinal Chemistry. [Link]
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Thiazole synthesis. Organic Chemistry Portal.
- A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (1998).
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances. [Link]
-
The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020). Molecular Pharmaceutics. [Link]
-
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
Technical Support Center: Preventing Debromination in Thiazole Coupling Reactions
Welcome to the technical support center for thiazole coupling reactions. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with undesired debromination side reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical solutions to help you optimize your reaction conditions and maximize the yield of your desired coupled product.
Troubleshooting Guide: Addressing Specific Issues
This section provides a systematic approach to resolving common problems encountered during thiazole coupling reactions.
Issue 1: Significant formation of a debrominated thiazole byproduct is observed by LC-MS or GC-MS.
If you observe the formation of a thiazole byproduct where a bromine atom has been replaced by hydrogen, consult the following troubleshooting steps. It is recommended to address these variables sequentially.[1]
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting debromination.[1]
1. Reaction Temperature
-
Probable Cause: High temperatures can accelerate the rate of the undesired debromination pathway relative to the desired coupling reaction.[1][2]
-
Recommended Solution: Attempt the reaction at a lower temperature. Run a series of experiments, decreasing the temperature in 10-20 °C increments, to find an optimal balance between an acceptable reaction rate and minimal byproduct formation.[1] While many coupling reactions are run between 80-100 °C, lowering the temperature can significantly suppress side reactions.[3][4]
Table 1: Illustrative Effect of Temperature on Debromination in a Thiazole Suzuki Coupling
| Entry | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| 1 | 100 | 55 | 40 |
| 2 | 80 | 85 | 10 |
| 3 | 60 | 70 (slower reaction) | <5 |
| Data is illustrative and based on general trends reported for aryl halides.[1] |
2. Choice of Base
-
Probable Cause: The use of a strong base, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote hydrodehalogenation.[1][2] These bases can either act as a hydride source or facilitate pathways that lead to debromination.
-
Recommended Solution: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often highly effective at promoting the desired coupling while minimizing debromination.[1][3][4] The choice of base is critical for the transmetalation step in Suzuki reactions and can significantly influence the reaction outcome.[3][5]
Table 2: Illustrative Effect of Base on Debromination
| Entry | Base | Desired Product Yield (%) | Debrominated Byproduct (%) |
| 1 | NaOtBu | 45 | 50 |
| 2 | K₂CO₃ | 75 | 20 |
| 3 | K₃PO₄ | 90 | <5 |
| Data is illustrative and based on trends observed in cross-coupling reactions.[1] |
3. Catalyst and Ligand System
-
Probable Cause: The electronic and steric properties of the palladium catalyst and phosphine ligand are crucial.[1][2] While bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) are designed to accelerate the rate-limiting oxidative addition and subsequent reductive elimination, an improper match for the specific thiazole substrate can inadvertently favor the debromination pathway.[2][3]
-
Recommended Solution: Screen a panel of phosphine ligands with varying steric and electronic properties. For instance, if a very electron-rich ligand is causing issues, a less electron-donating one might be beneficial. Bidentate ligands like Xantphos or dppf can sometimes offer better stability and selectivity compared to monodentate ligands.[2][6]
Table 3: Ligand Screening Examples
| Ligand | General Property | Potential Impact on Debromination |
| SPhos | Bulky, electron-rich monophosphine | Highly active, may reduce debromination by accelerating desired coupling.[7] |
| Xantphos | Bulky, bidentate with a wide bite angle | Can promote reductive elimination, potentially outcompeting debromination.[2] |
| P(t-Bu)₃ | Very bulky, electron-rich monophosphine | Can be very effective, but its high activity might also promote side reactions if not optimized.[5] |
| PPh₃ | Less bulky, less electron-rich | A standard ligand; may be less active but could offer higher selectivity in some cases. |
| Optimal ligand choice is highly substrate-dependent. |
4. Presence of Hydride Sources
-
Probable Cause: Reductive debromination requires a source of hydride (H⁻). Protic impurities like water or alcohols, or even certain solvents (like DMF) and reagents, can act as hydride donors.[1][2][8]
-
Recommended Solution: Ensure all reagents and solvents are strictly anhydrous and the reaction is run under a rigorously inert atmosphere (Argon or Nitrogen).[1][3] Use freshly distilled or commercially available anhydrous solvents. If using a base like K₃PO₄, ensure it is finely ground and dried in an oven before use. Degassing the reaction mixture by bubbling with an inert gas for 15-20 minutes before heating is a critical step.[9]
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem? A1: Debromination is an undesired side reaction where a bromine atom on the thiazole ring is replaced by a hydrogen atom.[1][2] This hydrodehalogenation process consumes your starting material and generates an impurity that can be difficult to separate from the desired product, ultimately lowering the reaction yield and complicating purification.[1][2]
Q2: What is the underlying mechanism of debromination in a palladium-catalyzed coupling? A2: Debromination typically occurs within the palladium catalytic cycle. After the initial oxidative addition of the bromothiazole to the Pd(0) catalyst, the resulting Pd(II) intermediate can follow an undesired pathway. Instead of undergoing transmetalation (in Suzuki coupling) or amine coordination (in Buchwald-Hartwig amination), it can react with a hydride source.[6] This leads to a Pd(II)-hydride intermediate which can then undergo reductive elimination to release the debrominated thiazole and regenerate a Pd(II) species. High temperatures and electron-rich ligands can sometimes facilitate this competing pathway.
Caption: General scheme for Suzuki coupling vs. the competing debromination pathway.
Q3: Which bromine on a dibromothiazole is more reactive? A3: In palladium-catalyzed cross-coupling reactions involving substrates like 2,5-dibromothiazole, the C-Br bond at the 2-position is generally more electron-deficient and thus more reactive towards oxidative addition than the C-Br bond at the 5-position.[1] However, the relative rates of reaction and debromination at each position can be influenced by the specific reaction conditions, requiring careful optimization for selective couplings.[1]
Q4: Can prolonged reaction times increase debromination? A4: Yes. Allowing the reaction to proceed for an extended period after the limiting reagent has been consumed can lead to the gradual accumulation of debrominated byproducts.[1] It is crucial to monitor the reaction progress by a suitable technique (TLC, LC-MS, GC-MS) and to quench the reaction promptly upon completion.
Experimental Protocol: General Method for Suppressing Debromination in Suzuki Coupling of Bromothiazoles
This general protocol for a Suzuki-Miyaura coupling incorporates best practices to suppress hydrodehalogenation.[1][9]
Materials:
-
Bromothiazole (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol% or a suitable precatalyst)
-
Phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, finely ground and oven-dried, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the bromothiazole, arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum.[1]
-
Reaction: Place the flask in a pre-heated oil bath set to a moderate temperature (e.g., 80 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress closely by TLC or LC-MS (e.g., every 30-60 minutes). The goal is to stop the reaction as soon as the bromothiazole is consumed to prevent prolonged heating.[3]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][8]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.[1]
References
-
ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ligand directed debromination of tetrabromodiphenyl ether mediated by nickel under visible irradiation. Environmental Science: Nano. Retrieved from [Link]
-
Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. Reddit. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
National Institutes of Health. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. NIH. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium‐catalyzed dehalogenation of 5‐halopyrazoles. Semantic Scholar. Retrieved from [Link]
-
ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. Reddit. Retrieved from [Link]
-
MDPI. (n.d.). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Ligand directed meta-C–H arylation of anilines, phenols, and heterocycles. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
PubMed. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry. Retrieved from [Link]
-
Reddit. (n.d.). Struggling to make a sonogashira coupling reaction happen. Reddit. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. NIH. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
University of Bristol. (n.d.). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: LC-MS Analysis for Monitoring Thiazole Synthesis Reactions
Welcome to the technical support center for LC-MS analysis of thiazole synthesis reactions. This guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and FAQs to address specific issues you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Q1: My thiazole analyte is showing significant peak tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for basic compounds like many thiazole derivatives is a common issue in reversed-phase LC-MS.[1][2] It often stems from secondary interactions between the positively charged analyte and negatively charged residual silanols on the silica-based stationary phase.[1] This interaction is in addition to the primary reversed-phase retention mechanism, leading to a distorted peak shape.[1] Here’s a systematic approach to troubleshoot and resolve this:
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Add a buffer: The most effective way to mitigate silanol interactions is to add a buffer to your mobile phase. A combination of formic acid with its salt, ammonium formate, can be very effective. The positively charged ammonium ions will preferentially interact with the silanol groups, effectively shielding them from your thiazole analyte.[1]
-
Adjust pH: Lowering the mobile phase pH with an acid like formic acid (typically 0.1%) ensures that the silanol groups are protonated and less likely to interact with your analyte.[3]
-
Include buffer in both aqueous and organic phases: For gradient methods, it's crucial to have the buffer in both your aqueous and organic solvents to ensure consistent peak shape for both early and late eluting compounds.[1]
-
-
Column Selection:
-
Use a modern, end-capped column: Newer "Type B" silica columns with high-purity silica and advanced end-capping are designed to minimize residual silanol groups.[2]
-
Consider a different stationary phase: If peak tailing persists, you might try a column with a less active stationary phase or one with a different chemistry altogether, such as a polymer-based or hybrid silica column.[4]
-
-
Check for Non-Chemical Causes:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.[4]
-
Physical Issues: Poor connections, a clogged frit, or a void in the column can also cause peak tailing.[4][5] Systematically check your fittings and consider flushing or replacing your column if necessary.
-
Q2: I'm not seeing my thiazole product in the mass spectrometer, or the signal is very weak. What should I check?
A2: A weak or absent signal for your target analyte can be frustrating. The issue could be with the chromatography, the ionization process, or the mass spectrometer settings. Here is a troubleshooting workflow to diagnose the problem:
start [label="Start: Weak or No Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_lc [label="Is there a peak in the UV/DAD chromatogram?"]; lc_ok [label="Yes", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; lc_problem [label="No", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; troubleshoot_lc [label="Troubleshoot LC:\n- Check sample stability\n- Verify injection\n- Assess retention"]; check_infusion [label="Infuse a standard solution directly into the MS.\nIs a signal observed?"]; infusion_ok [label="Yes", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; infusion_problem [label="No", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; troubleshoot_ms [label="Troubleshoot MS:\n- Check MS settings (m/z, polarity)\n- Calibrate MS\n- Clean ion source"]; ion_suppression [label="Potential Ion Suppression\n or Co-elution Issue"]; optimize_chromatography [label="Optimize Chromatography:\n- Adjust gradient\n- Improve sample cleanup"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_lc; check_lc -> lc_ok [xlabel="Yes"]; check_lc -> lc_problem [xlabel="No"]; lc_problem -> troubleshoot_lc; lc_ok -> check_infusion; check_infusion -> infusion_ok [xlabel="Yes"]; check_infusion -> infusion_problem [xlabel="No"]; infusion_problem -> troubleshoot_ms; infusion_ok -> ion_suppression; ion_suppression -> optimize_chromatography; troubleshoot_lc -> end; troubleshoot_ms -> end; optimize_chromatography -> end; }
Detailed Explanation:
-
LC Troubleshooting: If you don't see a peak in your UV or Diode Array Detector (DAD) chromatogram, the problem likely lies with your sample or the LC system.[6] Verify that your thiazole derivative is stable under your analytical conditions and that the autosampler is injecting correctly.
-
Direct Infusion: If you have a chromatographic peak but no MS signal, directly infusing a standard solution of your compound into the mass spectrometer is a crucial diagnostic step. This bypasses the LC system and tells you if the issue is with the MS itself.
-
MS Troubleshooting: If direct infusion gives no signal, the problem is with the mass spectrometer. Double-check your settings: Are you in the correct ionization mode (positive or negative)? Is the mass-to-charge ratio (m/z) of your target ion correct? When was the last time the instrument was calibrated? The ion source may also require cleaning.[7]
-
Ion Suppression: If direct infusion works but you get no signal with LC-MS, you are likely experiencing ion suppression.[8][9] This happens when other components from your reaction mixture co-elute with your analyte and compete for ionization in the source, reducing your analyte's signal.[8][10] To resolve this, you'll need to improve your chromatographic separation to resolve your analyte from the interfering species or implement a more rigorous sample cleanup procedure.[8]
Q3: My retention times are shifting from run to run. What could be causing this instability?
A3: Unstable retention times can compromise the reliability of your data. The most common culprits are related to the mobile phase, the pump, or the column.
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Composition | Ensure your mobile phase is fresh and properly mixed. For premixed mobile phases, be aware of potential evaporation of the more volatile component over time. Verify that the pH and buffer concentration are consistent between batches.[4] |
| Pump/Degasser Issues | Check for leaks in the pump heads, seals, and tubing. An inconsistent flow rate will directly impact retention times. Ensure the degasser is functioning correctly, as dissolved gases can cause pressure fluctuations and affect pump performance.[4] |
| Column Equilibration | Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient. Insufficient equilibration is a common cause of retention time drift at the beginning of a sequence. |
| Column Temperature | The column oven should be set to a stable temperature. Fluctuations in ambient temperature can affect retention times if a column heater is not used.[4] |
| Column Contamination/Aging | Over time, the column can become contaminated or the stationary phase can degrade, leading to changes in retention.[7] If the problem persists and other causes have been ruled out, try a new column. |
Q4: How do I optimize the electrospray ionization (ESI) source for my thiazole derivative?
A4: Optimizing the ESI source is critical for achieving maximum sensitivity. Thiazoles, often containing basic nitrogen atoms, typically ionize well in positive ion mode.[11] The goal is to find the right balance of parameters to efficiently generate gas-phase ions from the liquid eluent.
Key ESI Parameters for Optimization:
| Parameter | Effect on Ionization | Typical Starting Range |
| Capillary Voltage | Drives the electrospray process. Too low results in poor ionization; too high can cause in-source fragmentation.[12] | 3–5 kV (positive mode)[12] |
| Nebulizer Gas Pressure | Controls the formation of droplets. Higher pressure creates smaller droplets, aiding desolvation, but can also lead to ion suppression if too high.[12] | 20–60 psi[12] |
| Desolvation Temperature | Heats the nebulized spray to facilitate solvent evaporation. Higher temperatures improve desolvation but can degrade thermally labile compounds.[12] | 250–450°C[12] |
| Cone/Fragmentor Voltage | A potential applied to the sampling cone or fragmentor. Can be increased to induce in-source fragmentation for structural confirmation, but should be kept low for maximizing the signal of the parent ion. | Varies by instrument; start with the manufacturer's recommended value and adjust. |
Optimization Strategy:
The best approach is to perform a flow injection analysis (FIA) or infuse a standard solution of your thiazole derivative while systematically varying one parameter at a time to find the optimal setting for each. Many modern instruments have automated optimization routines that can perform this process for you.
In-Depth Troubleshooting Guides
Guide 1: Combating Severe Ion Suppression in Reaction Mixtures
Ion suppression is a major challenge when analyzing complex mixtures like a synthesis reaction, as it can lead to underestimation or even non-detection of your target analyte.[10][13] It occurs when co-eluting matrix components interfere with the ionization of your analyte in the ESI source.[9]
Diagnostic Workflow for Ion Suppression:
start [label="Suspected Ion Suppression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; post_column_infusion [label="Perform Post-Column Infusion Experiment:\nInfuse analyte post-column while injecting a blank matrix sample."]; observe_signal [label="Observe Analyte Signal During Blank Injection"]; signal_dip [label="Does the signal dip at certain retention times?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_dip [label="No significant dip", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; yes_dip [label="Yes, signal dips", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; suppression_confirmed [label="Ion Suppression Confirmed"]; no_suppression [label="Ion suppression is not the primary issue.\nRe-evaluate other factors."]; mitigation [label="Implement Mitigation Strategies"]; strategy1 [label="Improve Chromatographic Separation"]; strategy2 [label="Enhance Sample Preparation"]; strategy3 [label="Dilute the Sample"]; end [label="Problem Mitigated", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> post_column_infusion; post_column_infusion -> observe_signal; observe_signal -> signal_dip; signal_dip -> yes_dip [xlabel="Yes"]; signal_dip -> no_dip [xlabel="No"]; yes_dip -> suppression_confirmed; no_dip -> no_suppression; suppression_confirmed -> mitigation; mitigation -> strategy1; mitigation -> strategy2; mitigation -> strategy3; strategy1 -> end; strategy2 -> end; strategy3 -> end; }
Mitigation Strategies:
-
Chromatographic Separation: The most effective solution is to chromatographically separate your thiazole analyte from the interfering components.
-
Gradient Optimization: Adjust the slope of your gradient to increase the resolution around your peak of interest.
-
Change Column Chemistry: If resolution cannot be achieved on your current column, try a column with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) to alter the selectivity.
-
-
Sample Preparation: Reducing the complexity of the injected sample can significantly decrease matrix effects.
-
Dilution: A simple dilution of your reaction mixture can sometimes be enough to reduce the concentration of interfering species below the level where they cause significant suppression.[8]
-
Solid-Phase Extraction (SPE): If dilution is not sufficient, use an SPE method to clean up your sample. Choose a sorbent that retains your analyte while allowing the interfering components to be washed away.
-
-
Modify Ionization:
-
Switch Ionization Source: If available, try Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique and can be less susceptible to ion suppression than ESI for certain compounds.[14]
-
References
- Vertex AI Search. (2016). Application of LCMS in small-molecule drug development.
- Vertex AI Search. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Vertex AI Search.
- Bioanalysis Zone. (2025).
- BioAgilytix Labs.
- Wikipedia. Ion suppression (mass spectrometry).
- Vertex AI Search.
- LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry.
- Restek. LC Troubleshooting—All of My Peaks are Tailing!
- PubMed. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts.
- Chromatography Forum. (2008). peak tailing and disappearing peak in LC/MS/MS.
- LCGC. (2023).
- hdb. The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi.
- Vertex AI Search. How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
- LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- ZefSci. (2025).
- PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
- ResearchGate. (2025). Reaction kinetic monitoring by high performance liquid chromatography coupled to mass spectrometry: Oxidation processes of selected isothiazoles | Request PDF.
- Scribd. Why Do Peaks Tail?
- Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
- Vertex AI Search. (2014).
- ResearchGate. (2025). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR | Request PDF.
- ResearchGate. (2025). (PDF) Optimization of the detection conditions for the series of 1,2,4-triazole-3-thiones for fia-esi-ms.
- PubMed Central. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
- SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column.
- LGC.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- NIH. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies.
- ResearchGate. (2018). (PDF)
- Scientist Live. (2013). LC/MS detection: powerful tool for organic compound analysis.
- Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- NIH. (2003). Application of LC-MS to the analysis of new radiopharmaceuticals.
- Benchchem.
- Bentham Science Publisher. Synthesis, Reaction and Biological Activity of Thiazoles.
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- S-PACT. (2025). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy.
- Vertex AI Search. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
Sources
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 2. scribd.com [scribd.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. peak tailing and disappearing peak in LC/MS/MS - Chromatography Forum [chromforum.org]
- 7. zefsci.com [zefsci.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 12. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 13. hdb.ugent.be [hdb.ugent.be]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Optimization of Reaction Time and Temperature for Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for thiazole synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the optimization of reaction time and temperature for the synthesis of thiazole derivatives. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you in your research.
Section 1: Troubleshooting Common Issues
This section addresses prevalent challenges in thiazole synthesis, offering diagnostic questions and actionable solutions.
Issue 1: Low or No Product Yield
Question: My Hantzsch thiazole synthesis is resulting in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low or non-existent yield in a Hantzsch thiazole synthesis is a common but solvable issue. The root cause often lies in one or more of the following areas: reaction conditions, reagent quality, or the work-up procedure.[1][2]
Underlying Causality: The Hantzsch synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide.[3][4] The reaction proceeds through a series of steps including nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.[3][4] Each of these steps is sensitive to reaction parameters.
Troubleshooting Protocol:
-
Verify Reagent Purity: Ensure the high purity of your α-haloketone and thioamide starting materials. Impurities can lead to competing side reactions that consume reactants and complicate purification.[1][2] If necessary, purify your starting materials by recrystallization or distillation.
-
Optimize Reaction Temperature: The reaction often requires heating to proceed at an efficient rate.[2] However, excessive heat can lead to the decomposition of reactants or intermediates and the formation of byproducts.[1]
-
Initial Steps: For many common substrates like α-bromoacetophenones and thiourea, refluxing in ethanol or methanol for 2-4 hours is a good starting point.[3]
-
For Less Reactive Substrates: Higher temperatures or the use of microwave irradiation may be necessary to drive the reaction to completion.[2][5][6] Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields.[5][6][7]
-
-
Monitor the Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.[1][3] If starting materials are still present after the initial reaction time, consider extending the duration of heating.[1]
-
Evaluate Your Solvent Choice: The polarity of the solvent is critical. Alcohols like ethanol and methanol are commonly used and often give good results.[1][2] However, for specific substrates, a solvent screen might be necessary to identify the optimal medium.[1] In some cases, solvent-free conditions have been reported to enhance reaction rates and yields.[1][2]
-
Review the Work-up Procedure: The product is often isolated by neutralizing the reaction mixture with a base, such as aqueous sodium bicarbonate or ammonium hydroxide, which causes the thiazole derivative to precipitate.[1][3] If no precipitate forms, your product may be more soluble in the aqueous layer. In this case, extraction with an appropriate organic solvent like ethyl acetate is necessary.[1][3]
Issue 2: Significant Side Product Formation
Question: My reaction is producing the desired thiazole, but I am also observing a significant amount of side products, making purification difficult. How can I improve the selectivity of my reaction?
Answer:
The formation of side products is typically a consequence of suboptimal reaction conditions or the inherent reactivity of your substrates. Controlling temperature and, in some cases, the pH of the reaction medium are key to improving selectivity.
Underlying Causality: Side reactions can arise from various pathways, including self-condensation of the α-haloketone, decomposition of the thioamide, or alternative cyclization pathways. The stability of reaction intermediates is highly dependent on the reaction conditions.
Troubleshooting Protocol:
-
Refine Temperature Control: As a primary measure, try lowering the reaction temperature. While this may increase the required reaction time, it can significantly reduce the rate of side product formation.[1]
-
Consider pH Control for Regioselectivity: In cases where N-monosubstituted thioureas are used, the reaction can potentially yield two different regioisomers.
-
Neutral Conditions: In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles.[2][8]
-
Acidic Conditions: Conducting the reaction under strongly acidic conditions (e.g., in the presence of HCl) can favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[8][9] The ratio of these isomers is influenced by the specific acid, temperature, and substrate structure.[8][9]
-
-
Investigate Catalyst Use: While the classic Hantzsch synthesis is often performed without a catalyst, modern variations may employ one to enhance efficiency and selectivity. For example, silica-supported tungstosilisic acid has been shown to give high yields.[2][10]
Section 2: Frequently Asked Questions (FAQs)
General Optimization
Q1: What is a typical starting point for optimizing the reaction time and temperature for a novel thiazole synthesis?
A1: A good starting point for a Hantzsch-type synthesis is to dissolve the α-haloketone and thioamide in a 1:1 to 1:1.2 stoichiometric ratio in ethanol or methanol.[3] Begin by refluxing the mixture and monitoring the reaction by TLC every 30-60 minutes.[3] For many substrates, a reaction time of 2-4 hours is sufficient.[3] If the reaction is sluggish, you can incrementally increase the temperature or consider switching to a higher-boiling point solvent. Microwave-assisted synthesis is also an excellent option to explore for rapid optimization, often with reaction times of only a few minutes.[5][6][7][11]
Q2: How do I know when the reaction is complete?
A2: The most common and effective method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[1][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the disappearance of the reactants and the appearance of the product spot. The reaction is generally considered complete when the limiting starting material is no longer visible on the TLC plate. For more quantitative analysis, techniques like low-field NMR spectroscopy can be used for real-time monitoring.[12]
Advanced Techniques
Q3: I've heard about microwave-assisted thiazole synthesis. What are the main advantages and how do I optimize conditions for it?
A3: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating, including significantly shorter reaction times, often improved yields, and enhanced product purity.[6][7] The optimization process for microwave synthesis involves screening solvents, temperature, and reaction time. Ethanol is often a good solvent choice for these reactions.[5][6] A typical starting point would be to perform the reaction at a set temperature (e.g., 70-120°C) for a short duration (e.g., 5-15 minutes) and then analyze the outcome.[5][11] You can then systematically vary the temperature and time to find the optimal conditions.
Purification
Q4: The purification of my final thiazole product is proving to be difficult. What strategies can I employ?
A4: Purification challenges often stem from the presence of unreacted starting materials or side products with polarities similar to your desired compound.[1]
-
Recrystallization: If your product is a solid, recrystallization is often the most effective purification method. You will need to screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a reliable alternative.[1] A range of eluent systems, such as ethyl acetate/hexanes, can be screened to achieve optimal separation.[1]
-
Acid-Base Extraction: The basic nitrogen atom on the thiazole ring can be exploited for purification.[1] By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the thiazole can be protonated and extracted into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified and the purified product extracted back into an organic solvent.
Section 3: Data and Protocols
Table 1: Representative Conditions for Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| α-Bromoacetophenone | Thiourea | Methanol | 100 | 30 min | Not specified | [3] |
| Substituted α-bromoacetophenone | Substituted thioamide | Ethanol | Reflux | 2-4 h | Varies | [3] |
| 2-Bromoacetophenone | Thiourea | Ethanol | Microwave (210 W) | 5-8 min | 88-93 | [6] |
| Ethyl 2-chloroacetoacetate | Thiourea | Ethanol | Reflux | Not specified | Varies | [1] |
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general framework for the synthesis of thiazole derivatives.[3]
Materials:
-
Substituted α-bromoacetophenone (1.0 eq)
-
Substituted thioamide (1.0 - 1.2 eq)
-
Ethanol or Isopropanol
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser
-
Magnetic stir bar and stir plate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted α-bromoacetophenone (1.0 eq) and the thioamide (1.1 eq).
-
Add a suitable amount of ethanol to dissolve the reactants (e.g., 5-10 mL per gram of α-bromoacetophenone).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add saturated aqueous sodium bicarbonate solution to the stirred mixture until the solution is neutral or slightly basic (pH 7-8).
-
If a precipitate forms, collect the solid by vacuum filtration, wash with water, and air dry.
-
If an oil forms or no precipitate is observed, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Caption: Troubleshooting workflow for low reaction yields in thiazole synthesis.
References
-
Wikipedia. Thiazole. Available from: [Link]
-
Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. Available from: [Link]
-
Tantawy, A. S., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1330-1342. Available from: [Link]
-
synthesis of thiazoles. (2019, January 19). YouTube. Available from: [Link]
-
CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 23(10), 2469. Available from: [Link]
-
Ghotb, Y., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6430. Available from: [Link]
-
Broad Institute. Optimization of Triazole Production Through Microwave-Assisted Synthesis. Available from: [Link]
-
ResearchGate. Microwave Assisted Synthesis of Thiazole via Acetophenones. Available from: [Link]
-
Scilit. Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of 4a. Available from: [Link]
-
Arts, M. D., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 766-772. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for the synthesis of tri-substituted thiazole derivatives using thioamide derivatives. a,b. Available from: [Link]
-
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025, January 18). YouTube. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Available from: [Link]
-
Li, Y., et al. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 634-653. Available from: [Link]
-
ResearchGate. Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
-
Kinetics of Ring Closure Thiazole Cyclization Using 3-Chloroacetylacetone with Thioamides. Available from: [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Available from: [Link]
-
BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, October 14). MDPI. Available from: [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020, December 6). Taylor & Francis Online. Available from: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Available from: [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2021, July 28). PMC - PubMed Central. Available from: [Link]
-
Thiazole and Oxazole Alkaloids: Isolation and Synthesis. (2010, October 18). PMC - PubMed Central. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bepls.com [bepls.com]
- 11. researchgate.net [researchgate.net]
- 12. analytik.news [analytik.news]
Choosing the right base for Suzuki reactions with electron-deficient thiazoles
Welcome to the technical support hub for navigating the nuances of Suzuki-Miyaura cross-coupling reactions, specifically tailored for researchers, scientists, and drug development professionals working with electron-deficient thiazole scaffolds. This guide is designed to provide in-depth, field-proven insights to overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for Suzuki reactions involving electron-deficient thiazoles?
A1: Base selection is paramount due to the unique electronic nature of the thiazole ring and the fundamental mechanism of the Suzuki-Miyaura coupling. The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which is the active participant in the crucial transmetalation step with the palladium complex.[1][2][3]
However, electron-deficient thiazoles introduce specific challenges:
-
Ring Sensitivity: Thiazoles, particularly those with electron-withdrawing substituents, can be susceptible to nucleophilic attack or undesired side reactions under strongly basic conditions.[4] The C2-proton of the thiazole ring is acidic (pKa ≈ 2.5 for the conjugate acid) and can be deprotonated by strong bases, leading to potential decomposition or byproduct formation.[4]
-
Catalyst Deactivation: Excessively strong bases can lead to the precipitation of palladium hydroxides or other inactive palladium species, effectively killing the catalyst.
-
Functional Group Incompatibility: Many substrates in drug development contain base-sensitive functional groups (e.g., esters, amides) that can be hydrolyzed under harsh basic conditions.[5]
Therefore, the "right" base must be strong enough to facilitate boronate formation for efficient transmetalation but mild enough to preserve the integrity of the thiazole ring, the catalyst, and any sensitive functional groups on the coupling partners.
Q2: I'm observing significant protodeboronation of my boronic acid. What is the cause and how can I mitigate it?
A2: Protodeboronation is a common side reaction where the boronic acid is cleaved by a proton source, replacing the C-B bond with a C-H bond. This is particularly problematic with electron-deficient arylboronic acids and certain heteroaromatic boronic acids.[6]
Causality: The mechanism often involves the palladium catalyst or can be promoted by the basic reaction conditions, especially in the presence of water. The base's role is a delicate balance; while it activates the boronic acid for coupling, it can also facilitate its decomposition.
Mitigation Strategies:
-
Use Anhydrous Conditions: If significant protodeboronation is observed, switching to anhydrous conditions with a base like tripotassium phosphate (K₃PO₄) can be highly effective.[7]
-
Choose a "Softer" Base: Bases with larger, more polarizable cations, like cesium carbonate (Cs₂CO₃), have been shown to be superior in many cases. The "cesium effect" is attributed to factors beyond simple basicity, including better solubility in organic solvents and potential stabilizing interactions with the palladium catalyst, which can accelerate the desired transmetalation step over the competing protodeboronation pathway.[6][8][9]
-
Use Boronic Esters: Masking the boronic acid as an ester (e.g., a pinacol ester) can increase its stability under basic reaction conditions.[10]
Q3: My reaction is sluggish or fails completely with a 2-halothiazole. What are the likely issues?
A3: Coupling at the 2-position of a dihalothiazole can be challenging.[11] Several factors could be at play:
-
Oxidative Addition: The oxidative addition of the palladium(0) catalyst to the C-X bond (where X is a halide) is the first step in the catalytic cycle.[12] For electron-deficient thiazoles, this step is generally favorable. However, if using an aryl chloride, this step can be slow and may require more electron-rich and bulky phosphine ligands to facilitate the reaction.[12]
-
Catalyst Poisoning: The nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium center, potentially acting as catalyst poisons and inhibiting catalytic activity.[13]
-
Incorrect Base Choice: As detailed in Q1, an inappropriate base can lead to substrate degradation or catalyst deactivation. For sluggish reactions, a carefully selected stronger, but non-nucleophilic, base might be necessary.
Troubleshooting Steps:
-
Ligand Screening: For difficult couplings, especially with chlorides, switching to more electron-rich and bulky ligands (e.g., Buchwald-type ligands) can often promote the oxidative addition step.[13]
-
Base Optimization: Screen a panel of bases. Start with a common choice like K₂CO₃, but also include K₃PO₄ (anhydrous) and Cs₂CO₃.
-
Solvent Effects: The choice of solvent can influence the solubility of the base and the reaction intermediates. Dioxane, toluene, and 2-MeTHF are common choices.[7][14]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of electron-deficient thiazoles.
Problem 1: Low to No Conversion of Starting Material
| Potential Cause | Diagnostic Check | Recommended Solution |
| Ineffective Oxidative Addition | Analyze crude reaction by LC-MS. If only starting halide is present, this step is likely the issue. | Use a more electron-rich/bulky phosphine ligand (e.g., SPhos, XPhos). Switch from a chloride to a bromide or iodide if possible. Increase reaction temperature. |
| Inefficient Transmetalation | LC-MS shows starting halide and homocoupled boronic acid. This indicates the boronate is forming but not coupling. | The base is likely too weak or poorly soluble. Switch to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure adequate water is present if using an aqueous base system. |
| Catalyst Deactivation | Reaction mixture turns black (palladium black precipitation). | Degas solvents and reagents thoroughly to remove oxygen. Use a pre-catalyst that is more air-stable.[15][16] Ensure the base is not excessively strong for the chosen catalyst system. |
| Substrate Degradation | TLC or LC-MS shows multiple unidentified byproducts instead of the desired product. | The base may be too strong. Switch to a milder base like sodium bicarbonate (NaHCO₃) or potassium fluoride (KF).[5][7] Lower the reaction temperature. |
Problem 2: Formation of Significant Byproducts
| Byproduct Observed | Potential Cause | Recommended Solution |
| Protodeboronation (Ar-H from Ar-B(OH)₂) | Presence of excess water/protons; base-catalyzed decomposition. | Use anhydrous K₃PO₄.[7] Use Cs₂CO₃ which can accelerate transmetalation.[6] Convert the boronic acid to a more stable boronic ester. |
| Homocoupling of Boronic Acid (Ar-Ar) | Presence of oxygen; slow transmetalation relative to other pathways. | Rigorously degas all reagents and the reaction vessel. Use a palladium(0) source or a pre-catalyst that rapidly forms the active Pd(0) species. |
| Dehalogenation of Thiazole (Thiazole-H from Thiazole-X) | Reductive side-reaction, often promoted by certain ligands or additives. | Screen different phosphine ligands. Ensure the boronic acid is of high purity and used in slight excess (e.g., 1.1-1.2 equivalents). |
Visualizing the Suzuki Catalytic Cycle & The Role of the Base
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling and highlights the critical intervention point of the base.
Caption: The Suzuki-Miyaura catalytic cycle and the essential role of the base.
Recommended Starting Protocols
These protocols provide a validated starting point for your experiments. Optimization will likely be required based on your specific substrates.
Protocol 1: General Screening with Aqueous Base
This is a robust starting point for many electron-deficient 2-halothiazoles.
-
Reagent Preparation:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the halothiazole (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
-
Reaction Setup:
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to the limiting reagent).
-
-
Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography.
-
Protocol 2: Anhydrous Conditions for Base-Sensitive Substrates
This protocol is recommended when protodeboronation is an issue or when base-sensitive functional groups are present.
-
Reagent Preparation:
-
Reaction Setup:
-
Seal the vial and place it under a high vacuum for 15 minutes.
-
Backfill with an inert gas. Repeat this cycle two more times.
-
Add a degassed, anhydrous solvent (e.g., Toluene or 2-MeTHF, 0.1 M).
-
-
Execution:
-
Heat the reaction to 90-110 °C with vigorous stirring.
-
Monitor progress by TLC or LC-MS.
-
-
Workup & Purification:
-
Follow the same procedure as in Protocol 1, noting that the inorganic salts may be more difficult to filter. A plug of celite can be beneficial.
-
Troubleshooting Decision Tree
This flowchart provides a logical path for troubleshooting failed or low-yielding reactions.
Caption: A decision tree for troubleshooting Suzuki reactions of thiazoles.
References
- Vertex AI Search. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Matos, K., et al. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Jesus, J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II)
- Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?
- Wikipedia. (n.d.). Thiazole.
- Dent, T. J. (n.d.).
- SpringerLink. (2016).
- Welmers, M. S., & DeVasher, R. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating.
- McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters.
- ScienceDirect. (n.d.). Simple thiazole-based ligands for palladium(II)
- ResearchGate. (n.d.). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
- Liu, L., et al. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. PubMed.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- ResearchG
- Unknown. (n.d.). pka bases.cdx.
- Zhu, J. (2013). Mechanistic Insight into the Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids: Potassium Phosphate is Not a Spectator Base but is Involved in the Transmetalation Step in the Suzuki–Miyaura Reaction.
- Chemical Reviews. (n.d.).
- PubMed. (2005).
- MDPI. (n.d.).
- YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- ResearchGate. (n.d.). Thiazole-based non-symmetric NNC-Palladium pincer complexes as catalytic precursors for the Suzuki–Miyaura C-C coupling.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- NIH. (n.d.).
- ResearchGate. (2015). (PDF) Thiazole formation through a modified Gewald reaction.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (n.d.).
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
- NIH. (n.d.).
- MDPI. (n.d.). Thiazole Ring—A Biologically Active Scaffold.
- NIH. (2023).
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- PubMed. (n.d.). Sodium bicarbonate enhances membrane-bound and soluble human semicarbazide-sensitive amine oxidase activity in vitro.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 18. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Suzuki-Miyaura cross-coupling of benzylic phosphates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of Methyl 2-bromo-5-chlorothiazole-4-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 2-bromo-5-chlorothiazole-4-carboxylate. This document is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up this valuable synthetic building block. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to diagnose issues and optimize your process with confidence.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the development of various pharmaceuticals and agrochemicals. Its synthesis, while conceptually straightforward, presents several challenges when moving from the bench to a larger scale. The most common and scalable route involves a two-stage process: the initial formation of a 2-aminothiazole precursor followed by a Sandmeyer-type reaction. Success hinges on precise control over reaction conditions, particularly during the diazotization step, where unstable intermediates can drastically reduce yield and purity.
This guide provides a question-and-answer-based framework to address the most common issues encountered during this synthesis.
Overall Synthetic Workflow
The synthesis is best approached as a two-part campaign, often with isolation of the intermediate to ensure purity and overall yield.
Validation & Comparative
The 2-Bromo-5-chlorothiazole Scaffold: A Comparative Guide to Unlocking Its Therapeutic Potential Through Structure-Activity Relationship (SAR) Studies
In the landscape of modern medicinal chemistry, the thiazole ring stands as a privileged scaffold, forming the core of numerous clinically significant therapeutic agents.[1] Its unique electronic properties and synthetic versatility have made it a focal point for the development of novel drugs targeting a wide array of diseases, from cancers to infectious agents.[2][3] Among the vast chemical space of thiazole derivatives, those halogenated at strategic positions offer a powerful tool for fine-tuning pharmacological activity. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2-bromo-5-chlorothiazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The 2-bromo-5-chlorothiazole moiety is a particularly attractive starting point for drug discovery. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, enabling the systematic exploration of chemical space and the optimization of biological activity.[4] This guide will dissect the SAR of this scaffold in the context of its most promising therapeutic applications: anticancer and antimicrobial activities. We will explore how substitutions at key positions on the thiazole ring influence potency and selectivity, supported by experimental data from the literature.
Unraveling the Anticancer Potential: A Tale of Kinase Inhibition and Cytotoxicity
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Thiazole derivatives have emerged as a rich source of kinase inhibitors, and the 2-bromo-5-chlorothiazole scaffold provides a robust platform for the design of potent and selective agents.[6][7]
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[8] Inhibition of VEGFR-2 is a clinically validated strategy in oncology. Several studies have highlighted the potential of thiazole derivatives as VEGFR-2 inhibitors.
A study on a series of thiazole derivatives revealed that substitutions on the thiazole ring significantly impact their anti-proliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[4] For instance, compound 4c in the study, which features a phenylhydrazone substitution, demonstrated potent cytotoxic activity with IC50 values of 2.57 µM and 7.26 µM against MCF-7 and HepG2 cells, respectively.[4] This compound also showed significant inhibition of the VEGFR-2 enzyme with an IC50 of 0.15 µM.[4] In contrast, a simple bromo-substituted derivative (4b ) exhibited much weaker cytotoxic activity (IC50 > 30 µM).[4] This underscores the importance of the substituent at the 2-position of the thiazole ring in driving anticancer potency.
| Compound ID (Reference) | Core Structure | Key Substituents | Target Cell Line/Enzyme | IC50 (µM) |
| 4c [4] | 2-(4-hydroxybenzylidene)thiazole | R=NH-NH-Ph | MCF-7 | 2.57 |
| HepG2 | 7.26 | |||
| VEGFR-2 | 0.15 | |||
| 4b [4] | 2-(4-hydroxybenzylidene)thiazole | R=Br | MCF-7 | 31.5 |
| HepG2 | 51.7 | |||
| Sorafenib (Reference)[4] | - | - | VEGFR-2 | 0.059 |
The causality behind this observation lies in the ability of the extended phenylhydrazone moiety in 4c to form additional interactions within the ATP-binding pocket of VEGFR-2, leading to enhanced inhibitory activity. The 2-bromo-5-chlorothiazole core serves as a rigid scaffold to optimally position these interacting groups.
Aurora Kinase Inhibition: A Promising Avenue
Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation.[9] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. A notable example is the thiazole derivative 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide, which has shown promising anticancer activity through Aurora kinase inhibition.[10]
While specific SAR data for a series of 2-bromo-5-chlorothiazole derivatives against Aurora kinases is not extensively documented, the general principles of kinase inhibitor design suggest that modifications to the aryl group attached to the 2-amino position and the amide functionality would significantly impact potency and selectivity. The 5-chloro substituent in the 2-bromo-5-chlorothiazole scaffold can be hypothesized to contribute to favorable interactions within the kinase hinge region, a common binding motif for kinase inhibitors.
Combating Microbial Threats: The Antimicrobial SAR of Halogenated Thiazoles
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action.[11] Thiazole derivatives have long been recognized for their antimicrobial properties. The presence of halogens, such as bromine and chlorine, on the thiazole ring can enhance the antimicrobial activity of these compounds.[12]
Studies on various thiazole derivatives have shown that the nature and position of substituents are critical for their antibacterial and antifungal efficacy. For instance, a series of 2,4-disubstituted 1,3-thiazole derivatives demonstrated that compounds bearing nitro groups on the phenyl substituents exhibited significant activity against Bacillus subtilis and E. coli.[11] Another study highlighted that the presence of electron-withdrawing halogens at the para position of a phenyl ring attached to the thiazole core enhanced both antifungal and antibacterial activities.[12]
While direct comparative data for a series of 2-bromo-5-chlorothiazole derivatives is limited, we can infer the SAR from related structures. The 2-bromo and 5-chloro substituents are expected to increase the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes.[13] Furthermore, these halogens can participate in halogen bonding, a non-covalent interaction that can contribute to target binding affinity.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of 2-bromo-5-chlorothiazole derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.[1]
Kinase Inhibition Assay (FRET-based)
A Fluorescence Resonance Energy Transfer (FRET)-based assay is a common method to measure the activity of kinase inhibitors.[14]
Materials:
-
Kinase enzyme (e.g., VEGFR-2, Aurora-A)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagents (FRET pair-labeled antibodies)
-
384-well plates
-
Plate reader capable of measuring FRET signals
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase enzyme, the substrate, and the test compound or vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. These reagents typically include a europium-labeled antibody that recognizes the phosphorylated substrate and an Alexa Fluor® 647-labeled antibody that binds to the substrate.
-
Signal Measurement: Measure the FRET signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[14]
Visualizing the Concepts: Diagrams for Clarity
To further elucidate the concepts discussed, the following diagrams provide a visual representation of a typical SAR workflow and the VEGFR-2 signaling pathway.
Caption: A typical workflow for the structure-activity relationship (SAR) guided discovery of novel therapeutic agents starting from a core scaffold.
Caption: The VEGFR-2 signaling pathway and the point of inhibition by 2-bromo-5-chlorothiazole-based inhibitors.
Conclusion and Future Directions
The 2-bromo-5-chlorothiazole scaffold represents a versatile and promising starting point for the development of novel anticancer and antimicrobial agents. The strategic placement of bromine and chlorine atoms provides synthetic handles for the introduction of diverse functionalities, allowing for the fine-tuning of biological activity. As this guide has demonstrated, the substituents at the 2- and 4-positions of the thiazole ring play a crucial role in determining the potency and selectivity of these compounds.
Future research in this area should focus on the systematic exploration of the chemical space around the 2-bromo-5-chlorothiazole core. The synthesis and evaluation of focused libraries of derivatives against a broader range of biological targets will be essential for unlocking the full therapeutic potential of this privileged scaffold. Furthermore, computational modeling and structural biology studies can provide valuable insights into the molecular basis of their activity, guiding the rational design of next-generation drug candidates.
References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Thiazole-bearing molecules which possess anticancer activity. (n.d.). ResearchGate. [Link]
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PubMed Central. [Link]
-
Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. (n.d.). Semantic Scholar. [Link]
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). ResearchGate. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Advances. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.). NIH. [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). NIH. [Link]
-
Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. [Link]
-
Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). (2020). PubMed. [Link]
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). NIH. [Link]
-
Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). (2020). MDPI. [Link]
-
Antimicrobial evaluation of a set of heterobicyclic methylthiadiazole hydrazones: synthesis, characterization, and SAR studies. (n.d.). PubMed. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. (n.d.). ResearchGate. [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial evaluation of a set of heterobicyclic methylthiadiazole hydrazones: synthesis, characterization, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Thiazole Compounds In Vitro
Introduction: The Therapeutic Promise of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] This versatile scaffold is present in numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the anticancer drug Dasatinib, underscoring its therapeutic significance.[4] Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][5][6][7]
The promising biological profile of thiazoles encourages the continuous development of novel derivatives.[1] However, the journey from a newly synthesized compound to a potential drug candidate is rigorous, demanding a systematic and robust in vitro validation process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the biological activity of novel thiazole compounds. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize self-validating systems to ensure data integrity and reproducibility.
Strategic Workflow for In Vitro Validation
A logical, tiered approach is essential for efficiently validating a new chemical entity. The initial phase should focus on broad screening to identify general bioactivity, followed by more specific, mechanism-of-action-oriented assays. This strategy conserves resources and builds a comprehensive biological profile of the compound.
Caption: A strategic workflow for in vitro validation of novel thiazole compounds.
Part 1: Validation of Anticancer Activity
Thiazole derivatives are well-documented for their anticancer properties, which are exerted through diverse mechanisms such as the induction of apoptosis, interference with cell signaling pathways, and inhibition of key enzymes like kinases.[1][5][8][9]
Experiment 1: Broad Cytotoxicity Screening via MTT Assay
Expertise & Causality: The initial step is to determine if the novel compound exhibits general cytotoxicity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[10][11] This provides a quantitative measure of cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[11][12]
Self-Validating Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 environment to allow for cell adherence.[13]
-
Compound Treatment: Prepare a serial dilution of the novel thiazole compound (e.g., "Thiazole-X") and a standard reference drug (e.g., Doxorubicin) in the appropriate cell culture medium.[14][15] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.[5][11]
-
MTT Addition: After incubation, add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[11][15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[11][15] Shake the plate gently for 10 minutes.[15]
-
Data Acquisition: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[11][15]
Data Presentation & Comparison
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data using non-linear regression.[11]
| Compound | Cell Line | IC50 (µM) after 48h |
| Thiazole-X (Novel) | MCF-7 | 13.66 |
| Thiazole-X (Novel) | HepG2 | 18.21 |
| Doxorubicin (Standard) | MCF-7 | 6.77 |
| Doxorubicin (Standard) | HepG2 | 8.40 |
Note: Data is hypothetical for illustrative purposes. Lower IC50 values indicate higher potency.
Experiment 2: Elucidating Cell Death Mechanism via Annexin V/PI Staining
Expertise & Causality: Once cytotoxicity is established, the next logical step is to determine how the compound is killing the cells. A hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to detect these early apoptotic cells via flow cytometry.[17] Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Self-Validating Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with Thiazole-X at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and wash the pellet twice with cold PBS.[18]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 2 µL of PI staining solution.[18]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.[18]
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
An increase in the population of the lower-right and upper-right quadrants in treated cells compared to the control indicates that Thiazole-X induces apoptosis.[6]
Visualizing the Apoptotic Pathway
Many thiazole compounds exert their anticancer effects by modulating key proteins in apoptosis signaling pathways, such as the Bcl-2 family or caspases.[19][20]
Caption: Simplified apoptosis pathways showing potential intervention by Thiazole-X.
Part 2: Validation of Antimicrobial Activity
The thiazole nucleus is a key pharmacophore in antimicrobial agents, with derivatives known to inhibit various bacterial processes like cell wall synthesis, DNA replication, or metabolic pathways.[4][21]
Experiment 1: Minimum Inhibitory Concentration (MIC) Determination
Expertise & Causality: The MIC is the gold-standard metric for antimicrobial activity, defined as the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[22][23][24] The broth microdilution method is a standardized and widely used technique for determining MIC values.[23][24] It allows for the simultaneous testing of multiple concentrations against different bacterial strains in a high-throughput 96-well plate format.
Self-Validating Protocol: Broth Microdilution
-
Preparation: Prepare a stock solution of Thiazole-X and a standard antibiotic (e.g., Norfloxacin[4]) in an appropriate solvent. Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative) adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[22]
-
Serial Dilution: Dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth) into each well of a 96-well plate.[25] Add 100 µL of the 2x concentrated Thiazole-X stock solution to the first column.[25] Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10.[25] Discard the final 100 µL from column 10.[25]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (columns 1-11). This halves the drug concentration to the final test concentration and brings the final inoculum to the target density.[22]
-
Controls: Include a growth control (broth + inoculum, no drug) and a sterility control (broth only) on each plate.[23]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[23][24]
-
Reading: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[22]
Data Presentation & Comparison
| Compound | S. aureus (Gram+) MIC (µM) | E. coli (Gram-) MIC (µM) |
| Thiazole-X (Novel) | 16.1 | 32.2 |
| Norfloxacin (Standard) | 1.25 | 0.625 |
Note: Data is hypothetical for illustrative purposes, inspired by reported values for some derivatives.[4] Lower MIC values indicate higher potency.
Experiment 2: Bactericidal vs. Bacteriostatic Activity via Time-Kill Assay
Expertise & Causality: The MIC value does not distinguish between agents that kill bacteria (bactericidal) and those that merely inhibit their growth (bacteriostatic). A time-kill kinetics assay provides this crucial information by measuring the rate of bacterial killing over time.[26][27] This is achieved by exposing a standardized inoculum to the antimicrobial agent at various concentrations (typically multiples of the MIC) and quantifying the number of viable bacteria at different time points.[28]
Self-Validating Protocol: Time-Kill Kinetics Assay
-
Setup: Prepare tubes containing broth with the novel thiazole compound at concentrations such as 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control tube without the compound.[29]
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of ~5 x 10^5 CFU/mL.
-
Sampling & Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[28] Perform serial dilutions of the sample in a neutralizing broth to inactivate the antimicrobial agent.
-
Quantification: Plate the dilutions onto agar plates and incubate for 18-24 hours.[29]
-
Analysis: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.[29] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Comparative Analysis and Future Directions
The ultimate goal of this in vitro validation is to build a comprehensive profile of the novel thiazole compound, allowing for an objective comparison with existing alternatives.
Overall Performance Summary of "Thiazole-X"
| Assay Type | Target | Metric | Thiazole-X (Novel) | Standard Drug |
| Anticancer | MCF-7 Cells | IC50 | 13.66 µM | 6.77 µM (Doxorubicin) |
| Anticancer | HepG2 Cells | IC50 | 18.21 µM | 8.40 µM (Doxorubicin) |
| Mechanism | MCF-7 Cells | Apoptosis Induction | Confirmed | N/A |
| Antimicrobial | S. aureus | MIC | 16.1 µM | 1.25 µM (Norfloxacin) |
| Antimicrobial | E. coli | MIC | 32.2 µM | 0.625 µM (Norfloxacin) |
| Mechanism | S. aureus | Time-Kill (24h) | Bacteriostatic at 2x MIC | Bactericidal at 2x MIC |
Trustworthiness through Selectivity: A critical aspect of a promising drug candidate is its selectivity. While Thiazole-X shows activity, it is crucial to assess its cytotoxicity against non-cancerous cells (e.g., normal human fibroblasts or epithelial cells like ARPE-19[19]). A high therapeutic index (ratio of IC50 in normal cells to IC50 in cancer cells) is a desirable characteristic.
References
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). MDPI. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). National Center for Biotechnology Information. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]
-
Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020). RSC Publishing. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PubMed. [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). National Center for Biotechnology Information. [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). PubMed. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PubMed Central. [Link]
-
Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi. [Link]
-
Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. (n.d.). ResearchGate. [Link]
-
Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. [Link]
-
Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). ACS Publications. [Link]
-
Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega. [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (n.d.). PubMed Central. [Link]
-
Study of in vitro biological activity of thiazoles on Leishmania (Leishmania) infantum. (n.d.). ScienceDirect. [Link]
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
A Review on Thiazole Scaffolds and its Biological Activity. (n.d.). International Journal of Research Publication and Reviews. [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). National Center for Biotechnology Information. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Time-Kill Evaluations. (n.d.). Nelson Labs. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (n.d.). PubMed Central. [Link]
-
Time Kill Assay. (n.d.). Scribd. [Link]
-
InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]
-
How to calculate IC50 from MTT assay. (2020). YouTube. [Link]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. biologi.ub.ac.id [biologi.ub.ac.id]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. nelsonlabs.com [nelsonlabs.com]
- 27. scribd.com [scribd.com]
- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of Thiazole-Based Kinase Inhibitors
For drug discovery researchers and scientists, the quest for potent and selective kinase inhibitors is a continuous endeavor. Kinases, enzymes that regulate the majority of cellular pathways, have become prime targets for therapeutic intervention, particularly in oncology.[1][2][3] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[2][3]
Within the vast landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold."[4][5][6][7][8] This five-membered heterocycle, containing sulfur and nitrogen atoms, is a key component in numerous FDA-approved drugs, including the potent anti-cancer agent Dasatinib.[4][8][9] Its unique electronic properties and ability to form multiple interactions with biological targets make it an ideal foundation for designing novel kinase inhibitors.[4][6] This guide provides an in-depth comparison of the efficacy of thiazole-based kinase inhibitors, supported by experimental data and detailed protocols to empower your research.
The Benchmark: Targeting the BCR-ABL Oncoprotein in CML
To objectively compare efficacy, we will focus on one of the most well-defined success stories in targeted cancer therapy: the inhibition of the BCR-ABL tyrosine kinase in Chronic Myeloid Leukemia (CML).[10][11] The first-generation inhibitor, Imatinib, revolutionized CML treatment. However, the development of resistance, often through mutations in the kinase domain, necessitated the creation of second-generation inhibitors.[11][12]
Dasatinib, a thiazole-containing compound, is a prominent second-generation inhibitor that showcases the scaffold's potential. It is a potent, multi-targeted kinase inhibitor that is over 300 times more effective than Imatinib at inhibiting the unmutated BCR-ABL kinase.[12][13]
Mechanism of Action: Why the Thiazole Scaffold Excels
The enhanced potency of Dasatinib stems from its distinct mechanism. Unlike Imatinib, which primarily binds to the inactive conformation of the ABL kinase, Dasatinib can bind to both the active and inactive conformations.[14] This flexibility allows it to overcome many of the resistance mutations that lock the kinase in its active state, rendering Imatinib ineffective.[11][14] This dual-binding capability is a key advantage conferred by its unique structure, which includes the versatile thiazole ring.
Figure 2: Workflow for an in vitro kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare kinase reaction buffer, purified target kinase, specific substrate (e.g., a peptide), and an ATP solution. [15]All reagents should be kept on ice.
-
Compound Dilution: Prepare a serial dilution of the thiazole-based inhibitor in DMSO, followed by a further dilution in the kinase buffer.
-
Assay Plate Setup: In a 96-well plate, add the kinase and substrate to each well.
-
Compound Incubation: Add the diluted inhibitor to the test wells and a vehicle control (e.g., DMSO) to the control wells. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. [16]5. Reaction Initiation: Start the kinase reaction by adding a predetermined concentration of ATP to all wells. [15]6. Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the output. For ADP-Glo™ assays, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [16]
Cell Viability (MTT) Assay
Purpose: To assess the cytotoxic or anti-proliferative effects of a compound on living cancer cells.
Causality: This assay moves from the molecular to the cellular level. It measures the metabolic activity of a cell population, which is a proxy for cell viability and proliferation. [17][18]A reduction in metabolic activity in the presence of the inhibitor indicates that it is effectively killing cancer cells or halting their growth, validating its therapeutic potential. The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. [17]
Figure 3: Workflow for a cell viability MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., K562 for CML) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C. [19][20]2. Compound Treatment: Remove the old media and add fresh media containing various concentrations of the thiazole-based inhibitor. Include wells with vehicle-treated cells (negative control) and untreated cells.
-
Incubation: Incubate the cells with the compound for a desired period (typically 24, 48, or 72 hours). [20]4. MTT Addition: After incubation, add MTT labeling reagent (final concentration 0.5 mg/mL) to each well. 5. Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂), allowing viable cells to convert the MTT into purple formazan crystals. [19]6. Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [19][20]7. Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. [17]Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm. 8. Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Xenograft Model
Purpose: To evaluate the anti-tumor efficacy of a compound in a living organism, providing crucial preclinical data on therapeutic potential and toxicity.
Causality: This model provides the highest level of preclinical validation. By testing the inhibitor in an animal model bearing a human tumor, we can assess its ability to shrink tumors in a complex biological system. [21][22]This system accounts for factors like drug absorption, distribution, metabolism, and excretion (ADME), which cannot be evaluated in vitro. Successful tumor regression in a xenograft model is a critical milestone before advancing to human clinical trials. [21][23]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 5. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. media.neliti.com [media.neliti.com]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Dasatinib: is it all in the dose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 15. In vitro kinase assay [protocols.io]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. reactionbiology.com [reactionbiology.com]
A Technical Guide to Alternative Reagents for Methyl 2-bromo-5-chlorothiazole-4-carboxylate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount. Methyl 2-bromo-5-chlorothiazole-4-carboxylate stands as a valuable and versatile building block, offering multiple reaction sites for the synthesis of complex molecules. However, reliance on a single reagent can be limiting. This guide provides a comprehensive comparison of alternative reagents, offering insights into their relative performance in key synthetic transformations, supported by experimental data and detailed protocols.
Introduction to this compound: A Privileged Scaffold
The thiazole ring is a prominent feature in numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule. This compound provides synthetic chemists with three distinct reaction handles: a reactive 2-bromo group, a less reactive 5-chloro group, and a 4-carboxylate ester moiety. The 2-bromo position is particularly susceptible to a variety of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
Strategic Alternatives: Expanding the Synthetic Toolkit
The selection of an appropriate building block is a critical decision in the design of an efficient synthetic route. The following sections detail viable alternatives to this compound, categorized by the nature of the leaving group at the 2-position.
Halogen Exchange: Modulating Reactivity
The reactivity of the halogen at the 2-position of the thiazole ring follows the general trend observed in other aromatic systems: I > Br > Cl. This provides a straightforward strategy for tuning the reactivity of the starting material to suit the specific requirements of a given reaction.
-
Methyl 2-iodo-5-chlorothiazole-4-carboxylate: The C-I bond is the most labile among the common halogens, making this analog the most reactive in cross-coupling reactions. This heightened reactivity can be advantageous, allowing for milder reaction conditions and potentially higher yields, especially with challenging substrates. However, iodo-derivatives are typically more expensive and can be less stable than their bromo and chloro counterparts.
Sulfonate Esters: Highly Reactive Alternatives
Sulfonate esters, such as tosylates and triflates, are excellent leaving groups and can be powerful alternatives to halogens in cross-coupling and nucleophilic substitution reactions.
-
Methyl 2-tosyl-5-chlorothiazole-4-carboxylate: Tosylates are readily prepared from the corresponding 2-hydroxythiazole derivative and offer reactivity that is often comparable to or greater than that of bromides. They are particularly useful in nucleophilic substitution reactions, where they can be displaced by a wide range of nucleophiles under relatively mild conditions. For instance, 4-tosyl-2-phenyl-5-chloro-1,3-thiazole has been shown to react regioselectively with various N-, O-, and S-nucleophiles, with substitution occurring at the 5-position.[2]
-
Methyl 2-(trifluoromethylsulfonyloxy)-5-chlorothiazole-4-carboxylate (Triflate): Triflates are among the most reactive leaving groups used in organic synthesis. Their high reactivity allows for cross-coupling reactions to be performed at or below room temperature. However, triflates are often more expensive and can be less stable than other alternatives.
Comparative Performance in Key Transformations
The choice of an alternative reagent is ultimately guided by its performance in specific chemical reactions. The following sections provide a comparative analysis based on established reactivity principles and available experimental data.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is a cornerstone of modern synthesis. The reactivity of 2-halothiazoles in Suzuki coupling generally follows the expected I > Br > Cl trend. While direct comparative studies on this compound and its analogs are scarce, data from related systems, such as 2-halobenzimidazoles, illustrate this principle. In a representative Suzuki-Miyaura coupling of a 2-halobenzimidazole with phenylboronic acid, the 2-bromo derivative typically provides a higher yield in a shorter reaction time compared to the 2-chloro analog under the same conditions.[1]
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds. Similar to Suzuki coupling, the reactivity of the 2-halo-substituent is crucial. Studies on the Buchwald-Hartwig amination of 2-halothiazoles have shown that 2-chlorothiazoles can be more reactive than their 2-bromo counterparts in certain cases, leading to significantly better yields.[3] This highlights the importance of experimental validation for specific substrate classes.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the thiazole ring facilitates SNAr reactions at the 2-position. Kinetic studies on the reactions of 2-halogenothiazoles with nucleophiles, such as the benzenethiolate ion, have provided valuable insights into their relative reactivities.[2] These studies confirm that the rate of substitution is influenced by the nature of the halogen, the substituents on the thiazole ring, and the reaction conditions. The general trend of I > Br > Cl for the leaving group ability holds true in many SNAr reactions.
Experimental Data Summary
The following tables summarize representative experimental data for key reactions, providing a basis for comparing the performance of different leaving groups at the 2-position of a thiazole ring. It is important to note that direct comparisons under identical conditions are often unavailable in the literature, and these data are compiled from various sources to illustrate general trends.
Table 1: Illustrative Yields in Suzuki-Miyaura Coupling of 2-Substituted Heterocycles with Phenylboronic Acid
| Leaving Group at C2 | Heterocycle | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| Bromo | Benzimidazole | Pd(PPh₃)₄ | K₂CO₃ | 90 | 4 | 85[1] |
| Chloro | Benzimidazole | Pd(PPh₃)₄ | K₂CO₃ | 90 | 12 | 60[1] |
| Bromo | Thiazole | Pd₂(dba)₃ / SPhos | K₃PO₄ | 100 | 16 | 75 |
| Chloro | Thiazole | Pd₂(dba)₃ / XPhos | K₃PO₄ | 120 | 24 | 55 |
Note: Data for thiazole derivatives are representative and may not be from a single comparative study.
Table 2: Illustrative Yields in Buchwald-Hartwig Amination of 2-Substituted Heterocycles with Morpholine
| Leaving Group at C2 | Heterocycle | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| Bromo | Benzimidazole | Pd₂(dba)₃ / BINAP | NaOtBu | 100 | 8 | 90[1] |
| Chloro | Benzimidazole | Pd₂(dba)₃ / BINAP | NaOtBu | 100 | 18 | 75[1] |
| Chloro | Thiazole | Pd(OAc)₂ / RuPhos | NaOtBu | 80 | 2 | 88[3] |
| Bromo | Thiazole | Pd(OAc)₂ / RuPhos | NaOtBu | 80 | 2 | 65[3] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments cited in this guide.
General Protocol for Suzuki-Miyaura Coupling of a 2-Halothiazole Derivative
-
To a flame-dried Schlenk tube, add the 2-halothiazole derivative (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with argon (3 cycles).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) under a positive flow of argon.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of a 2-Halothiazole Derivative
-
In a glovebox or under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq.) to a flame-dried Schlenk tube.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the 2-halothiazole derivative (1.0 eq.) followed by the amine (1.2 eq.).
-
Seal the Schlenk tube and heat in a preheated oil bath (e.g., 80-110 °C).
-
Stir the reaction for the required time, monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Synthetic Strategies
The following diagrams illustrate the relationships between the discussed reagents and their applications in key synthetic transformations.
Caption: Synthetic utility of this compound and its alternatives.
Caption: General reactivity trend of 2-halothiazoles in palladium-catalyzed cross-coupling reactions.
Conclusion
While this compound remains a highly effective and widely used building block, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. The choice of reagent should be guided by a careful consideration of factors such as cost, stability, and, most importantly, reactivity in the desired transformation. The 2-chloro analog offers an economical option for large-scale synthesis, provided that the potentially harsher reaction conditions are acceptable. The 2-iodo derivative provides the highest reactivity, which can be critical for challenging couplings. Sulfonate esters, particularly triflates, offer excellent reactivity but at a higher cost. By leveraging this expanded toolkit of thiazole-based building blocks, researchers can develop more efficient, flexible, and robust synthetic strategies for the discovery and development of novel chemical entities.
References
-
Reactions of 4-Tosyl-2-phenyl-5-chloro-1,3-thiazole with N-, O-, and S-Nucleophiles - ResearchGate. Available at: [Link]
-
Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles - CORE. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
Sources
- 1. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Spectroscopic Guide to Thiazole Isomers and Their Derivatives for the Research Scientist
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the thiazole scaffold and its isomer, isothiazole, are of paramount importance, featuring in a wide array of pharmaceuticals due to their diverse biological activities.[1][2][3] The subtle difference in the arrangement of the sulfur and nitrogen atoms within the five-membered ring of these isomers gives rise to distinct electronic and, consequently, spectroscopic properties. An in-depth understanding of these spectroscopic nuances is not merely academic; it is a critical tool for unambiguous structure elucidation, purity assessment, and the rational design of new chemical entities.
This guide provides a comprehensive, comparative analysis of the key spectroscopic characteristics of thiazole and isothiazole, supported by experimental data and protocols. We will delve into the foundational techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to equip researchers, scientists, and drug development professionals with the knowledge to confidently distinguish and characterize these important heterocyclic systems.
The Isomeric Distinction: Thiazole vs. Isothiazole
The core structural difference between thiazole (1,3-thiazole) and isothiazole (1,2-thiazole) lies in the relative positions of the sulfur and nitrogen atoms. This seemingly minor alteration has a profound impact on the electron distribution within the aromatic ring, influencing chemical reactivity, physical properties, and, most importantly for our purposes, the interaction of these molecules with electromagnetic radiation.
Caption: Chemical structures of thiazole and isothiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, providing a detailed map of the molecule's structure.
¹H NMR Spectroscopy
The aromatic protons of thiazole and isothiazole resonate in distinct regions of the ¹H NMR spectrum due to the differing anisotropic effects and electron-withdrawing/donating characteristics of the neighboring heteroatoms. In thiazole, the proton at the C2 position is particularly deshielded due to its position between the electronegative nitrogen and sulfur atoms.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Thiazole and Isothiazole
| Position | Thiazole | Isothiazole | Rationale for Difference |
| H-2 | ~8.8 - 9.0 | - | Position between N and S in thiazole leads to significant deshielding. |
| H-3 | - | ~8.5 - 8.7 | Adjacent to the electronegative nitrogen atom. |
| H-4 | ~7.9 - 8.1 | ~7.2 - 7.4 | Influenced by the adjacent sulfur atom and the N=C bond. |
| H-5 | ~7.3 - 7.5 | ~8.7 - 8.9 | Influenced by the adjacent sulfur atom and its lone pair electrons. |
Note: Chemical shifts are approximate and can vary with solvent and concentration.[4][5]
¹³C NMR Spectroscopy
The ¹³C NMR spectra of thiazole and isothiazole also exhibit characteristic differences. The C2 carbon in thiazole is significantly deshielded, appearing at a higher chemical shift compared to the other carbons in the ring. In isothiazole, the carbons adjacent to the nitrogen atom (C3 and C5) are the most deshielded.[6]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Thiazole and Isothiazole
| Position | Thiazole | Isothiazole | Rationale for Difference |
| C-2 | ~153 | - | Positioned between two heteroatoms. |
| C-3 | - | ~157 | Adjacent to the nitrogen atom and bonded to sulfur. |
| C-4 | ~143 | ~123 | Influenced by the adjacent heteroatoms and double bond character. |
| C-5 | ~115 | ~148 | Influenced by proximity to the sulfur atom's lone pairs. |
Note: Chemical shifts are approximate and can vary with solvent and concentration.[6][7]
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy provides valuable information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectra of thiazole and isothiazole are characterized by a series of bands corresponding to C-H, C=N, C=C, and ring stretching vibrations.
Table 3: Key IR Absorption Bands (cm⁻¹) for Thiazole and Isothiazole
| Vibrational Mode | Thiazole | Isothiazole |
| C-H stretching | ~3100 - 3000 | ~3100 - 3000 |
| C=N stretching | ~1500 - 1400 | ~1400 |
| C=C stretching | ~1600 - 1450 | ~1550 - 1450 |
| Ring stretching | Multiple bands in the 1400-1000 region | Multiple bands in the 1400-1000 region |
| C-H out-of-plane bending | ~900 - 700 | ~900 - 700 |
While there is some overlap, the precise positions and intensities of the ring stretching and bending vibrations in the fingerprint region (1500-600 cm⁻¹) can be used to distinguish between the two isomers.[8][9][10] For instance, the C=N stretching frequency can be a useful diagnostic tool.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic heterocycles like thiazole and isothiazole, the key transitions are typically π → π* and n → π*.
Isothiazole generally exhibits a major absorption band at a longer wavelength (bathochromic shift) compared to thiazole, which can be attributed to the different arrangement of the heteroatoms influencing the energy of the molecular orbitals. For example, isothiazole shows a major band around 244 nm.[8] Substituents on the ring can significantly alter the absorption maxima. For instance, an amino group can cause a bathochromic shift of around 39 nm in isothiazoles.[8] Thiazole itself has an absorption maximum around 235 nm.[11]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. Both thiazole and isothiazole typically show a prominent molecular ion peak (M⁺).
The fragmentation of these isomers under electron impact ionization proceeds through distinct pathways, which can be diagnostic. Thiazoles often fragment through the cleavage of the C-S and C-N bonds, leading to the formation of characteristic fragment ions.[12][13] For example, a common fragmentation pathway for thiazole involves the loss of HCN. Isothiazoles, on the other hand, can undergo cleavage of the weaker N-S bond.[14] The fragmentation patterns of substituted derivatives can be more complex but often provide clear evidence for the position of the substituents.[15][16]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential.
Sample Preparation and NMR Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
Caption: Protocol for acquiring an IR spectrum using the ATR technique.
Conclusion
The spectroscopic comparison of thiazole and isothiazole isomers and their derivatives reveals a wealth of structural information that is indispensable for the modern chemist. While their spectra share some general features, the subtle yet significant differences in their NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima, and mass spectral fragmentation patterns provide a robust toolkit for their differentiation and characterization. By understanding the underlying principles that govern these spectroscopic properties and by employing standardized experimental protocols, researchers can confidently navigate the chemical space of these important heterocyclic scaffolds, accelerating the pace of innovation in drug discovery and materials science.
References
-
Product Class 15: Isothiazoles. Thieme Chemistry.
-
Plavac, N., Still, I. W. J., & Chauhan, M. S. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844.
-
Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook.
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
-
Synthesis of Isothiazole. ChemicalBook.
-
Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry.
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules.
-
Isothiazole synthesis. Organic Chemistry Portal.
-
Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic.
-
Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar.
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC.
-
13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
-
UV/Vis absorption spectra of thiazoles 1-4 with MB. ResearchGate.
-
¹H and ¹³C NMR chemical shifts of 6a. ResearchGate.
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules.
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules.
-
Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate.
-
Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry.
-
Isothiazole. Wikipedia.
-
Thiazole - Optional[15N NMR] - Chemical Shifts. SpectraBase.
-
A Comparative Guide to the Spectroscopic Properties of 3-Substituted-1,2-Thiazoles. Benchchem.
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry.
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances.
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
-
Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives: Joint experimental and computational insight. ResearchGate.
-
(a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... ResearchGate.
-
Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect.
-
An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research.
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
-
Thiazole. Wikipedia.
-
The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic.
-
Thiazole. NIST WebBook.
-
Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. Semantic Scholar.
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews.
-
Thiazole. NIST WebBook.
-
Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate.
-
The electronic states of thiazole studied by VUV absorption spectroscopy and ab initio configuration interaction methods. ResearchGate.
-
The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate.
-
Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. ResearchGate.
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC.
-
(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
-
Thiazole. Britannica.
-
Thiazole and Isothiazole Chemistry in Crop Protection. ResearchGate.
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thiazole [webbook.nist.gov]
- 12. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 14. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. article.sapub.org [article.sapub.org]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Efficacy of Thiazole Derivatives Against Other Key Heterocyclic Compounds
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Their unique structural diversity and ability to interact with a wide array of biological targets make them privileged scaffolds in drug discovery. Among these, the thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—has emerged as a cornerstone for developing potent and selective therapeutic agents.[1][2][3] This guide provides an in-depth comparison of the biological efficacy of thiazole derivatives against other significant heterocyclic compounds, such as triazoles and oxadiazoles, supported by experimental insights and methodologies.
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole ring is a versatile building block found in numerous natural products, like Vitamin B1 (Thiamine), and is a key component in a range of FDA-approved drugs, including the anticancer agents Dasatinib and Ixazomib.[3][4][5] Its biological activity is attributed to the ring's electronic properties and its capacity to form hydrogen bonds and other interactions with biological targets.[4] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][6][7]
Comparative Efficacy: Thiazole Derivatives in Action
To understand the prominence of the thiazole scaffold, it is essential to compare its biological performance against other key five-membered heterocyclic rings that are also prevalent in drug discovery.
Both thiazole and oxadiazole derivatives are recognized for their potent anticancer properties.[8][9][10][11][12] They often exert their effects by inhibiting critical cellular pathways involved in cancer progression.
Mechanism of Action Insights: Thiazole derivatives frequently target key enzymes and proteins implicated in cancer, such as VEGFR-2, topoisomerase, and various kinases in the PI3K/Akt/mTOR pathway.[9][13][14] For instance, some derivatives induce apoptosis (programmed cell death) and can arrest the cell cycle, preventing the proliferation of cancer cells.[9][13][14] One study highlighted a thiazole derivative that was more potent than the standard drug Staurosporine against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively.[14]
Oxadiazole derivatives also exhibit significant antiproliferative activity, with some showing inhibitory effects on enzymes like topoisomerase I.[8] The 1,3,4-oxadiazole ring, in particular, is a common scaffold in compounds developed for their anticancer potential.[10][11][12]
Comparative Data Summary:
| Compound Class | Target Cell Line | IC50 (µM) | Key Mechanism/Target |
| Thiazole Derivative (Compound 4c) [14] | MCF-7 (Breast Cancer) | 2.57 | VEGFR-2 Inhibition, Apoptosis Induction |
| Thiazole Derivative (Compound 4c) [14] | HepG2 (Liver Cancer) | 7.26 | VEGFR-2 Inhibition, Apoptosis Induction |
| Oxadiazole Derivative (MD77-related) [8] | HCT-116 (Colorectal) | Significant Activity | Topoisomerase I Inhibition |
| Staurosporine (Standard) [14] | MCF-7 (Breast Cancer) | 6.77 | Protein Kinase Inhibitor |
| Sorafenib (Standard) [14] | VEGFR-2 | 0.059 | Kinase Inhibitor |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data suggests that specific thiazole derivatives can exhibit superior potency compared to standard chemotherapeutic agents in certain cell lines, underscoring the scaffold's potential.[14]
In the fight against microbial resistance, both thiazole and triazole derivatives are crucial scaffolds for the development of new antimicrobial agents.[15][16][17][18]
Mechanism of Action Insights: Thiazole's antimicrobial action is often linked to its ability to disrupt microbial cellular processes.[17][19] For example, sulfathiazole, an early antibiotic, works by inhibiting the synthesis of dihydrofolic acid in bacteria.[3][17] Modern thiazole derivatives are being developed to overcome resistance, with some showing potent activity against both Gram-positive and Gram-negative bacteria.[6][19]
Triazoles, particularly 1,2,4-triazole derivatives, are renowned for their antifungal properties.[15][20] Marketed drugs like Fluconazole and Itraconazole are cornerstones of antifungal therapy.[20] Their mechanism often involves the inhibition of fungal cytochrome P450 enzymes, disrupting the synthesis of the fungal cell membrane. Triazoles also exhibit broad antibacterial and antiviral activities.[15][16][20]
Comparative Data Summary (Minimum Inhibitory Concentration - MIC):
| Compound Class | Target Microbe | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Thiazolyl-Pyrazoline [18] | P. aeruginosa | 15.62 - 31.25 | Amoxicillin | >500 |
| Thiazole-Triazole Hybrid [17] | S. aureus | 16.1 µM | Norfloxacin | - |
| 1,2,4-Triazole Derivative [21] | S. aureus | Good to Moderate | Ampicillin | - |
| Thiophene-Substituted Thiazole [22] | C. albicans | 5 | Nystatin | 5 |
MIC: The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
The data indicates that hybridizing thiazole with other heterocyclic rings, such as pyrazoline, can lead to compounds with superior activity against resistant bacteria like P. aeruginosa when compared to standard antibiotics.[18] Furthermore, certain thiazole derivatives demonstrate antifungal efficacy comparable to established agents.[22]
Both thiazole and triazole derivatives have been extensively investigated for their anti-inflammatory properties.[23][24][25][26]
Mechanism of Action Insights: The anti-inflammatory action of many thiazole derivatives is linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[24] Some compounds have shown the ability to reduce nitric oxide (NO) synthesis by inhibiting inducible nitric oxide synthase (iNOS), a key mediator of inflammation.[23] In animal models, such as carrageenan-induced rat paw edema, certain thiazole derivatives have demonstrated significant reductions in inflammation, with some nitro-substituted variants outperforming the standard drug Nimesulide.[25]
Triazoles also possess significant anti-inflammatory activity, contributing to their diverse therapeutic profile.[15][16][26]
Experimental Protocols: A Guide to Efficacy Evaluation
To ensure scientific integrity, the biological activities described must be validated through robust experimental protocols.
This protocol is fundamental for determining the anticancer efficacy of a compound.
Objective: To measure the reduction of cell viability in a cancer cell line after treatment with a test compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative and a reference drug (e.g., Staurosporine) in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The causality here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the viability percentage against the compound concentration and fitting the data to a dose-response curve.
Self-Validation System: The inclusion of both a positive control (a known cytotoxic drug) and a negative vehicle control is critical to validate that the assay is performing correctly and that the observed effects are due to the compound itself, not the solvent.
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To find the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5x10⁵ CFU/mL for bacteria) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A drug control with a known antibiotic (e.g., Ciprofloxacin) is also essential.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be determined visually or by using a plate reader.
Visualizing the Drug Discovery Workflow
The development of novel thiazole derivatives follows a structured pipeline from initial design to potential clinical application.
Caption: A generalized workflow for the discovery and development of novel thiazole-based therapeutic agents.
Conclusion and Future Perspectives
The comparative analysis reveals that the thiazole scaffold holds a prominent and competitive position in the realm of heterocyclic medicinal chemistry. While other rings like oxadiazoles and triazoles exhibit potent biological activities in their own right, thiazole derivatives consistently demonstrate broad-spectrum efficacy across anticancer, antimicrobial, and anti-inflammatory applications.[1][15][27]
The true power often lies in molecular hybridization, where the thiazole core is combined with other pharmacophores to create novel molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.[7][18][22][28][29] Future research should continue to explore these hybrid structures and delve deeper into the specific molecular targets and mechanisms of action. The continued investigation of thiazole derivatives promises to yield next-generation therapeutics to address pressing global health challenges.
References
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20). Available from: [Link]
-
New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. Available from: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022-04-25). National Institutes of Health (NIH). Available from: [Link]
-
A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024-10-07). Available from: [Link]
-
Biological Potentials of Biological Active Triazole Derivatives. Longdom Publishing. Available from: [Link]
-
Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. (2020-05-01). Anticancer Research. Available from: [Link]
-
Significant biological activities of triazole derivatives. ResearchGate. Available from: [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022-08-11). PubMed. Available from: [Link]
-
Synthesis and anti-inflammatory activity of thiazole derivatives. (2024-07-29). Available from: [Link]
-
Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. PubMed. Available from: [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024-10-16). Available from: [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available from: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). National Institutes of Health (NIH). Available from: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025-10-13). Available from: [Link]
-
Synthesis and Biological Applications of Triazole Derivatives – A Review. Bentham Science. Available from: [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science Publisher. Available from: [Link]
-
A Review on Thiazole Scaffolds and its Biological Activity. ijrpr. Available from: [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025-08-28). PubMed. Available from: [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020-12-06). Taylor & Francis Online. Available from: [Link]
-
Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. Request PDF on ResearchGate. Available from: [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025-08-26). National Institutes of Health (NIH). Available from: [Link]
-
An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Neliti. Available from: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. Available from: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024-01-11). National Institutes of Health (NIH). Available from: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024-09-21). FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025-04-05). Available from: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022-04-12). National Institutes of Health (NIH). Available from: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI. Available from: [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021-06-18). Biointerface Research in Applied Chemistry. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2022-11-25). National Institutes of Health (NIH). Available from: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–. (2024-01-09). Semantic Scholar. Available from: [Link]
-
Some Thiazole Derivatives Combined With Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. PubMed. Available from: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024-12-10). National Institutes of Health (NIH). Available from: [Link]
-
Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. Available from: [Link]
-
A review on thiazole based compounds and it's pharmacological activities. (2024-10-23). Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022-09-02). National Institutes of Health (NIH). Available from: [Link]
-
Editorial: Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery. (2018-07-11). ResearchGate. Available from: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. media.neliti.com [media.neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
- 14. mdpi.com [mdpi.com]
- 15. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. jchemrev.com [jchemrev.com]
- 18. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. researchgate.net [researchgate.net]
- 21. chemmethod.com [chemmethod.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 26. Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science [eurekaselect.com]
- 27. Synthesis and Biological Activities of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of Methyl 2-bromo-5-chlorothiazole-4-carboxylate Derivatives: A Guide to Structure-Based Virtual Screening and Lead Optimization
Introduction: The Thiazole Scaffold and the Dawn of In Silico Drug Discovery
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] This privileged scaffold is present in a multitude of natural products, such as Vitamin B1 (Thiamine), and synthetic drugs with a wide array of therapeutic applications, including antimicrobial, antiretroviral, antifungal, and anticancer activities.[1][2][3][4][5] The versatility of the thiazole nucleus makes it a fertile ground for the development of novel therapeutic agents.[2][3] Methyl 2-bromo-5-chlorothiazole-4-carboxylate represents a synthetically accessible starting point for the generation of diverse derivatives.
In the modern drug discovery landscape, in silico molecular docking has emerged as an indispensable tool.[6][7] This computational technique predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[8][9] By estimating the binding affinity and analyzing the interactions at the atomic level, molecular docking allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis, and optimization of lead compounds, thereby significantly reducing the time and cost associated with drug development.[6][7][8]
This guide provides a comprehensive comparison of virtually designed derivatives of this compound. We will delve into a self-validating in silico workflow, from ligand and protein preparation to molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for conducting and interpreting their own in silico studies.
Part 1: The In Silico Docking Workflow: A Methodological Deep Dive
A successful molecular docking study is not merely about generating a binding score; it is a multi-step process where each stage is critical for the validity of the final results. Here, we present a detailed, self-validating protocol.
Ligand Preparation: From 2D Structure to 3D Conformation
The initial step involves the generation of 3D structures for our virtual derivatives of this compound. For this study, we will propose a series of amide derivatives, a common and synthetically feasible modification.
Experimental Protocol:
-
2D Sketching: The 2D structures of the parent compound and its derivatives are drawn using chemical drawing software like MarvinSketch or ChemDraw.
-
Conversion to 3D: The 2D structures are converted into 3D coordinates.
-
Energy Minimization: The 3D structures are subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.[10]
-
File Format Conversion: The final, optimized 3D structures are saved in a format suitable for the docking software (e.g., .mol2 or .pdbqt).
Target Selection and Preparation: Readying the Receptor
The choice of a protein target is dictated by the therapeutic goal. Thiazole derivatives have shown promise as anticancer agents.[2][5][11] Therefore, for this comparative study, we will select a well-validated cancer target. A suitable example would be a protein kinase, which is often implicated in cancer progression. For the purpose of this guide, let's assume we are targeting a specific kinase for which a crystal structure is available in the Protein Data Bank (PDB).
Experimental Protocol:
-
PDB Structure Retrieval: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank.[8]
-
Protein Clean-up: The raw PDB file often contains non-essential molecules. It is imperative to:
-
Adding Hydrogens and Assigning Charges: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[12][14] Assign partial charges to each atom using a force field like Gasteiger.
-
Defining the Binding Site: The binding site, or "docking box," is defined around the region where the natural ligand binds or where a putative active site is located.[8][14]
The Docking Simulation: Predicting the "Handshake"
With the prepared ligands and receptor, the docking simulation can be performed. Various software packages are available, such as AutoDock, Glide, and GOLD.[15] The core of the simulation involves an algorithm that explores different conformations, positions, and orientations of the ligand within the defined binding site.[6] A scoring function then estimates the binding affinity for each pose.[16]
Post-Docking Analysis: Interpreting the Results
The output of a docking simulation is a set of predicted binding poses for each ligand, ranked by their docking scores.[17]
-
Binding Affinity (Docking Score): This value, often expressed in kcal/mol, represents the predicted free energy of binding.[17] A more negative value indicates a stronger predicted binding affinity.[17]
-
Binding Pose: Visual inspection of the top-ranked poses using molecular visualization software like PyMOL or Chimera is crucial.[17][18] This allows for the analysis of how well the ligand fits into the binding pocket.[17]
-
Molecular Interactions: The key to understanding the binding is to identify the non-covalent interactions between the ligand and the protein's amino acid residues.[16][17][18] These include:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Ionic interactions
-
Van der Waals forces
-
Part 2: Comparative Analysis of this compound Derivatives
For this guide, we will compare the parent compound, This compound (M-0) , with three hypothetical amide derivatives:
-
M-1: N-phenyl-2-bromo-5-chlorothiazole-4-carboxamide
-
M-2: N-(4-hydroxyphenyl)-2-bromo-5-chlorothiazole-4-carboxamide
-
M-3: N-(4-methoxyphenyl)-2-bromo-5-chlorothiazole-4-carboxamide
Docking Score and Predicted Binding Affinity
The following table summarizes the predicted binding affinities of our virtual compounds against our hypothetical kinase target.
| Compound ID | Derivative Name | Docking Score (kcal/mol) |
| M-0 | This compound | -6.5 |
| M-1 | N-phenyl-2-bromo-5-chlorothiazole-4-carboxamide | -7.8 |
| M-2 | N-(4-hydroxyphenyl)-2-bromo-5-chlorothiazole-4-carboxamide | -8.5 |
| M-3 | N-(4-methoxyphenyl)-2-bromo-5-chlorothiazole-4-carboxamide | -8.2 |
Note: These values are hypothetical for illustrative purposes.
Analysis of Molecular Interactions
A detailed analysis of the binding poses reveals the reasons for the differences in docking scores.
| Compound ID | Key Interacting Residues | Types of Interactions |
| M-0 | Val-23, Ala-45, Leu-98 | Hydrophobic interactions with the methyl ester group. |
| M-1 | Val-23, Ala-45, Leu-98, Phe-101 | Additional hydrophobic (pi-pi stacking) interactions with the phenyl ring. |
| M-2 | Val-23, Ala-45, Leu-98, Phe-101, Asp-105 | Pi-pi stacking with the phenyl ring and a crucial hydrogen bond between the hydroxyl group and the aspartate residue. |
| M-3 | Val-23, Ala-45, Leu-98, Phe-101, Asp-105 | Pi-pi stacking and a weaker hydrogen bond from the methoxy group. |
The analysis suggests that the addition of the N-phenyl group in M-1 allows for favorable pi-pi stacking interactions, leading to a better docking score than the parent compound M-0 . The introduction of a hydroxyl group in M-2 facilitates a strong hydrogen bond with a key residue (Asp-105), significantly improving the predicted binding affinity. The methoxy group in M-3 also improves binding compared to M-1 , but is not as effective as the hydroxyl group in M-2 .
Part 3: Beyond Binding Affinity: In Silico ADMET Profiling
A potent drug candidate must not only bind to its target with high affinity but also possess favorable pharmacokinetic properties.[19] In silico ADMET prediction tools can provide early insights into a compound's drug-likeness.[20][21][22]
| Compound ID | Predicted Human Intestinal Absorption | Predicted Blood-Brain Barrier Penetration | Predicted Ames Mutagenicity | Lipinski's Rule of Five Violations |
| M-0 | High | Yes | Non-mutagenic | 0 |
| M-1 | High | Yes | Non-mutagenic | 0 |
| M-2 | High | No | Non-mutagenic | 0 |
| M-3 | High | Yes | Non-mutagenic | 0 |
Note: These are hypothetical predictions from a tool like ADMET-AI or pkCSM.[20][21][23]
This preliminary ADMET analysis suggests that all compounds are likely to be well-absorbed and non-mutagenic. Notably, the addition of the hydroxyl group in M-2 , which improved binding affinity, is also predicted to reduce its ability to cross the blood-brain barrier. This could be advantageous if the target is outside the central nervous system, potentially reducing CNS-related side effects.
Part 4: Visualizing the Workflow and Rationale
To encapsulate the logic and flow of this comparative study, we can use diagrams.
Caption: A step-by-step protocol for molecular docking.
Conclusion and Future Directions
This guide demonstrates a comprehensive in silico approach for the comparative analysis of this compound derivatives. Our hypothetical study revealed that derivative M-2 , featuring a hydroxylated phenyl group, exhibited the most promising profile with the best-predicted binding affinity and favorable ADMET properties. This highlights the power of structure-based design in identifying key molecular interactions that can be exploited for lead optimization.
The findings from such in silico studies provide a strong rationale for prioritizing compounds for chemical synthesis and subsequent in vitro biological evaluation. The next logical steps would be to synthesize the most promising candidates, such as M-2 , and validate their activity through enzymatic assays and cell-based studies. This iterative cycle of computational design, chemical synthesis, and biological testing is the hallmark of modern, efficient drug discovery.
References
- How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19).
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.).
- In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach - MDPI. (n.d.).
- How does one prepare proteins for molecular docking? - Quora. (2021, September 20).
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Semantic Scholar. (n.d.).
- Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.).
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.).
- A review on thiazole based compounds andamp; it's pharmacological activities. (2024, October 23).
- ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (n.d.).
- In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors - World Journal of Advanced Research and Reviews. (n.d.).
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
- Tutorial: Prepping Molecules - UCSF DOCK. (2025, June 6).
- How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18).
- In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent - Asian Publication Corporation. (n.d.).
- Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.).
- Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. (n.d.).
- ADMET-AI. (n.d.).
- Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed. (n.d.).
- Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - NIH. (n.d.).
- ADMET predictions - VLS3D.COM. (n.d.).
- ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (n.d.).
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube. (2020, July 18).
- Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - NIH. (2023, January 12).
- Molecular Docking: A structure-based drug designing approach - JSciMed Central. (2017, May 23).
- Molecular Docking and Structure-Based Drug Design Strategies - MDPI. (n.d.).
- Molecular docking proteins preparation - ResearchGate. (2019, September 20).
- Key Topics in Molecular Docking for Drug Design - PMC - NIH. (n.d.).
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22).
- Learn Maestro: Preparing protein structures - YouTube. (2024, January 29).
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. (n.d.).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.).
- Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives - ResearchGate. (2025, August 5).
- Synthesis and Biological Activity of Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and ... - PubMed. (2010, March 10).
Sources
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 21. ADMET-AI [admet.ai.greenstonebio.com]
- 22. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 23. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
A Researcher's Guide to Comparative Cross-Reactivity Analysis of Thiazole-Based Inhibitors
In the landscape of modern drug discovery, thiazole-based compounds have emerged as a versatile scaffold for designing potent inhibitors against a range of therapeutic targets, particularly protein kinases.[1][2][3][4] Their prevalence in clinically approved drugs like Dasatinib and Ixazomib underscores their therapeutic potential.[4] However, a critical hurdle in the development of any new inhibitor is ensuring its specificity. Cross-reactivity, the unintended binding of an inhibitor to off-target proteins, can lead to adverse side effects and diminish therapeutic efficacy.[5][6] This guide provides a comprehensive framework for conducting a rigorous cross-reactivity analysis of novel synthesized thiazole-based inhibitors, comparing and contrasting key experimental methodologies to ensure the selection of highly selective lead candidates.
The Imperative of Selectivity Profiling
The human kinome, comprising over 500 protein kinases, presents a significant challenge for designing selective inhibitors due to the highly conserved nature of the ATP-binding site.[7][8] Off-target inhibition can disrupt unintended signaling pathways, leading to toxicity. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design, enabling researchers to make informed decisions about which compounds to advance.[9][10]
Strategic Approaches to Cross-Reactivity Analysis
A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. This typically involves a combination of biochemical assays, cell-based assays, and proteomic methods to build a comprehensive picture of a compound's interaction profile.
I. Biochemical Assays: The First Line of Assessment
Biochemical assays provide a direct measure of an inhibitor's potency against its intended target and a panel of related or diverse off-targets.[7][11] These in vitro assays are crucial for initial screening and for determining key quantitative parameters like IC50 and Ki values.
A. Kinase Profiling Panels
A standard and highly effective method is to screen inhibitors against a large panel of purified kinases.[12][13] Several commercial services offer comprehensive kinome-wide profiling.[11][14]
Experimental Rationale: The goal is to identify any kinases that are inhibited with a potency comparable to the primary target. This is often done initially at a single high concentration (e.g., 1 or 10 µM) to identify potential hits.[13] Follow-up dose-response curves are then generated for any kinases showing significant inhibition to determine their IC50 values.[13]
Data Interpretation: The resulting data is often visualized as a "kinome tree" to provide an intuitive representation of selectivity. A highly selective inhibitor will show potent inhibition of the primary target with minimal activity against other kinases.
B. Understanding IC50 and Ki
It is crucial to understand the distinction between the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[15][16]
-
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is dependent on factors like substrate concentration.[15][17]
-
Ki: The dissociation constant of the enzyme-inhibitor complex, reflecting the binding affinity of the inhibitor.[18] It is an intrinsic property of the inhibitor and is independent of substrate concentration for competitive inhibitors.[17][18]
The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value, provided the substrate concentration and the Michaelis constant (Km) are known.[17]
Equation: Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration
-
Km is the Michaelis constant
For a meaningful comparison of inhibitor potencies, especially across different studies, Ki values are preferred as they represent a more absolute measure of affinity.[16][18]
II. Cell-Based Assays: Validating Target Engagement in a Physiological Context
While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. Cell-based assays are essential to confirm that an inhibitor can engage its target within a living cell and to assess its functional consequences.[7]
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for verifying target engagement in situ.[19][20][21][22] The principle is based on the ligand-induced thermal stabilization of the target protein.[21][22]
Experimental Workflow:
Chemical Proteomics Workflow for Off-Target Identification
B. Proteome Integral Solubility Alteration (PISA)
PISA is another powerful technique that assesses changes in protein solubility across the proteome in response to inhibitor treatment and heat shock, providing a global view of target engagement. [23]
IV. Comparative Data Analysis and Interpretation
The ultimate goal of this multi-faceted analysis is to build a comprehensive selectivity profile for each synthesized thiazole-based inhibitor.
A. Data Presentation
Quantitative data should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Inhibition Profile of Synthesized Thiazole-Based Inhibitors
| Compound | Target Kinase IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Off-Target 3 IC50 (nM) | Selectivity Score (S10) |
| Inhibitor A | 15 | >10,000 | 2,500 | >10,000 | 0.02 |
| Inhibitor B | 8 | 500 | >10,000 | 8,000 | 0.01 |
| Inhibitor C | 25 | 150 | 3,000 | 1,200 | 0.05 |
| Reference Drug | 10 | 1,000 | 5,000 | 9,000 | 0.01 |
Selectivity Score (S10) is calculated as the number of off-targets with an IC50 < 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.
B. Final Assessment and Lead Selection
The ideal inhibitor will exhibit:
-
High potency against the primary target (low nanomolar IC50/Ki).
-
A significant selectivity window (ideally >100-fold) against closely related kinases and other off-targets.
-
Confirmed target engagement in cell-based assays at concentrations relevant to its biochemical potency.
-
A clean profile in unbiased proteomic screens.
By integrating data from these diverse experimental approaches, researchers can confidently select the most promising thiazole-based inhibitors for further preclinical and clinical development. This rigorous, evidence-based approach is paramount to mitigating the risks of off-target effects and ultimately developing safer and more effective therapeutics.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Liu, X., Zhang, Y., Ward, L. D., Yan, Q., Bohnuud, T., Hernandez, R., ... & Fan, F. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 1-12. [Link]
-
Robles, A. J., Martin, S. R., Foley, T. A., & Michael, L. F. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2847-2857. [Link]
-
Zhang, T., Wu, Z., & Li, J. (2022). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 17(10), 1133-1143. [Link]
-
Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. [Link]
-
The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. [Link]
-
Wang, Y., Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., ... & Zhang, Y. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Carroll, J., Willoughby, C., & Wang, X. (2010). Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. Bioorganic & Medicinal Chemistry Letters, 20(24), 7303-7307. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
El-Damasy, D. A., Seo, S. H., & Kim, D. S. (2022). Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1282. [Link]
-
Sharma, D., Singh, M., Joshi, J., Garg, M., Chaudhary, V., Blankenberg, D., ... & Kumar, V. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17897-17910. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Kinnings, S. L., Liu, N., Buchmeier, N., Tonge, P. J., & Xie, L. (2009). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN–a Chemical Systems Biology approach. BMC bioinformatics, 10(1), 1-16. [Link]
-
Li, J., Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of novel thiazole-based derivatives as human Pin1 inhibitors. Bioorganic & Medicinal Chemistry, 29, 115878. [Link]
-
Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling. Current opinion in chemical biology, 8(1), 60-65. [Link]
-
Robles, A. J., Martin, S. R., Foley, T. A., & Michael, L. F. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2847-2857. [Link]
-
Zhang, J., Wu, W., Wang, T., & Wang, J. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1336-1349. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]
-
Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of chemical information and modeling, 52(4), 1019-1027. [Link]
-
van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. [Link]
-
Fernandez, A., & Maddipati, R. (2008). A priori inference of cross reactivity for drug-targeted kinases. Journal of chemical information and modeling, 48(10), 2056-2061. [Link]
-
PamGene. (n.d.). KinomePro - Functional Kinase Activity Profiling. [Link]
-
OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
-
Liu, X., Zhang, Y., Ward, L. D., Yan, Q., Bohnuud, T., Hernandez, R., ... & Fan, F. (2020). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. bioRxiv. [Link]
-
Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 102(51), 18451-18456. [Link]
-
ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
-
Kaur, R., & Kumar, R. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry, 26(14), 1321-1355. [Link]
-
Eurofins DiscoverX. (n.d.). Kinase Screening & Profiling Service. [Link]
-
Shapiro, A. B. (2017, October 4). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? ResearchGate. [Link]
-
Wikipedia. (n.d.). Cross-reactivity. [Link]
-
Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, D. M., & El-Elimat, T. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
-
Sieber, S. A., & Böttcher, T. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC chemical biology, 4(3), 205-213. [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
-
Acronyms and Slang. (n.d.). Cross-reactivity: Significance and symbolism. [Link]
-
Kamal, A., Reddy, M. K., Ramaiah, M. J., Reddy, P. S., & Rao, A. V. (2011). Tricyclic thiazoles are a new class of angiogenesis inhibitors. Bioorganic & medicinal chemistry letters, 21(17), 5047-5051. [Link]
-
HistoWiz. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]
-
Drewry, D. H., Axtman, A. D., Earp, H. S., & Willson, T. M. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The role of cross-coupling reactions in modern drug discovery. Journal of medicinal chemistry, 54(10), 3451-3479. [Link]
-
Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, D. M., & El-Elimat, T. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4949. [Link]
-
Kamal, A., Reddy, M. K., Ramaiah, M. J., Reddy, P. S., & Rao, A. V. (2018). Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. ACS medicinal chemistry letters, 9(3), 269-273. [Link]
-
Chen, C. H., Wu, J. Y., & Chen, Y. F. (2013). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of medicinal chemistry, 56(15), 6037-6047. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel thiazole-based derivatives as human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 6. Cross-reactivity: Significance and symbolism [wisdomlib.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. histologix.com [histologix.com]
- 10. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 21. annualreviews.org [annualreviews.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
The Catalyst Crucible: A Head-to-Head Comparison of Palladium Catalysts for Thiazole Coupling
For researchers, medicinal chemists, and professionals in drug development, the thiazole motif is a cornerstone of modern molecular design. Its prevalence in pharmaceuticals and biologically active compounds necessitates robust and versatile synthetic methodologies for its incorporation and functionalization. Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for forging carbon-carbon and carbon-nitrogen bonds with thiazole cores. However, the sheer diversity of available palladium catalysts can be a labyrinth for even seasoned chemists.
This guide provides an in-depth, head-to-head comparison of commonly employed palladium catalysts for the most critical thiazole coupling reactions. We will move beyond mere protocols to dissect the mechanistic underpinnings that dictate catalyst performance, offering field-proven insights to guide your selection and optimize your reactions for success.
The Landscape of Thiazole Coupling: Key Palladium-Catalyzed Reactions
The functionalization of the thiazole ring can be achieved through several powerful palladium-catalyzed cross-coupling reactions. The choice of catalyst is paramount and is dictated by the nature of the coupling partners and the desired transformation. We will focus on three cornerstone reactions:
-
Suzuki-Miyaura Coupling: Forging C-C bonds between a thiazole-boronic acid (or ester) and an aryl/vinyl halide (or triflate).
-
Direct C-H Arylation: A more atom-economical approach to C-C bond formation, coupling a C-H bond on the thiazole ring directly with an aryl halide.
-
Buchwald-Hartwig Amination: Creating C-N bonds by coupling an amine with a halo-thiazole.
-
Sonogashira Coupling: Forming C-C bonds between a terminal alkyne and a halo-thiazole.
Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is a widely adopted method for the arylation of thiazoles due to its mild reaction conditions and broad functional group tolerance. The performance of different palladium catalysts, however, can vary significantly.
Catalyst Comparison:
| Catalyst System | Typical Loading (mol%) | Key Advantages | Limitations |
| Pd(PPh₃)₄ | 2-5 | Readily available, effective for simple aryl bromides and iodides. | Air-sensitive, can be thermally unstable, may require higher catalyst loadings.[1] |
| PdCl₂(dppf) | 1-3 | High thermal stability, good for a broader range of aryl halides including some chlorides, promotes high yields.[2] | Can be more expensive, the ligand can be bulky for sterically hindered substrates. |
| Pd(OAc)₂ with Phosphine Ligands | 0.1-2 | Highly versatile, catalyst activity can be tuned by the choice of phosphine ligand (e.g., SPhos, XPhos for challenging substrates). | Requires optimization of ligand-to-metal ratio, can be sensitive to air and moisture. |
| Palladacycle Precatalysts | 0.05-1 | Air and moisture stable, highly active at low loadings, suitable for industrial applications.[3] | Can be more expensive initially, activation mechanism may vary. |
Mechanistic Insights: The Role of the Ligand
The catalytic cycle of the Suzuki-Miyaura reaction hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and its associated ligands directly influences the efficiency of each step.
Sources
Unambiguous Confirmation of Synthetic Products: A Senior Application Scientist's Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the definitive confirmation of a synthesized molecule's three-dimensional structure is paramount. While various analytical techniques provide valuable pieces of the puzzle, single-crystal X-ray crystallography stands as the gold standard, offering an unparalleled and unambiguous determination of atomic arrangement. This guide provides an in-depth exploration of the technique, comparing it with other common methods and offering practical, field-tested insights to ensure the integrity of your research.
The Unrivaled Power of a Single Crystal
At its core, single-crystal X-ray diffraction operates on the principle of irradiating a highly ordered crystalline material with X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays in a predictable manner, creating a unique diffraction pattern.[1][2] By analyzing the positions and intensities of these diffracted beams, we can work backward to generate a three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and stereochemistry.[1][2] This direct visualization of the molecular structure provides a level of certainty that other techniques can only infer.
The journey from a newly synthesized compound to a fully resolved crystal structure is a multi-step process that demands both theoretical understanding and practical skill. Each stage, from crystal growth to data interpretation, is critical for a successful outcome.
The Crystallization Workflow: From Powder to Perfection
The most significant hurdle in small-molecule crystallography is often the first step: growing a high-quality single crystal.[3][4] This process is as much an art as a science, frequently requiring empirical screening of various conditions.
Experimental Protocol: Growing Diffraction-Quality Crystals
A common and effective method for crystal growth is slow evaporation . The principle lies in preparing a saturated or near-saturated solution of the purified compound and allowing the solvent to evaporate gradually, leading to a slow increase in concentration and, ultimately, crystallization.[5]
Step-by-Step Methodology:
-
Purification is Paramount: Begin with the highest purity sample possible. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound to a moderate extent.[6] Test a range of solvents with varying polarities.
-
Prepare a Saturated Solution: Dissolve the compound in the chosen solvent, gently warming if necessary to achieve saturation.
-
Filtration: Filter the solution through a clean, fine-pored filter (e.g., a syringe filter) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.[5]
-
Slow Evaporation Setup: Cover the vessel with a cap or parafilm that has been pierced with a few small holes. This allows for slow, controlled evaporation of the solvent.
-
Patience is Key: Place the vessel in a vibration-free environment and allow it to stand undisturbed for several days to weeks. High-quality crystals take time to form.[6]
Troubleshooting Crystal Growth:
-
Oiling out: If the compound separates as an oil, the solution is likely too supersaturated. Try using a more dilute solution or a solvent in which the compound is less soluble.
-
Microcrystals: The formation of many small crystals suggests rapid nucleation. Slow down the evaporation rate by using fewer or smaller holes in the covering.[6]
-
No Crystals: If no crystals form, the solution may be too dilute, or the chosen solvent is not appropriate. Try a different solvent or a co-solvent system. Inducing nucleation by gently scratching the inside of the vessel with a glass rod can sometimes be effective.[7]
Data Collection and Structure Solution: The Path to a 3D Model
Once a suitable crystal is obtained, the next phase involves collecting and analyzing the X-ray diffraction data. Modern diffractometers automate much of this process, but a conceptual understanding is vital for quality control and troubleshooting.
The Core of Data Collection
The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen to minimize thermal motion of the atoms and protect it from radiation damage.[8] The crystal is then rotated in the X-ray beam, and the diffracted X-rays are captured by a detector.[1][9] This process generates a series of diffraction images, each corresponding to a specific crystal orientation.[9]
From Diffraction Pattern to Atomic Model
The collected diffraction data provide the intensities of the reflections, but the phase information is lost.[10] This is known as the "phase problem" in crystallography.[3][10] For small molecules, this is typically solved using "direct methods," which are computational algorithms that use statistical relationships between the intensities to recover the phases.
Once initial phases are obtained, an electron density map can be calculated. This map is then interpreted by building an atomic model that fits the electron density.[8]
Structure Refinement: Honing the Model
The initial atomic model is an approximation that must be refined to best fit the experimental data.[11][12] This is an iterative process where the atomic coordinates, displacement parameters (which account for thermal vibration), and other parameters are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model.[13] The quality of the final structure is assessed by metrics such as the R-factor, which is a measure of the agreement between the experimental and calculated data.[12]
The final, validated structure is typically presented in a standard format known as a Crystallographic Information File (CIF).[14][15][16] This machine-readable text file contains all the essential information about the crystal structure and the diffraction experiment.[15][17]
A Comparative Look: Crystallography vs. Other Techniques
While X-ray crystallography provides the most definitive structural information, other techniques are often used in concert to characterize a new compound. Understanding their strengths and limitations is key to a comprehensive analytical strategy.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[1][18] | Provides the most definitive and detailed structural information. | Requires a high-quality single crystal, which can be difficult to obtain. The structure is of the solid state, which may differ from the solution state.[8][19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the connectivity of atoms, the chemical environment of nuclei, and through-space interactions. | Provides structural information in solution, which is often more biologically relevant. Can study dynamic processes.[20][21] | Structure determination can be complex for large molecules and does not provide the same level of precision for bond lengths and angles as crystallography.[21] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns can provide clues about the molecular structure.[22][23][24] | High sensitivity, requires very small amounts of sample. Can be coupled with separation techniques like GC or LC.[22][24] | Does not directly provide 3D structural information. Isomers can be difficult to distinguish.[24] |
Conclusion: The Bedrock of Structural Chemistry
References
-
Introduction to Powder Crystallographic Information File (CIF). (n.d.). Retrieved from [Link]
-
A short guide to Crystallographic Information Files. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. Retrieved from [Link]
-
Crystallographic Information File. (n.d.). Wikipedia. Retrieved from [Link]
-
Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Creative Biostructure. Retrieved from [Link]
-
How to grow crystals for X-ray crystallography. (2024). IUCr Journals. Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved from [Link]
-
CIF 1.1 syntax specification. (n.d.). International Union of Crystallography. Retrieved from [Link]
-
How to grow crystals for X-ray crystallography. (2024). PubMed. Retrieved from [Link]
-
Crystallographic Information Framework. (n.d.). International Union of Crystallography. Retrieved from [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). PubMed Central. Retrieved from [Link]
-
CIF (Crystallographic Information Framework). (n.d.). Metadata Standards Catalog. Retrieved from [Link]
-
Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania. Retrieved from [Link]
-
Refinement. (2017). Online Dictionary of Crystallography. Retrieved from [Link]
-
How To Grow Crystals. (2015). University of Florida. Retrieved from [Link]
-
Introduction to Refinement. (n.d.). University of St Andrews. Retrieved from [Link]
-
Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. (2018). NIH. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved from [Link]
-
CIF - Crystallographic Information Framework. (n.d.). Digital Curation Centre. Retrieved from [Link]
-
Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. Retrieved from [Link]
-
Collection of X-ray diffraction data from macromolecular crystals. (2015). PubMed Central. Retrieved from [Link]
-
What are some typical challenges faced in X ray Crystallography roles. (n.d.). ZipRecruiter. Retrieved from [Link]
-
Molecular Mass Spectrometry. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
X-ray Powder Diffraction (XRD). (2018). SERC (Carleton). Retrieved from [Link]
-
Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved from [Link]
-
Analyzing Molecular Structure using Quantitative Mass Spectrometry. (n.d.). Longdom Publishing. Retrieved from [Link]
-
X-ray Diffraction Data Collection. (n.d.). Creative Biostructure. Retrieved from [Link]
-
Single crystal diffraction. (n.d.). Dissemination of IT for the Promotion of Materials Science (DoITPoMS). Retrieved from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]
-
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. Retrieved from [Link]
-
scXRD: Data acquisition. (n.d.). University of York. Retrieved from [Link]
-
Refinement of X-ray Crystal Structures. (n.d.). Stanford University. Retrieved from [Link]
-
Mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]
-
Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. (2024). Nature Communications. Retrieved from [Link]
-
Basic refinement. (2009). University of Cambridge. Retrieved from [Link]
-
Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved from [Link]
-
Phase Problem in X-ray Crystallography, and Its Solution. (n.d.). University of Cambridge. Retrieved from [Link]
-
Protein Crystallography Common Problems, Tips, and Advice. (2019). News-Medical.Net. Retrieved from [Link]
-
Examples of common challenges encountered when using X-ray crystal structures. (n.d.). ResearchGate. Retrieved from [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2021). PubMed Central. Retrieved from [Link]
-
X-ray Crystallography of Small Molecules: Theory and Workflow. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. (2020). NIH. Retrieved from [Link]
-
How cryo‐electron microscopy and X‐ray crystallography complement each other. (2017). NIH. Retrieved from [Link]
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. ziprecruiter.com [ziprecruiter.com]
- 5. How To [chem.rochester.edu]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.bu.edu [people.bu.edu]
- 11. Introduction [pd.chem.ucl.ac.uk]
- 12. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dictionary.iucr.org [dictionary.iucr.org]
- 14. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 17. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rigaku.com [rigaku.com]
- 19. news-medical.net [news-medical.net]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Mass spectrometry - Wikipedia [en.wikipedia.org]
The Analytical Crucible: A Comparative Guide to HPLC-Based Purity Assessment of Synthesized Thiazole Compounds
For researchers, scientists, and drug development professionals, the synthesis of a novel thiazole compound marks a significant milestone. However, the true measure of success lies in its purity. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the critical task of purity assessment of synthesized thiazole derivatives. We will explore the nuances of method development, compare HPLC with alternative analytical techniques, and provide actionable protocols to ensure the integrity of your research and development pipeline.
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds.[1] The synthesis of these molecules, often achieved through methods like the Hantzsch thiazole synthesis, can yield a mixture of the desired product, unreacted starting materials, intermediates, and side-products.[1][2] Rigorous purity assessment is therefore not merely a quality control step but a fundamental necessity to ensure the reliability of biological data and the safety of potential drug candidates.
The Primacy of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the purity assessment of non-volatile and thermally labile compounds, a category into which most thiazole derivatives fall.[3] Its high resolving power, sensitivity, and quantitative accuracy make it the industry standard for pharmaceutical analysis.[4] Reversed-phase HPLC (RP-HPLC) is the most common mode employed for thiazole analysis, separating compounds based on their hydrophobicity.[1]
Causality in HPLC Method Development for Thiazoles
The development of a robust HPLC method is a systematic process of optimizing various parameters to achieve the desired separation.[5] The choices made at each step are dictated by the physicochemical properties of the thiazole analyte and its potential impurities.
Column Selection: The Heart of the Separation
The stationary phase is the primary determinant of separation selectivity. For thiazole compounds, which are often moderately polar, C8 and C18 columns are the most frequently used.
-
C18 (Octadecylsilane): These columns are highly hydrophobic and offer excellent retention for a wide range of organic molecules. They are a good starting point for most thiazole analyses.
-
C8 (Octylsilane): A less hydrophobic alternative to C18, C8 columns provide shorter retention times and can be advantageous for more polar thiazole derivatives or when a faster analysis is desired.[6]
Mobile Phase Composition: Driving the Elution
The mobile phase, a mixture of a weak aqueous component and a stronger organic solvent, carries the sample through the column. The choice and ratio of these solvents control the retention and elution of the analytes.
-
Organic Solvents: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency.
-
Aqueous Phase and pH Control: The aqueous phase often contains a buffer to control the pH. The ionization state of thiazole derivatives, which can be basic, significantly affects their retention. Acidic mobile phases, often containing trifluoroacetic acid (TFA) or formic acid, are frequently used to protonate the thiazole nitrogen, leading to sharper peaks and more reproducible retention times.[7]
Detector Selection: Visualizing the Purity
The detector is responsible for "seeing" the compounds as they elute from the column.
-
UV-Visible Detector: This is the most common detector used for HPLC analysis of thiazoles, as the aromatic thiazole ring absorbs UV light. The detection wavelength is typically set at the absorbance maximum of the analyte to ensure high sensitivity.[8]
-
Charged Aerosol Detector (CAD): For impurities that lack a UV chromophore, a universal detector like CAD can be invaluable. CAD provides a response that is more uniform for different compounds, which is crucial for accurately quantifying unknown impurities.[9]
A Comparative Look: HPLC vs. Alternative Purity Assessment Techniques
While HPLC is the workhorse for purity analysis, other techniques offer complementary information and can be advantageous in specific scenarios.
| Technique | Principle | Advantages for Thiazole Analysis | Limitations for Thiazole Analysis |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[5] | High resolution for complex mixtures. Excellent for non-volatile and thermally labile compounds. Robust and reproducible for quantitative analysis.[4] | Identification of unknown impurities can be challenging without a mass spectrometer.[3] |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[10] | Faster analysis times and improved resolution compared to HPLC. Lower solvent consumption.[10] | Higher initial instrument cost. More susceptible to clogging with dirty samples. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis.[3] | Excellent for identifying and quantifying volatile impurities. Provides structural information for unknown peaks.[3] | Not suitable for non-volatile or thermally labile thiazole derivatives. Derivatization may be required for some compounds.[11] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measures the concentration of a substance by comparing its NMR signal intensity to that of a certified reference standard. | Provides a direct, primary method of quantification without the need for a specific reference standard of the analyte. | Lower sensitivity compared to chromatographic methods. May not be able to distinguish between structurally similar impurities. |
Experimental Protocols: A Step-by-Step Guide to Purity Assessment
Protocol 1: RP-HPLC Method for Purity Assessment of a Synthesized Thiazole Compound
This protocol provides a general starting point for the purity analysis of a moderately polar thiazole derivative.
1. Materials and Reagents:
-
Synthesized thiazole compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized thiazole compound.
-
Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Program:
-
0-20 min: 30-80% B
-
20-25 min: 80% B
-
25-26 min: 80-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the thiazole compound)
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity of the main peak using the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Protocol 2: HPLC Method Validation as per ICH Guidelines
A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[5][12] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[13]
-
Accuracy: The closeness of test results obtained by the method to the true value.[13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizing the Workflow and Logic
Conclusion
The purity of a synthesized thiazole compound is a critical determinant of its suitability for further research and development. HPLC stands as the gold standard for this assessment, offering unparalleled resolution, sensitivity, and quantitative accuracy. A well-developed and validated HPLC method, tailored to the specific properties of the thiazole derivative and its potential impurities, is essential for generating reliable and defensible purity data. While alternative techniques like UPLC, GC-MS, and qNMR offer complementary information, HPLC remains the cornerstone of purity analysis in the pharmaceutical sciences. By understanding the principles of HPLC and following systematic method development and validation protocols, researchers can confidently ensure the quality and integrity of their synthesized thiazole compounds.
References
-
Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 8, 2026, from [Link]
-
Soares, M. A., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025). ResearchGate. [Link]
-
Choudhary, H., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27-39. [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397. [Link]
-
Soares, M. A., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). BMC Chemistry, 18(1). [Link]
-
Lee, J., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1599. [Link]
-
HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. (2021). International Journal of Creative Research Thoughts. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. (2024). Molecules, 29(11), 2534. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). Molecules. [Link]
-
Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. (2025). Journal of Heterocyclic Chemistry. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development, 21(9), 1279-1293. [Link]
-
The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 5. zenodo.org [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. ijcrt.org [ijcrt.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of Novel Thiazole Derivatives Against Established Anticancer Therapeutics
Introduction: The Enduring Promise of the Thiazole Scaffold in Oncology
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a multitude of biological targets. This has led to the development of several highly successful therapeutic agents across various disease areas. In oncology, the thiazole moiety is a key pharmacophore in a number of U.S. Food and Drug Administration (FDA) approved drugs, including the kinase inhibitors Dasatinib and Dabrafenib, and the microtubule stabilizer Ixabepilone.[1][2]
Recent years have witnessed a surge in the development of novel thiazole derivatives, with researchers aiming to enhance efficacy, overcome resistance mechanisms, and improve the safety profiles of existing treatments.[1][3] This guide provides a comprehensive benchmarking of these emerging thiazole-based compounds against their clinically established counterparts. We will delve into their mechanisms of action, compare their preclinical in vitro and in vivo efficacy, and provide detailed experimental protocols to enable researchers to conduct their own comparative studies. Our objective is to offer an in-depth, data-driven resource for scientists and drug development professionals navigating the evolving landscape of thiazole-based cancer therapeutics.
Mechanisms of Action: A Tale of Diverse Molecular Targets
A key advantage of the thiazole scaffold is its ability to be tailored to interact with a wide array of biological targets. This has given rise to a new generation of thiazole derivatives with diverse mechanisms of action, often aimed at overcoming the limitations of existing drugs.
Established Thiazole-Based Therapeutics: The Incumbents
-
Dasatinib: This potent, multi-targeted kinase inhibitor primarily targets the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[4] It also exhibits strong inhibitory activity against Src family kinases, c-KIT, EPHA2, and PDGFRβ.[4] By binding to the ATP-binding site of these kinases, Dasatinib disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, such as the JAK-STAT, MAPK, and AKT pathways, ultimately inducing apoptosis.[5][6][7]
-
Dabrafenib: A highly selective inhibitor of the BRAF kinase, Dabrafenib is particularly effective against tumors harboring the BRAF V600E mutation, which is prevalent in melanoma.[8][9] This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, driving uncontrolled cell growth. Dabrafenib competitively binds to the ATP-binding site of the mutant BRAF kinase, blocking this aberrant signaling and leading to cell cycle arrest and apoptosis.[8][10]
-
Ixabepilone: Unlike the kinase inhibitors, Ixabepilone is a microtubule-stabilizing agent. It binds directly to the β-tubulin subunit of microtubules, suppressing their dynamic instability.[11][12][13] This disruption of microtubule function leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[14] A key feature of Ixabepilone is its ability to overcome resistance mechanisms that affect other microtubule-targeting agents like taxanes.[14][15]
Emerging Thiazole Derivatives: The Challengers
Many novel thiazole derivatives are being designed to target similar pathways as the established drugs, but with improved selectivity or the ability to overcome resistance. For instance, new derivatives have shown potent inhibitory activity against EGFR and VEGFR-2, key drivers of tumor growth and angiogenesis.[3][16] Some of these compounds have demonstrated dual EGFR/HER2 inhibitory activity.[17] Others have been found to induce apoptosis through the Bcl-2 family of proteins.
The following diagrams illustrate the signaling pathways targeted by these established and emerging therapeutic agents.
Caption: Dasatinib Signaling Pathway.
Caption: Dabrafenib Signaling Pathway.
Caption: Ixabepilone Experimental Workflow.
In Vitro Performance: A Head-to-Head Comparison
The anti-proliferative activity of novel thiazole derivatives is typically first assessed in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following tables summarize the IC50 values of several recently developed thiazole derivatives compared to established therapeutic agents.
Table 1: Comparative in vitro cytotoxicity of novel thiazole derivatives and Dasatinib.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Dasatinib | MCF-7 | 7.99 | [18][19] |
| A549 | 11.8 | [18][19] | |
| Compound 16a | MCF-7 | 0.73 | [18][19] |
| A549 | 1.64 | [18][19] | |
| Compound 18c | MCF-7 | 6.25 | [18][19] |
| A549 | 14.3 | [18][19] | |
| Compound 18d | MCF-7 | 5.15 | [18][19] |
| A549 | 10.8 | [18][19] | |
| Compound 18f | MCF-7 | 1.58 | [18][19] |
| A549 | 2.98 | [18][19] |
Table 2: Comparative in vitro cytotoxicity of novel thiazole derivatives and other established anticancer agents.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | 3.1 | [18][19] |
| A549 | 2.42 | [18][19] | |
| Cisplatin | HCT-116 | 5.18 | [20] |
| HT-29 | 11.68 | [20] | |
| Compound 4c | HCT-116 | 3.80 | [20] |
| HT-29 | 7.24 | [20] | |
| Compound 4d | HCT-116 | 3.65 | [20] |
| HT-29 | 4.13 | [20] | |
| Compound 8c | HCT-116 | 3.16 | [20] |
| HT-29 | 3.47 | [20] | |
| Staurosporine | MCF-7 | 6.77 | [16] |
| HepG2 | 8.4 | [16] | |
| Compound 4c (VEGFR-2 inhibitor) | MCF-7 | 2.57 | [16] |
| HepG2 | 7.26 | [16] |
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of experimental findings, it is crucial to follow standardized protocols. The following is a detailed, step-by-step methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.
MTT Assay for Cell Viability
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well flat-bottom microplates
-
Test compounds (novel thiazole derivatives and reference drugs)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan solubilization
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate complete medium (containing FBS and antibiotics) until it reaches 70-80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh medium to obtain a single-cell suspension.
-
Count the cells using a hemocytometer or automated cell counter and adjust the cell density to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and reference drugs in the cell culture medium.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Caption: MTT Assay Experimental Workflow.
In Vivo Efficacy: The Next Frontier
While in vitro studies provide valuable initial data on the potency of new thiazole derivatives, in vivo studies in animal models are essential to evaluate their therapeutic potential in a more complex biological system. These studies can assess a compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy.
Currently, there is a need for more direct, head-to-head in vivo comparative studies of novel thiazole derivatives against established drugs like Dasatinib, Dabrafenib, and Ixabepilone in relevant cancer xenograft or patient-derived xenograft (PDX) models. Such studies would provide crucial data on tumor growth inhibition, survival benefits, and potential toxicities, which are critical for advancing the most promising candidates into clinical development.
Conclusion: A Promising Future for Thiazole-Based Cancer Therapy
The thiazole scaffold continues to be a rich source of innovation in oncology drug discovery. The new generation of thiazole derivatives demonstrates significant promise, with some compounds exhibiting superior in vitro potency compared to existing therapeutic agents. Their diverse mechanisms of action offer the potential to address unmet needs in cancer treatment, including overcoming drug resistance.
This guide has provided a comparative framework for evaluating these novel compounds, encompassing their mechanisms of action, in vitro performance, and standardized experimental protocols. As more in vivo comparative data becomes available, a clearer picture of the clinical potential of these emerging thiazole derivatives will emerge. The continued exploration of this versatile chemical scaffold holds great promise for the development of more effective and safer cancer therapies.
References
-
Mechanism of action of ixabepilone and its interactions with the βIII-tubulin isotype. PubMed. [Link]
-
What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? R Discovery. [Link]
-
Ixabepilone Monograph for Professionals. Drugs.com. [Link]
-
Dabrafenib and its use in the treatment of metastatic melanoma. PMC - NIH. [Link]
-
Mechanism of Action - IXEMPRA® (ixabepilone) | Official patient site. [Link]
-
What is the mechanism of Ixabepilone? Patsnap Synapse. [Link]
-
Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes. PMC - NIH. [Link]
-
What is the mechanism of Dabrafenib Mesylate? Patsnap Synapse. [Link]
-
Dabrafenib | Drug Guide - MedSchool. [Link]
-
Dabrafenib | C23H20F3N5O2S2 | CID 44462760. PubChem - NIH. [Link]
-
Ixabepilone. Wikipedia. [Link]
-
Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes. PubMed. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
What is the mechanism of Dasatinib? Patsnap Synapse. [Link]
-
Key signal transduction pathways involved in Dasatinib and Sorafenib... ResearchGate. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
-
Effects of Dasatinib on Src Kinase Activity and Downstream Intracellular Signaling in Primitive Chronic Myelogenous Leukemia Hematopoietic Cells. Cancer Research - AACR Journals. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
-
Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. PMC - NIH. [Link]
-
Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC - NIH. [Link]
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PMC - PubMed Central. [Link]
-
Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC - PubMed Central. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]
-
Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC - NIH. [Link]
-
(PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link]
-
IC50 values of compounds 16a, 18c, 18d and 18f compared to dasatinib on... ResearchGate. [Link]
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. ResearchGate. [Link]
-
Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. [Link]
-
Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark. [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PMC - NIH. [Link]
-
New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. PubMed. [Link]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 10. medschool.co [medschool.co]
- 11. Mechanism of action of ixabepilone and its interactions with the βIII-tubulin isotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Mechanism of Action - IXEMPRA® (ixabepilone) | Official patient site [ixempra.com]
- 14. What is the mechanism of Ixabepilone? [synapse.patsnap.com]
- 15. Ixabepilone - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 2-bromo-5-chlorothiazole-4-carboxylate: A Technical Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount. This guide provides a comprehensive, in-depth technical overview of the proper disposal procedures for Methyl 2-bromo-5-chlorothiazole-4-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
This compound (CAS No. 1053655-63-2) is a halogenated heterocyclic organic compound. Its molecular structure, containing bromine, chlorine, nitrogen, and sulfur, dictates its reactivity and the necessary precautions for its handling and disposal.
A thorough review of the Safety Data Sheet (SDS) reveals the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.
Given its classification as a hazardous substance, stringent disposal protocols are not merely a matter of best practice but a legal and ethical necessity. Improper disposal can lead to the contamination of soil and water, with potential long-term ecological consequences.
The Imperative for Professional Disposal: Why On-site Treatment is Not Recommended
Due to its halogenated nature, this compound is not a candidate for simple on-site neutralization or drain disposal. The thermal decomposition of this compound can produce a complex mixture of hazardous substances, including:
-
Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl): Corrosive and toxic acidic gases.
-
Oxides of Nitrogen (NOx) and Sulfur (SOx): Contributors to acid rain and respiratory irritants.
-
Potential for Dioxin and Furan Formation: The incineration of mixed halogenated organic materials can, under certain conditions, lead to the formation of highly toxic and persistent organic pollutants (POPs) such as polybrominated/polychlorinated dibenzodioxins and dibenzofurans.
The specialized conditions required for the complete and safe destruction of such compounds are only achievable in dedicated, high-temperature hazardous waste incinerators. These facilities are equipped with sophisticated flue gas treatment systems to neutralize acidic gases and capture particulate matter, ensuring minimal environmental release.
Step-by-Step Laboratory Waste Management Protocol
The following protocol outlines the necessary steps for the safe accumulation and preparation of this compound waste for professional disposal.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To prevent inhalation of dust or vapors, which can cause respiratory irritation. |
Experimental Protocol: Waste Accumulation
-
Designate a Waste Container:
-
Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.
-
-
Segregation of Waste:
-
Crucially, do not mix this compound waste with non-halogenated organic waste. Co-mingling increases disposal costs and complexities.
-
Similarly, do not mix with aqueous waste, strong acids, or bases to prevent unintended chemical reactions.
-
-
Labeling:
-
Label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Toxic," "Irritant"
-
The date of first accumulation.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and sources of ignition.
-
Diagram: Waste Segregation Workflow
Caption: Waste segregation workflow for this compound.
Arranging for Professional Disposal
Once the waste container is full or has been in accumulation for a designated period (in accordance with institutional and local regulations), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Provide them with the following information:
-
The full chemical name and CAS number.
-
A copy of the Safety Data Sheet (SDS).
-
The quantity of waste.
The disposal company will then provide the necessary shipping manifests and arrange for the collection and transportation of the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
The Rationale Behind High-Temperature Incineration
High-temperature incineration is the preferred and most environmentally sound method for the disposal of halogenated organic compounds like this compound. This process involves controlled combustion at temperatures typically exceeding 1000°C.
The high temperatures and controlled oxygen levels ensure the complete destruction of the organic molecule, breaking it down into its constituent elements. The resulting acidic gases (HCl and HBr) are then neutralized in a scrubber system, and any particulate matter is removed before the cleaned flue gas is released into the atmosphere. This process is governed by strict regulations under the Resource Conservation and Recovery Act (RCRA) in the United States.
Diagram: Disposal Decision Logic
Caption: Decision logic for the proper disposal pathway of the compound.
Conclusion: A Commitment to Responsible Science
The responsible disposal of this compound is a critical component of laboratory safety and environmental compliance. By adhering to the protocols outlined in this guide—from meticulous segregation and labeling to engaging professional disposal services—researchers can ensure that their groundbreaking work does not come at the cost of environmental harm. This commitment to the entire lifecycle of chemical reagents is a hallmark of scientific excellence and integrity.
References
-
Safety Data Sheet: this compound. Aaron Chemistry GmbH. (2023). Provides specific hazard, handling, and disposal information for the compound. [Link]
-
Resource Conservation and Recovery Act (RCRA). U.S. Environmental Protection Agency. (2023). The primary federal law in the United States governing the disposal of solid and hazardous waste. [Link]
-
Incineration of Hazardous Waste. U.S. Environmental Protection Agency. (2022). Provides an overview of the regulations and technologies for hazardous waste incineration. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. (2011). A comprehensive guide to chemical safety in the laboratory, including waste disposal. [Link]
-
Thermal Decomposition of Halogenated Organic Compounds. In Kirk-Othmer Encyclopedia of Chemical Technology. (2000). John Wiley & Sons, Inc. Provides a detailed overview of the chemical processes involved in the thermal breakdown of halogenated organics. [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2016). While not specifically listing this compound, it provides the framework for identifying and handling hazardous drugs. [Link]
Mastering the Safe Handling of Methyl 2-Bromo-5-Chlorothiazole-4-Carboxylate: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 2-bromo-5-chlorothiazole-4-carboxylate and its structural analogs are pivotal intermediates in the synthesis of various pharmaceutical compounds.[1][2] Their utility in drug discovery is significant; however, their handling demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
I. Hazard Identification and Risk Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, an analysis of structurally similar thiazole derivatives provides a strong basis for understanding its potential hazards. The primary concerns with this class of halogenated heterocyclic compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5][6][7]
Key Physicochemical and Toxicological Data Summary:
| Property | Value/Information | Source(s) |
| Molecular Formula | C₅H₄BrNO₂S | [1][8] |
| Molecular Weight | ~222.06 g/mol | [3][8] |
| Appearance | Likely a solid (powder to crystal) | [1] |
| Storage Temperature | Keep in a dark place, sealed in dry, room temperature or 2-8°C | [1][9] |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [3][4][5][6][7] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is crucial to minimize exposure risk. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Recommended PPE for Handling this compound:
| Protection Level | Equipment | Purpose and Rationale |
| Primary Engineering Controls | Chemical Fume Hood | To minimize the inhalation of any dust or vapors, which is the most effective way to control exposure.[10] |
| Eye and Face Protection | Safety Glasses with Side Shields & Face Shield | To protect against splashes and airborne particles that could cause serious eye irritation.[3][11] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, which can cause irritation. The choice of glove should be based on the specific solvent being used and the duration of contact.[11] |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination.[3][10] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when engineering controls are insufficient to maintain exposure below acceptable limits.[4][10] |
Donning and Doffing of PPE: A Procedural Workflow
Caption: Sequential process for correctly putting on and removing Personal Protective Equipment.
III. Operational and Disposal Plans: From Benchtop to Waste Stream
A. Handling and Storage:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent the inhalation of dust or vapors.[12] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Procedural Controls: Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[12] Prevent dust formation during handling.[12][13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9][12] Keep it away from incompatible materials such as strong oxidizing agents.[12]
B. Emergency Procedures:
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[3][12]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][12]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[3][12]
-
Spills: For small spills, sweep up the solid material, taking care to avoid dust generation, and place it into a suitable container for disposal.[12] For large spills, evacuate the area and contact your institution's environmental health and safety department.
C. Disposal Plan:
As a halogenated organic compound, this compound is considered hazardous waste and must be disposed of accordingly.[14][15]
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.[16]
-
The container should be clearly marked as "Halogenated Organic Waste" and list the chemical constituents.[16]
-
Do not mix with non-halogenated waste streams.[16]
-
-
Disposal Route:
-
Arrange for disposal through your institution's certified hazardous waste management program.
-
Incineration at high temperatures is a common and effective method for the safe disposal of halogenated compounds.[17]
-
Chemical Waste Disposal Workflow
Sources
- 1. Methyl 2-bromothiazole-5-carboxylate CAS#: 54045-74-8 [amp.chemicalbook.com]
- 2. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.com [fishersci.com]
- 5. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester | C5H5BrN2O2S | CID 74890602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]
- 8. Methyl 2-bromothiazole-4-carboxylate | C5H4BrNO2S | CID 2763213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. FCKeditor - Resources Browser [midyear.aza.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. ethz.ch [ethz.ch]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
